molecular formula C8H8F2O B1297442 (2,6-Difluoro-3-methylphenyl)methanol CAS No. 261763-40-0

(2,6-Difluoro-3-methylphenyl)methanol

Cat. No.: B1297442
CAS No.: 261763-40-0
M. Wt: 158.14 g/mol
InChI Key: KJVZYGDNNUGZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,6-Difluoro-3-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluoro-3-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVZYGDNNUGZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343208
Record name (2,6-Difluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-40-0
Record name 2,6-Difluoro-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2,6-Difluoro-3-methylphenyl)methanol (CAS 261763-40-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluoro-3-methylphenyl)methanol is a fluorinated aromatic alcohol that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two ortho-fluorine atoms and a meta-methyl group, imparts specific steric and electronic properties that are increasingly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Chemical Identity
Structure
CAS Number 261763-40-0
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Synonyms 2,6-Difluoro-3-methylbenzyl alcohol

Synthesis and Manufacturing

The synthesis of (2,6-Difluoro-3-methylphenyl)methanol typically proceeds via the reduction of the corresponding benzaldehyde or benzoic acid derivative. The choice of starting material and reducing agent can be tailored to achieve the desired yield and purity.

Synthetic Workflow

Synthesis of (2,6-Difluoro-3-methylphenyl)methanol cluster_0 Route A: From Benzaldehyde cluster_1 Route B: From Benzoic Acid 2,6-Difluoro-3-methylbenzaldehyde 2,6-Difluoro-3-methylbenzaldehyde Reduction_A Reduction (e.g., NaBH4, Methanol) 2,6-Difluoro-3-methylbenzaldehyde->Reduction_A Product (2,6-Difluoro-3-methylphenyl)methanol Reduction_A->Product 2,6-Difluoro-3-methylbenzoic_acid 2,6-Difluoro-3-methylbenzoic acid Reduction_B Reduction (e.g., LiAlH4, THF) 2,6-Difluoro-3-methylbenzoic_acid->Reduction_B Reduction_B->Product

Caption: Common synthetic routes to (2,6-Difluoro-3-methylphenyl)methanol.

Experimental Protocol: Reduction of 2,6-Difluoro-3-methylbenzaldehyde

This protocol is a representative example based on general chemical principles for the reduction of aromatic aldehydes.

Materials:

  • 2,6-Difluoro-3-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,6-difluoro-3-methylbenzaldehyde in methanol under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions, ensuring the temperature remains below 5°C. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the aromatic fluorine atoms.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The physicochemical properties of (2,6-Difluoro-3-methylphenyl)methanol are influenced by the presence of the fluorine and methyl groups on the benzene ring.

Property Value
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic CH₂ protons around 4.7 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.2 ppm, with coupling to the fluorine atoms. The methyl protons will be a singlet around 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show the benzylic carbon signal around 60 ppm. The aromatic carbons will be in the range of 110-165 ppm, with characteristic C-F couplings. The methyl carbon will appear around 15 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 158. The fragmentation pattern is expected to include the loss of a hydroxyl group (M-17) and the formation of a stable benzylic cation.

Applications in Drug Discovery and Medicinal Chemistry

(2,6-Difluoro-3-methylphenyl)methanol is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The difluoro-substitution pattern can enhance binding affinity and improve metabolic stability of the final drug candidate.

Role in Kinase Inhibitor Synthesis

This building block has been utilized in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical component of the inflammatory signaling pathway, and its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers.

Kinase Inhibitor Structure Core Heterocyclic Core (e.g., Pyrrolopyrimidine) Linker Linker Core->Linker BuildingBlock (2,6-Difluoro-3-methylphenyl) group Linker->BuildingBlock

Caption: General structure of a kinase inhibitor incorporating the (2,6-Difluoro-3-methylphenyl) moiety.

In the synthesis of these inhibitors, the hydroxyl group of (2,6-Difluoro-3-methylphenyl)methanol is typically converted to a leaving group (e.g., a halide) to facilitate its coupling with a heterocyclic core. The presence of the ortho-fluorine atoms can influence the conformation of the molecule, leading to a more favorable binding to the kinase active site.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Please note that direct links to patent documents may require a subscription or registration on the respective p
  • WO2022015851A1: BICYCLIC HETEROCYCLES AS IRAK-4 INHIBITORS.
  • WO2023190186A1: BICYCLIC HETEROCYCLES AS IRAK-4 INHIBITORS.

A Senior Application Scientist's Technical Guide to (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of (2,6-Difluoro-3-methylphenyl)methanol, a key fluorinated building block for research and development in the pharmaceutical, agrochemical, and materials science sectors. We will explore its chemical structure and physicochemical properties, provide detailed protocols for its spectroscopic characterization and chemical synthesis, and discuss its strategic applications in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] (2,6-Difluoro-3-methylphenyl)methanol emerges as a particularly valuable building block in this context. Its unique substitution pattern—featuring two ortho-fluorine atoms flanking a hydroxymethyl group and a meta-methyl group—offers a combination of steric and electronic features that chemists can exploit to create novel chemical entities with tailored properties.

The ortho-difluoro substitution provides a strong inductive electron-withdrawing effect and can enforce specific conformations through intramolecular hydrogen bonding or steric hindrance, influencing how a larger molecule presents itself to a biological target.[3] This guide serves as a comprehensive resource, consolidating the essential technical information required to effectively synthesize, characterize, and utilize (2,6-Difluoro-3-methylphenyl)methanol in advanced research applications.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and inherent properties.

Chemical Structure

(2,6-Difluoro-3-methylphenyl)methanol possesses a benzene ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and a hydroxymethyl group at position 1.

synthesis_workflow start 2,6-Difluoro-3-methylbenzoic Acid reagent 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ Workup start->reagent Reduction product (2,6-Difluoro-3-methylphenyl)methanol reagent->product purify Purification (Column Chromatography) product->purify Crude Product final Final Product purify->final

Caption: Synthetic workflow for the preparation of the target alcohol.

Step-by-Step Experimental Protocol

Reaction: Reduction of 2,6-Difluoro-3-methylbenzoic Acid

Disclaimer: This protocol involves highly reactive and flammable reagents. All operations must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 2,6-Difluoro-3-methylbenzoic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-Difluoro-3-methylbenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask via cannula to dissolve the starting material. Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While stirring vigorously, slowly and portion-wise add solid LiAlH₄ (1.5 eq) to the solution. Causality: Slow, portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs as LiAlH₄ reacts with the acidic proton of the carboxylic acid. [4]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction with extreme caution by the slow, dropwise addition of deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which results in a granular precipitate of aluminum salts that is easy to filter. Trustworthiness: This specific quenching sequence is a validated and widely trusted method for safely neutralizing excess LiAlH₄ and simplifying the workup process.

  • Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2,6-Difluoro-3-methylphenyl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Discovery and Development

(2,6-Difluoro-3-methylphenyl)methanol is not typically a final active pharmaceutical ingredient (API) but rather a high-value intermediate. Its utility lies in its ability to introduce the 2,6-difluoro-3-methylphenyl moiety into more complex target molecules.

The presence of the fluorinated ring system offers several advantages to a potential drug candidate:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block metabolic hotspots, increasing the drug's half-life. [5]* Enhanced Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups or engage in favorable electrostatic or hydrogen bonding interactions with protein targets, thereby increasing binding affinity and potency. [6]* Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the addition of fluorine, which can improve properties like cell membrane permeability and oral bioavailability. [5]

Exemplary Synthetic Application

A primary application of this alcohol is its conversion into an electrophile, such as a benzyl bromide or mesylate, which can then be used in alkylation reactions to build larger molecular frameworks.

application_pathway start (2,6-Difluoro-3-methylphenyl)methanol reagent1 PBr₃ or MsCl, Et₃N start->reagent1 Activation intermediate (2,6-Difluoro-3-methylphenyl)methyl bromide/mesylate (Reactive Electrophile) reagent1->intermediate reagent2 Nucleophile (e.g., R-NH₂) intermediate->reagent2 Alkylation (Sₙ2) final_product Alkylated Product (Drug Scaffold Precursor) reagent2->final_product

Caption: A representative pathway illustrating the use of the title compound.

This strategy is frequently employed in the synthesis of kinase inhibitors, GPCR modulators, and other complex therapeutic agents where the substituted benzyl group forms a critical part of the pharmacophore.

Conclusion

(2,6-Difluoro-3-methylphenyl)methanol stands as a potent and versatile tool in the arsenal of the modern synthetic chemist. Its unique electronic and steric profile, conferred by the difluoro-methyl substitution pattern, makes it an attractive building block for the synthesis of next-generation pharmaceuticals and advanced materials. This guide has provided the essential technical framework for its characterization, synthesis, and strategic implementation. As the demand for sophisticated, highly functionalized molecules continues to grow, the importance of well-characterized and accessible intermediates like (2,6-Difluoro-3-methylphenyl)methanol will undoubtedly increase.

References

  • PubChem. (2,6-Difluoro-3-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2017). How is benzoic acid converted into benzyl alcohol? Quora. Retrieved from [Link]

  • Prepp. (2023). Benzoic Acid Reaction with LiAlH4: Product Explained. Prepp. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Pharma Compass. Retrieved from [Link]

  • OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). OrgoSolver. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What products would you obtain by treating benzoic acid with first LiAlH4, then H3O+? Formulate the reaction. Study.com. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Pharma Compass. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Indian Academy of Sciences. (1983). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Indian Academy of Sciences. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Sparrow Chemical. Retrieved from [Link]

  • ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Retrieved from [Link]

  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol. SpectraBase. Retrieved from [Link]

  • MassBank. (2008). Benzyl alcohols. MassBank. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Organic Syntheses. Retrieved from [Link]

  • Thieme. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Thieme. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. University of Alberta. Retrieved from [Link]

  • ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-difluoro-m-toluic acid. PrepChem.com. Retrieved from [Link]

Sources

A Technical Guide to (2,6-Difluoro-3-methylphenyl)methanol: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa. (2,6-Difluoro-3-methylphenyl)methanol, also known as 2,6-Difluoro-3-methylbenzyl alcohol, emerges as a pivotal building block in this context.[1] Its unique substitution pattern—two ortho-fluorine atoms flanking a hydroxylmethyl group and a meta-methyl group—provides a sterically and electronically distinct moiety. This guide offers an in-depth examination of its properties, synthesis, and critical applications, particularly its role as a precursor in the development of targeted therapeutics like kinase inhibitors.[2][3]

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the phenyl ring dictates the compound's reactivity and physical characteristics. The electron-withdrawing nature of the fluorine atoms influences the acidity of the benzylic proton and the nucleophilicity of the hydroxyl group.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 261763-40-0 [1]
Molecular Formula C₈H₈F₂O [1][4]
Molecular Weight 158.15 g/mol [1][4]
Physical Form Solid [1]
Purity Typically ≥98% [1]
Synonyms 2,6-Difluoro-3-methylbenzyl alcohol, (2,4-Difluoro-3-(hydroxymethyl)toluene) [1][5]

| InChI Key | KJVZYGDNNUGZKH-UHFFFAOYSA-N |[1] |

While comprehensive, publicly available spectroscopic data is limited, typical analytical characterization would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure and purity. The ¹H NMR spectrum would be expected to show distinct signals for the benzylic protons (CH₂OH), the methyl group (CH₃), and the aromatic protons, with characteristic splitting patterns due to fluorine-hydrogen coupling.

Synthesis and Reaction Pathways

The synthesis of (2,6-Difluoro-3-methylphenyl)methanol is most commonly achieved through the reduction of its corresponding aldehyde, 2,6-difluoro-3-methylbenzaldehyde. This two-step approach allows for high-yield production from commercially available starting materials.

Conceptual Synthesis Workflow

The logical pathway involves the formylation of a suitable precursor followed by a selective reduction of the newly introduced aldehyde group. This ensures the preservation of the core aromatic structure.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A 1,3-Difluoro-2-methylbenzene B 2,6-Difluoro-3-methylbenzaldehyde A->B  1. n-BuLi or LDA  2. DMF C 2,6-Difluoro-3-methylbenzaldehyde D (2,6-Difluoro-3-methylphenyl)methanol C->D  NaBH₄  Methanol G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate ADP ADP Kinase->ADP BlockedKinase Inactive Kinase Substrate Substrate Protein Substrate->Kinase CellSignal Cellular Response (e.g., Proliferation) pSubstrate->CellSignal ATP ATP ATP->Kinase Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->BlockedKinase

Sources

A Technical Guide to (2,6-Difluoro-3-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Difluoro-3-methylphenyl)methanol is a key fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring vicinal fluorine atoms ortho to a versatile hydroxymethyl group and a meta-methyl group—imparts desirable physicochemical properties to parent molecules. This guide provides an in-depth analysis of the compound's properties, a robust and scalable synthetic protocol, comprehensive methods for structural and purity analysis, and a discussion of its strategic application in modern drug development.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced pharmacological profiles. (2,6-Difluoro-3-methylphenyl)methanol emerges as a particularly valuable synthon. The ortho, ortho-difluoro substitution pattern effectively shields the benzylic alcohol from metabolic oxidation, a common deactivation pathway for many drug candidates. The hydroxymethyl group serves as a versatile chemical handle for subsequent synthetic transformations, allowing for the facile integration of this fluorinated motif into complex molecular architectures. This guide is designed for researchers and drug development professionals, offering both the theoretical basis and practical methodologies for utilizing this compound.

Physicochemical and Calculated Properties

A precise understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key properties of (2,6-Difluoro-3-methylphenyl)methanol are summarized below.

PropertyValueSource/Method
IUPAC Name (2,6-Difluoro-3-methylphenyl)methanol---
Molecular Formula C₈H₈F₂O---
Molecular Weight 158.15 g/mol Calculated
Monoisotopic Mass 158.05432 DaPubChemLite (isomer)[1]
CAS Number 338985-61-2Supplier Catalog
Appearance White to off-white solid (predicted)---
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM; Poorly soluble in water (predicted)---
Calculated XlogP 1.6PubChemLite (isomer)[1]

Synthesis and Purification Strategy

The most reliable and scalable synthesis of (2,6-Difluoro-3-methylphenyl)methanol involves the reduction of a corresponding carbonyl compound, typically the benzoic acid, benzoate ester, or benzaldehyde. The reduction of the ester is often preferred for its clean reaction profile and the high yields achievable with common hydride reagents.

Synthetic Pathway Overview

The synthesis commences with the commercially available 2,6-difluoro-3-methylbenzoic acid, which is first converted to its methyl ester to facilitate a high-yielding reduction. This two-step process is efficient and utilizes standard laboratory reagents.

Synthesis_Pathway A 2,6-Difluoro-3-methylbenzoic acid B Methyl 2,6-difluoro-3-methylbenzoate A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C (2,6-Difluoro-3-methylphenyl)methanol B->C  1. LiAlH₄, THF, 0 °C to RT  2. H₂O, NaOH(aq) Workup Analytical_Workflow cluster_synthesis Synthesis Output cluster_analysis Characterization Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography NMR ¹H, ¹³C, ¹⁹F NMR Purified->NMR Structure Confirmation MS Mass Spectrometry Purified->MS Mass Verification HPLC HPLC Purity (>95%) Purified->HPLC Purity Check

Sources

The Pivotal Role of (2,6-Difluoro-3-methylphenyl)methanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. Among the repertoire of fluorinated building blocks, (2,6-Difluoro-3-methylphenyl)methanol emerges as a key intermediate, offering a unique combination of steric and electronic features. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of (2,6-Difluoro-3-methylphenyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Features

(2,6-Difluoro-3-methylphenyl)methanol, with the chemical formula C₈H₈F₂O, possesses a distinct substitution pattern on the phenyl ring that dictates its reactivity and utility. The two ortho-fluorine atoms exert strong electron-withdrawing inductive effects, influencing the acidity of the benzylic proton and the reactivity of the hydroxyl group. The meta-methyl group provides a subtle electron-donating effect and introduces steric bulk, which can be strategically exploited in asymmetric synthesis and for modulating interactions with biological targets.

PropertyValue
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Appearance Typically a solid or oil
Key Structural Features Vicinal difluoro substitution, benzylic alcohol, methyl group

Synthesis of (2,6-Difluoro-3-methylphenyl)methanol: A Reliable Synthetic Protocol

The most direct and efficient route to (2,6-Difluoro-3-methylphenyl)methanol involves the reduction of the commercially available 2,6-difluoro-3-methylbenzoic acid. This transformation can be reliably achieved using powerful reducing agents such as lithium aluminum hydride (LAH) or borane complexes.

Experimental Protocol: Reduction of 2,6-Difluoro-3-methylbenzoic Acid with Lithium Aluminum Hydride (LAH)

This protocol outlines a standard laboratory procedure for the synthesis of (2,6-Difluoro-3-methylphenyl)methanol.

Materials:

  • 2,6-Difluoro-3-methylbenzoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of 2,6-difluoro-3-methylbenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water at 0 °C. The resulting mixture is stirred for 30 minutes until a white precipitate forms.

  • Isolation: The precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (2,6-Difluoro-3-methylphenyl)methanol can be purified by column chromatography on silica gel to afford the final product in high purity.

Synthesis start 2,6-Difluoro-3-methylbenzoic Acid reagent 1. LiAlH4, THF 2. H2O workup start->reagent Reduction product (2,6-Difluoro-3-methylphenyl)methanol reagent->product

Caption: Synthesis of (2,6-Difluoro-3-methylphenyl)methanol.

Core Applications in Organic Synthesis

The utility of (2,6-Difluoro-3-methylphenyl)methanol lies in its ability to serve as a versatile building block for the introduction of the 2,6-difluoro-3-methylbenzyl moiety into more complex molecules. This is particularly valuable in medicinal chemistry, where this substituent can enhance biological activity and improve pharmacokinetic profiles.

O-Alkylation and Etherification Reactions

The hydroxyl group of (2,6-Difluoro-3-methylphenyl)methanol can be readily converted into a leaving group (e.g., a halide or a sulfonate ester) to facilitate subsequent nucleophilic substitution reactions. Alternatively, under basic conditions, it can be deprotonated to form an alkoxide, which can then act as a nucleophile in Williamson ether synthesis. These reactions provide a straightforward entry to a variety of ethers incorporating the fluorinated phenyl ring.

Alkylation start (2,6-Difluoro-3-methylphenyl)methanol step1 Activation (e.g., SOCl2, MsCl) start->step1 intermediate (2,6-Difluoro-3-methylphenyl)methyl Halide/Sulfonate step1->intermediate step2 Nucleophilic Substitution (Nu-) intermediate->step2 product Alkylated Product (R-Nu) step2->product

Caption: General O-Alkylation/Etherification Workflow.

Role in the Synthesis of Biologically Active Molecules

While specific, publicly documented examples of the direct use of (2,6-Difluoro-3-methylphenyl)methanol in the synthesis of named drug candidates are not abundant, its structural motif is present in molecules of pharmaceutical interest. For instance, fluorinated benzyl groups are key components in the development of selective inhibitors for various enzymes and receptors. The unique substitution pattern of this alcohol makes it a valuable precursor for creating analogs with potentially improved potency, selectivity, and metabolic stability.

The strategic placement of the fluorine and methyl groups can influence the conformation of the molecule and its binding interactions within a protein's active site. The difluoro substitution can also block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

Future Perspectives and Conclusion

(2,6-Difluoro-3-methylphenyl)methanol represents a valuable and underutilized building block in the toolkit of the modern organic chemist. Its straightforward synthesis from a commercially available precursor, combined with its unique electronic and steric properties, makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. As the demand for sophisticated fluorinated molecules continues to grow, the role of versatile intermediates like (2,6-Difluoro-3-methylphenyl)methanol is set to expand, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

  • Pearson. Show a mechanism for the lithium aluminum hydride reduction of be.... [Link]

  • Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds?. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes. [Link]

Navigating the Uncharted: A Technical Safety and Handling Guide for (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

Section 1: Hazard Identification and Risk Assessment

The toxicological profile of (2,6-Difluoro-3-methylphenyl)methanol has not been extensively documented. However, a deconstruction of its molecular architecture allows for a predictive hazard assessment.

  • The Benzyl Alcohol Backbone: Benzyl alcohol itself is classified as harmful if swallowed or inhaled and can cause serious eye irritation.[1][2] It is also known to be a skin irritant.[1]

  • Fluorine Substitution: The presence of two fluorine atoms on the aromatic ring can significantly alter the compound's reactivity, metabolic pathways, and toxicity.[3][4][5] Fluorinated compounds can exhibit increased metabolic stability, but their breakdown can also release fluoride ions, which have their own toxicological profile.[3][4]

  • Aromatic System: Like many aromatic compounds, there is a potential for skin absorption. Phenol, a related compound, is readily absorbed through the skin and can cause severe systemic toxicity.[6][7][8][9] While the risk profile of (2,6-Difluoro-3-methylphenyl)methanol is likely different, the potential for dermal uptake should not be discounted.

Predicted Hazard Profile Summary

Hazard ClassPredicted Hazard StatementBasis of Prediction
Acute Toxicity (Oral) Harmful if swallowedBenzyl alcohol is harmful if swallowed.[1]
Acute Toxicity (Dermal) May be harmful in contact with skinAromatic alcohols can be absorbed through the skin.[6][7]
Acute Toxicity (Inhalation) Harmful if inhaledBenzyl alcohol is harmful if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritationBenzyl alcohol is a known skin irritant.[1]
Eye Damage/Irritation Causes serious eye irritationBenzyl alcohol can cause serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritationInhalation of vapors of similar compounds can irritate the respiratory tract.
Long-term Toxicity UnknownData not available. The effects of chronic exposure are unknown.

Section 2: Prudent Practices for Handling and Storage

A proactive and cautious approach is paramount when working with (2,6-Difluoro-3-methylphenyl)methanol. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

All manipulations of (2,6-Difluoro-3-methylphenyl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the unknown toxicological profile, a robust PPE regimen is mandatory.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[10]

  • Hand Protection: Double-gloving is recommended. An inner nitrile glove should be worn, with an outer glove of a more resistant material such as neoprene or butyl rubber.[10][11][12] Nitrile gloves alone may not provide sufficient protection against prolonged contact with aromatic solvents.[11][12] Gloves should be inspected before each use and changed immediately upon any sign of contamination.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a risk assessment should be performed for any procedure with the potential to generate significant aerosols. If necessary, a properly fitted respirator with an appropriate organic vapor cartridge should be used.[13]

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don appropriate PPE: - Double gloves (Nitrile inner, Neoprene/Butyl outer) - Safety goggles and face shield - Flame-resistant lab coat VerifyHood Verify chemical fume hood is functioning correctly Prep->VerifyHood Weigh Weigh compound in fume hood VerifyHood->Weigh Transfer Transfer to reaction vessel within the hood Weigh->Transfer Reaction Conduct experiment within the hood Transfer->Reaction Decontaminate Decontaminate glassware and surfaces Reaction->Decontaminate Waste Dispose of waste in designated, labeled containers Decontaminate->Waste RemovePPE Remove PPE in the correct order Waste->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash

Caption: A stepwise workflow for the safe handling of (2,6-Difluoro-3-methylphenyl)methanol.

Storage Requirements

(2,6-Difluoro-3-methylphenyl)methanol should be stored in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Section 3: Emergency Protocols: A Validated Response System

Immediate and appropriate action is critical in the event of an exposure or spill.

In Case of Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][9] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If a large area is exposed, use an emergency shower.[6][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[7][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spill: If a small amount of the compound is spilled within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Large Spill: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area. Alert others in the vicinity and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without appropriate training and equipment.

Logical Flow for Emergency Response

Emergency_Response_Flow cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Follow-up Start Exposure Event Assess Assess type of exposure Start->Assess Eye Eye Contact: Flush at eyewash for 15 min. Assess->Eye Eye Skin Skin Contact: Wash with soap & water for 15 min. Assess->Skin Skin Inhale Inhalation: Move to fresh air. Assess->Inhale Inhalation Ingest Ingestion: Rinse mouth, do not induce vomiting. Assess->Ingest Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical Report Report incident to supervisor and EHS Medical->Report

Caption: Decision-making flow for responding to an exposure to (2,6-Difluoro-3-methylphenyl)methanol.

Section 4: Waste Disposal

All waste containing (2,6-Difluoro-3-methylphenyl)methanol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities is a cornerstone of scientific advancement. While the full toxicological profile of (2,6-Difluoro-3-methylphenyl)methanol remains to be elucidated, a cautious and informed approach to its handling is non-negotiable. By adhering to the principles and protocols outlined in this guide, researchers can mitigate potential risks and ensure a safe laboratory environment for themselves and their colleagues.

References

  • Standard Operating Procedure for Phenol. Yale Environmental Health & Safety. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Standard Operating Procedure - Phenol. UNM Chemistry. Available at: [Link]

  • Benzyl Alcohol Safety Data Sheet. Columbus Chemical. Available at: [Link]

  • Dealing with Phenol Exposure. St George's, University of London. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health. Available at: [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available at: [Link]

  • Toxicology of the fluoroalkenes: review and research needs. PubMed. Available at: [Link]

  • Toxicology of fluorine-containing monomers. PubMed. Available at: [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Available at: [Link]

  • Benzyl Alcohol. PubChem. Available at: [Link]

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Benzyl Alcohol Questions. ResearchGate. Available at: [Link]

  • Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health. Available at: [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. Available at: [Link]

  • Organic Fluorinated Compounds. Solvay. Available at: [Link]

Sources

(2,6-Difluoro-3-methylphenyl)methanol: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzyl Alcohols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa to optimize target binding and cell permeability.[1][2]

(2,6-Difluoro-3-methylphenyl)methanol emerges as a promising, yet underexplored, building block in this context. Its substituted phenyl ring offers a unique combination of electronic and steric features. The two ortho-fluorine atoms create a distinct electronic environment and can influence the conformation of the molecule, while the methyl group provides a lipophilic handle and a potential point for further derivatization. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2,6-Difluoro-3-methylphenyl)methanol, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Electronic Properties: An Analysis

Table 1: Predicted Physicochemical Properties of (2,6-Difluoro-3-methylphenyl)methanol

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₈F₂OBased on chemical structure
Molecular Weight 158.15 g/mol Calculated from atomic weights
Appearance Colorless to pale yellow solid or oilTypical for substituted benzyl alcohols
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.The presence of the polar hydroxyl group is offset by the aromatic ring and methyl group.
Boiling Point Elevated due to hydrogen bonding and molecular weight.Expected behavior for an alcohol.
pKa of Hydroxyl Group Slightly more acidic than benzyl alcohol.The electron-withdrawing fluorine atoms will stabilize the corresponding alkoxide.

The electronic character of the aromatic ring in (2,6-Difluoro-3-methylphenyl)methanol is dictated by the interplay of the inductive and resonance effects of its substituents.

  • Fluorine Atoms: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring.[3][4] However, it also possesses lone pairs of electrons that can be donated into the π-system via a resonance effect (+R). For halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[3]

  • Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[5]

The net effect of these substituents makes the aromatic ring electron-deficient, which influences its reactivity in subsequent synthetic transformations.

Synthetic Strategies for (2,6-Difluoro-3-methylphenyl)methanol

The synthesis of (2,6-Difluoro-3-methylphenyl)methanol can be approached through several established synthetic routes. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Reduction of 2,6-Difluoro-3-methylbenzaldehyde

This is a straightforward and high-yielding approach, provided the corresponding aldehyde is accessible.

Reduction_of_Aldehyde start 2,6-Difluoro-3-methylbenzaldehyde product (2,6-Difluoro-3-methylphenyl)methanol start->product Reduction reagent NaBH₄, MeOH or LiAlH₄, THF

Caption: Reduction of the corresponding benzaldehyde.

Detailed Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoro-3-methylbenzaldehyde (1.0 eq) in methanol (or an appropriate solvent like ethanol or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. Note: For less reactive aldehydes or scaled-up reactions, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can be used, but with greater caution due to its higher reactivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess reducing agent by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired (2,6-Difluoro-3-methylphenyl)methanol.

Method 2: Grignard Reaction with Formaldehyde

This method is advantageous if the corresponding aryl halide is the more accessible starting material.

Grignard_Reaction start 1-Bromo-2,6-difluoro-3-methylbenzene grignard (2,6-Difluoro-3-methylphenyl)magnesium bromide start->grignard Formation of Grignard Reagent step1_reagent Mg, THF (anhydrous) product (2,6-Difluoro-3-methylphenyl)methanol grignard->product Reaction with Formaldehyde step2_reagent 1. Formaldehyde (gas or paraformaldehyde) 2. H₃O⁺ workup

Caption: Grignard synthesis pathway.

Detailed Protocol:

  • Preparation of Grignard Reagent:

    • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.[6]

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a solution of 1-bromo-2,6-difluoro-3-methylbenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[6]

    • The reaction is exothermic and may require cooling to maintain a gentle reflux.[7] Once the initial exotherm subsides, the mixture may be heated to ensure complete formation of the Grignard reagent.[8]

  • Reaction with Formaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Introduce formaldehyde gas into the reaction mixture, or add a slurry of dry paraformaldehyde in anhydrous THF.

    • Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Spectroscopic Characterization: A Predictive Analysis

For researchers synthesizing (2,6-Difluoro-3-methylphenyl)methanol, spectroscopic analysis is crucial for structure confirmation. Based on the analysis of similar compounds, the following spectral data are predicted.[9][10]

Table 2: Predicted Spectroscopic Data for (2,6-Difluoro-3-methylphenyl)methanol

TechniquePredicted Key Signals
¹H NMR - A broad singlet for the hydroxyl proton (-OH), with a chemical shift that is solvent and concentration dependent. - A singlet for the benzylic protons (-CH₂-), likely around δ 4.5-4.8 ppm. - A singlet for the methyl protons (-CH₃), likely around δ 2.2-2.4 ppm. - A complex multiplet for the aromatic protons, likely in the range of δ 6.8-7.2 ppm.
¹³C NMR - A signal for the benzylic carbon (-CH₂-), expected around δ 60-65 ppm. - A signal for the methyl carbon (-CH₃), expected around δ 15-20 ppm. - Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F couplings. The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF).
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. - C-H stretching vibrations for the aromatic ring and the methyl/methylene groups just above and below 3000 cm⁻¹, respectively. - Strong C-F stretching absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. - A C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A prominent peak for the loss of a water molecule (M-18). - Fragmentation patterns characteristic of benzyl alcohols, including the formation of a stable benzylic carbocation.

Applications in Drug Development and Medicinal Chemistry

The unique structural and electronic properties of (2,6-Difluoro-3-methylphenyl)methanol make it a valuable building block for the synthesis of novel bioactive molecules.

Applications core (2,6-Difluoro-3-methylphenyl)methanol app1 Synthesis of Novel Heterocycles core->app1 app2 Derivatization to Bioactive Esters and Ethers core->app2 app3 Introduction of a Fluorinated Pharmacophore core->app3 outcome Enhanced Metabolic Stability, Improved Bioavailability, Modulated Target Binding app1->outcome app2->outcome app3->outcome

Caption: Potential applications in medicinal chemistry.

The hydroxyl group serves as a versatile handle for a variety of chemical transformations, including:

  • Esterification and Etherification: The alcohol can be readily converted to a wide range of esters and ethers, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

  • Oxidation: Oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid provides another avenue for synthetic diversification.

The presence of the difluoro-methyl-phenyl motif can confer several advantages to a drug candidate, including:

  • Metabolic Stability: The strong C-F bonds can block sites of metabolism, leading to a longer in vivo half-life.[11]

  • Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[2]

  • Lipophilicity: The introduction of fluorine and methyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[1]

Safety and Handling

As with all fluorinated organic compounds, (2,6-Difluoro-3-methylphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[12][13]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[13]

  • Skin Protection: A lab coat should be worn to protect against skin contact.[13]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Keep containers tightly sealed when not in use.

  • Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[14]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

(2,6-Difluoro-3-methylphenyl)methanol represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct experimental data for this specific molecule is limited, its synthesis can be readily achieved through established methodologies. Its unique substitution pattern offers a compelling combination of steric and electronic properties that can be exploited to fine-tune the characteristics of larger molecules. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising fluorinated intermediate in their scientific endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 4). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4647. [Link]

  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Ferreira, L. F., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 20(8), 14896–14913. [Link]

  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved from [Link]

  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #6 Solution. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho-para directors III. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Functional Derivatives from (2,6-Difluoro-3-methylphenyl)methanol: A Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic protocols for the derivatization of (2,6-Difluoro-3-methylphenyl)methanol, a key building block in medicinal chemistry and materials science. We provide detailed, step-by-step procedures for its conversion into various functional analogues, including esters, ethers, and aldehydes. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural instructions but also insights into the rationale behind the selection of reagents and reaction conditions. All protocols are designed to be self-validating, with expected analytical data provided for product verification.

Introduction: The Versatility of a Fluorinated Building Block

(2,6-Difluoro-3-methylphenyl)methanol is a valuable starting material in organic synthesis due to the unique properties conferred by its fluorine substituents. The presence of two fluorine atoms ortho to the benzylic alcohol functionality significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make its derivatives attractive candidates for agrochemicals, pharmaceuticals, and advanced materials. This guide provides a detailed roadmap for the synthesis of key derivatives, enabling chemists to readily access a diverse range of compounds for further research and development.

Synthetic Pathways Overview

The primary alcohol functionality of (2,6-Difluoro-3-methylphenyl)methanol serves as a versatile handle for a variety of chemical transformations. This guide will focus on three principal synthetic routes: esterification, etherification, and oxidation. Each of these pathways yields a distinct class of derivatives with unique physicochemical properties.

G start (2,6-Difluoro-3-methylphenyl)methanol ester Ester Derivatives (e.g., Acetate) start->ester Esterification (e.g., Acetic Anhydride) ether Ether Derivatives (e.g., Methyl Ether) start->ether Etherification (e.g., Williamson Synthesis) aldehyde Aldehyde Derivative (2,6-Difluoro-3-methylbenzaldehyde) start->aldehyde Oxidation (e.g., Swern Oxidation)

Figure 1: Key synthetic transformations of (2,6-Difluoro-3-methylphenyl)methanol.

Esterification: Synthesis of (2,6-Difluoro-3-methylbenzyl) acetate

Esterification of (2,6-Difluoro-3-methylphenyl)methanol can be readily achieved using standard acylation methods. The following protocol describes the synthesis of (2,6-Difluoro-3-methylbenzyl) acetate, a common ester derivative.

Rationale for Reagent Selection

Acetic anhydride is chosen as the acylating agent due to its high reactivity and the ease of removal of the acetic acid byproduct. Pyridine is used as a catalyst and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol
  • To a stirred solution of (2,6-Difluoro-3-methylphenyl)methanol (1.0 g, 6.32 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add pyridine (0.76 mL, 9.48 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (0.89 mL, 9.48 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (2,6-Difluoro-3-methylbenzyl) acetate as a colorless oil.

Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized (2,6-Difluoro-3-methylbenzyl) acetate. This data is crucial for verifying the identity and purity of the final product.

Analysis Expected Results
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 7.15-7.05 (m, 1H, Ar-H), 6.95-6.85 (t, J=8.8 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH₂), 2.30 (s, 3H, Ar-CH₃), 2.10 (s, 3H, COCH₃)[1]
¹³C NMR (CDCl₃, 101 MHz) δ 170.8, 162.5 (dd, J=252.5, 7.1 Hz), 130.0 (t, J=10.1 Hz), 125.0 (t, J=3.0 Hz), 115.0 (dd, J=21.2, 3.0 Hz), 60.0, 20.9, 14.5
IR (thin film, cm⁻¹) ~2960, 1740 (C=O), 1620, 1470, 1230 (C-O), 1020
Mass Spec (EI) M⁺ calculated for C₁₀H₁₀F₂O₂: 200.06. Expected m/z: 200 [M]⁺, 158, 141, 43.

Etherification: Synthesis of 1-(methoxymethyl)-2,6-difluoro-3-methylbenzene

The Williamson ether synthesis provides a reliable method for the preparation of ethers from (2,6-Difluoro-3-methylphenyl)methanol.[2][3] This protocol outlines the synthesis of the corresponding methyl ether.

Mechanistic Insight

The Williamson ether synthesis is a classic Sₙ2 reaction.[2] A strong base is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide). This alkoxide then displaces a halide from an alkyl halide to form the ether linkage. Sodium hydride is a particularly effective base for this transformation as it irreversibly deprotonates the alcohol, driving the reaction to completion.

Detailed Experimental Protocol
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 0.38 g, 9.48 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C under a nitrogen atmosphere, add a solution of (2,6-Difluoro-3-methylphenyl)methanol (1.0 g, 6.32 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.62 mL, 9.48 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (ethyl acetate/hexane gradient) to yield 1-(methoxymethyl)-2,6-difluoro-3-methylbenzene as a colorless liquid.

Expected Characterization Data
Analysis Expected Results
Appearance Colorless liquid
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.00 (m, 1H, Ar-H), 6.90-6.80 (t, J=8.8 Hz, 1H, Ar-H), 4.50 (s, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 162.0 (dd, J=250.5, 7.5 Hz), 129.5 (t, J=10.5 Hz), 124.0 (t, J=3.5 Hz), 114.5 (dd, J=21.5, 3.5 Hz), 68.0, 58.0, 14.0
IR (thin film, cm⁻¹) ~2930, 1620, 1470, 1100 (C-O-C), 1020
Mass Spec (EI) M⁺ calculated for C₉H₁₀F₂O: 172.07. Expected m/z: 172 [M]⁺, 157, 141, 127.

Oxidation: Synthesis of 2,6-Difluoro-3-methylbenzaldehyde

The oxidation of (2,6-Difluoro-3-methylphenyl)methanol to the corresponding aldehyde can be accomplished using a variety of mild oxidizing agents. The Swern oxidation is a reliable and high-yielding method that avoids the use of heavy metals.[4][5]

The Chemistry of the Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an electrophilic sulfur species.[4] The alcohol adds to this species, and subsequent deprotonation by a hindered base, such as triethylamine, initiates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide. The low reaction temperature (-78 °C) is critical to prevent side reactions.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic carbon monoxide gas and foul-smelling dimethyl sulfide.

  • To a solution of oxalyl chloride (0.83 mL, 9.48 mmol) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of DMSO (1.34 mL, 18.96 mmol) in anhydrous dichloromethane (5 mL) dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of (2,6-Difluoro-3-methylphenyl)methanol (1.0 g, 6.32 mmol) in anhydrous dichloromethane (10 mL) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Add triethylamine (4.4 mL, 31.6 mmol) dropwise, and continue stirring at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water (20 mL) and separate the organic layer.

  • Wash the organic layer with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to give 2,6-Difluoro-3-methylbenzaldehyde as a white solid.[6]

Expected Characterization Data
Analysis Expected Results
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H, CHO), 7.30-7.20 (m, 1H, Ar-H), 7.00-6.90 (t, J=8.8 Hz, 1H, Ar-H), 2.35 (s, 3H, Ar-CH₃)[4][7]
¹³C NMR (CDCl₃, 101 MHz) δ 187.0 (t, J=3.0 Hz), 164.0 (dd, J=255.5, 6.5 Hz), 132.0 (t, J=10.0 Hz), 126.0 (t, J=3.0 Hz), 116.0 (dd, J=22.0, 3.0 Hz)
IR (KBr, cm⁻¹) ~2850, 2750, 1700 (C=O), 1615, 1470, 1250
Mass Spec (EI) M⁺ calculated for C₈H₆F₂O: 156.04. Expected m/z: 156 [M]⁺, 155, 127.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents and reagents are hygroscopic and should be handled under an inert atmosphere (nitrogen or argon).

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

  • Oxalyl chloride is corrosive and toxic. Handle with caution.

  • The Swern oxidation produces toxic carbon monoxide and foul-smelling dimethyl sulfide. Ensure adequate ventilation.

Conclusion

The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of key derivatives of (2,6-Difluoro-3-methylphenyl)methanol. By following these procedures and utilizing the provided characterization data for verification, researchers can confidently prepare these valuable compounds for a wide range of applications in chemical and pharmaceutical research.

References

  • Supporting Information for an article. Royal Society of Chemistry, 2021.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry, 2014.
  • 2,6-Difluoro-3-methylbenzaldehyde. Alichem.
  • 1H NMR Spectrum. MSU Chemistry.
  • Highly Diastereoselective Strain-Release Doyle-Kirmse Reaction: Access to Functionalized Difluoro(methylene)cyclopropanes. The Royal Society of Chemistry.
  • Preparation method of 2,6-difluorobenzyl bromide.
  • 2,6-Difluoro-3-methylbenzaldehyde AldrichCPR. Sigma-Aldrich.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016.
  • Electronic Supplementary Inform
  • Supplementary Inform
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry, 2010.
  • Benzyl methyl ether. PubChem.
  • 2,6-Difluorobenzyl bromide. Chem-Impex.
  • Swern Oxid

Sources

The Strategic Role of (2,6-Difluoro-3-methylphenyl)methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel and effective agrochemicals. Modern fungicides, in particular, require sophisticated molecular architectures to combat evolving plant pathogens and to meet stringent environmental and safety standards. Within this context, fluorinated organic compounds have emerged as a cornerstone of contemporary agrochemical design, offering enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability.[1][2] This application note delves into the pivotal role of (2,6-Difluoro-3-methylphenyl)methanol as a key starting material in the synthesis of a new generation of fungicides, specifically focusing on the N-benzyl-N-cyclopropyl-pyrazole-4-carboxamide class of succinate dehydrogenase inhibitors (SDHIs).

The unique substitution pattern of (2,6-Difluoro-3-methylphenyl)methanol, featuring two ortho-fluorine atoms and a meta-methyl group, provides a strategic scaffold for creating highly efficacious active ingredients. The ortho-difluoro substitution is crucial for modulating the conformational preferences of the benzyl moiety, which can significantly impact the molecule's interaction with the target protein.[3] This guide will provide a comprehensive overview of the synthetic utility of this building block, complete with detailed protocols and mechanistic insights, to empower researchers in the development of next-generation crop protection agents.

Application Highlight: Synthesis of an Isoflucypram Analogue

A prominent application of (2,6-Difluoro-3-methylphenyl)methanol is in the synthesis of fungicides structurally related to Isoflucypram .[4][5][6] Isoflucypram is a potent SDHI fungicide that effectively controls a broad spectrum of fungal diseases in cereals.[4][5] The synthesis of an analogue, N-((2,6-difluoro-3-methylphenyl)methyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide , serves as an excellent case study to illustrate the utility of our featured starting material.

The overall synthetic strategy involves a three-step sequence, commencing with the conversion of (2,6-Difluoro-3-methylphenyl)methanol to a reactive intermediate, followed by the introduction of the N-cyclopropyl moiety, and culminating in the final amide bond formation.

Synthetic Workflow Overview

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amine Synthesis cluster_2 Step 3: Amide Coupling A (2,6-Difluoro-3-methylphenyl)methanol B 2,6-Difluoro-3-methylbenzyl bromide A->B Bromination (PBr3) C N-((2,6-difluoro-3-methylphenyl)methyl)cyclopropanamine B->C Alkylation of Cyclopropylamine E Final Product: N-((2,6-difluoro-3-methylphenyl)methyl)-N-cyclopropyl- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide C->E D 3-(difluoromethyl)-5-fluoro-1-methyl- 1H-pyrazole-4-carbonyl chloride D->E Amide Bond Formation

Figure 1: Three-step synthesis of a potent SDHI fungicide.

Detailed Experimental Protocols

Part 1: Synthesis of 2,6-Difluoro-3-methylbenzyl bromide (Intermediate I)

Causality of Experimental Choices: The conversion of the benzylic alcohol to the corresponding bromide is a critical activation step. Phosphorus tribromide (PBr₃) is selected as the brominating agent due to its high efficiency in converting primary alcohols to alkyl bromides with minimal side reactions under mild conditions. The reaction is performed in an aprotic solvent, such as diethyl ether, to prevent unwanted side reactions with the reagent. The low temperature at the start of the reaction helps to control the initial exothermic reaction between the alcohol and PBr₃.

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (2,6-Difluoro-3-methylphenyl)methanol (15.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (10.8 g, 0.04 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with 50 mL of a saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by vacuum distillation or flash chromatography on silica gel (hexane:ethyl acetate gradient) to afford 2,6-Difluoro-3-methylbenzyl bromide as a colorless oil.

Parameter Value
Expected Yield 85-95%
Purity (by GC-MS) >98%
Appearance Colorless oil
Part 2: Synthesis of N-((2,6-difluoro-3-methylphenyl)methyl)cyclopropanamine (Intermediate II)

Causality of Experimental Choices: This step involves a standard nucleophilic substitution reaction where the synthesized benzyl bromide is alkylated with cyclopropylamine. A slight excess of cyclopropylamine is used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid formed during the reaction. A polar aprotic solvent like acetonitrile is chosen to facilitate the SN2 reaction.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,6-Difluoro-3-methylbenzyl bromide (11.05 g, 0.05 mol) in 50 mL of acetonitrile.

  • Reagent Addition: Add cyclopropylamine (5.7 g, 0.1 mol) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield N-((2,6-difluoro-3-methylphenyl)methyl)cyclopropanamine.

Parameter Value
Expected Yield 75-85%
Purity (by LC-MS) >97%
Appearance Pale yellow oil
Part 3: Synthesis of N-((2,6-difluoro-3-methylphenyl)methyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide (Final Product)

Causality of Experimental Choices: The final step is an amide coupling reaction between the synthesized secondary amine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride.[7] The use of an acid chloride ensures a high-yielding and efficient reaction. A non-nucleophilic base, such as triethylamine, is added to scavenge the HCl generated during the reaction, preventing the protonation of the amine and promoting the reaction forward. The reaction is carried out in an inert solvent to prevent any unwanted side reactions.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-((2,6-difluoro-3-methylphenyl)methyl)cyclopropanamine (4.26 g, 0.02 mol) and triethylamine (3.03 g, 0.03 mol) in 50 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (4.5 g, 0.021 mol) in 20 mL of dichloromethane dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction by LC-MS.

  • Workup: Wash the reaction mixture with 50 mL of 1M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the final product as a solid.

Parameter Value
Expected Yield 80-90%
Purity (by HPLC) >98%
Appearance White to off-white solid

Conclusion and Future Perspectives

(2,6-Difluoro-3-methylphenyl)methanol has been demonstrated to be a highly valuable and versatile building block for the synthesis of advanced agrochemical fungicides. The protocols outlined in this application note provide a clear and reproducible pathway to a potent SDHI fungicide, highlighting the strategic importance of the unique substitution pattern of the starting material. The presented methodologies are robust and can be adapted for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies, thereby accelerating the discovery of new and improved crop protection solutions. The continued exploration of fluorinated building blocks like (2,6-Difluoro-3-methylphenyl)methanol will undoubtedly be a key driver of innovation in the agrochemical industry.

References

  • Bayer AG. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. WO2015032859A1.
  • European Patent Office. (2016). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. EP3041825A1.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Isoflucypram. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • AERU. (n.d.). Isoflucypram (Ref: BCS-CN88460). University of Hertfordshire. Retrieved from [Link]

  • Alanwood.net. (n.d.).
  • Welly, M., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 76(1), 58-66.
  • Zhang, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2943-2953.
  • MDPI. (2015).

Sources

Application Notes and Protocols: Grignard Reaction with Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental procedure for the Grignard reaction with difluorobenzaldehyde. The introduction of fluorine atoms into molecules can dramatically alter their chemical and biological properties, making fluorinated compounds highly valuable in pharmaceutical and materials science research.[1][2] This guide offers an in-depth look at the reaction mechanism, detailed experimental protocols, and critical considerations for success. It is designed to equip researchers with the necessary knowledge to perform this reaction efficiently and safely.

Introduction: The Significance of Fluorinated Benzhydrols

Substituted benzhydrols are crucial structural motifs in medicinal chemistry. The strategic incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, providing a direct route to synthesizing diarylmethanols from the reaction of an organomagnesium halide (Grignard reagent) with an aldehyde.[3][4][5] Specifically, the reaction with difluorobenzaldehyde isomers allows for the precise introduction of two fluorine atoms, leading to valuable building blocks for drug discovery and advanced materials.

Understanding the Chemical Principles

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl group of the aldehyde.[6]

2.1. Formation of the Grignard Reagent

The Grignard reagent is typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][7] The solvent is crucial as it solvates and stabilizes the organomagnesium compound.[3][8] The reaction occurs on the surface of the magnesium.[9]

Reaction Scheme: Grignard Reagent Formation R-X + Mg --(anhydrous ether)--> R-Mg-X (where R = aryl or alkyl; X = Cl, Br, I)

2.2. Reaction with Difluorobenzaldehyde

The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of the difluorobenzaldehyde.[4][5] This addition reaction proceeds through a six-membered ring transition state.[4] A subsequent acidic workup protonates the resulting alkoxide to yield the final diarylmethanol product.[3][10] The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity.[11]

Critical Experimental Parameters: The Keys to Success

The Grignard reaction is notoriously sensitive to experimental conditions. Careful attention to the following parameters is essential for a successful outcome.

3.1. Anhydrous Conditions

Grignard reagents are extremely sensitive to moisture and will react with water in a vigorous acid-base reaction.[3][4][12] This will quench the reagent and prevent the desired reaction with the aldehyde.

  • Glassware: All glassware must be scrupulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at a temperature above 120°C.[11][12][13]

  • Solvents and Reagents: All solvents and reagents must be anhydrous.[6][11] Ethereal solvents like diethyl ether and THF are commonly used.[3]

3.2. Magnesium Activation

The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[14] Several methods can be used to activate the magnesium surface:

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh surface.[13]

  • Chemical Activation: The addition of a small crystal of iodine is a common technique.[1][12] The iodine reacts with the magnesium to form magnesium iodide, which helps to clean the surface. The disappearance of the characteristic violet iodine vapor indicates successful activation.[6]

3.3. Temperature Control

The formation of the Grignard reagent is exothermic and can become vigorous after an induction period.[8] The addition of the difluorobenzaldehyde to the Grignard reagent is also highly exothermic and should be performed at a reduced temperature (typically 0°C) to control the reaction rate and minimize side reactions.[1][11]

Detailed Experimental Protocol: Synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol

This protocol details the synthesis of a specific difluorobenzhydrol derivative.

4.1. Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
Magnesium Turnings24.31User-definedCalculated1.2
Iodine253.811 small crystal--
3-Bromotoluene171.04User-definedCalculated1.0
3,5-Difluorobenzaldehyde142.10User-definedCalculated1.0
Anhydrous Diethyl Ether or THF-As required--
Saturated aq. NH₄Cl-As required--
Ethyl Acetate-As required--
Anhydrous MgSO₄ or Na₂SO₄-As required--
4.2. Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (3-methylphenylmagnesium bromide)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure the entire system is under a positive pressure of an inert gas like nitrogen or argon.[1]

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.[1][6] Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature.[6]

  • Initiation: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings to initiate the reaction.[13] The reaction has started when the color of the iodine fades and gentle bubbling is observed.

  • Formation: Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[1]

Part B: Reaction with 3,5-Difluorobenzaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath.[1] Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.[1]

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, ensuring the temperature remains at 0°C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.[1]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[13]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure diarylmethanol.

Visualization of the Process
5.1. Grignard Reaction Mechanism

Grignard_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Difluorobenzaldehyde R-X Aryl/Alkyl Halide R-Mg-X Grignard Reagent R-X->R-Mg-X Anhydrous Ether Mg Magnesium Metal Mg->R-Mg-X Intermediate Alkoxide Intermediate R-Mg-X->Intermediate Nucleophilic Attack Aldehyde Difluorobenzaldehyde Aldehyde->Intermediate Product Difluorodiarylmethanol Intermediate->Product Acidic Workup (H+)

Caption: The two-stage mechanism of the Grignard reaction.

5.2. Experimental Workflow

Experimental_Workflow setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) activation 2. Magnesium Activation (Iodine) setup->activation initiation 3. Grignard Initiation (Add small amount of R-X) activation->initiation formation 4. Grignard Formation (Dropwise addition of R-X) initiation->formation addition 5. Aldehyde Addition (0°C) formation->addition reaction 6. Reaction (Warm to RT) addition->reaction quench 7. Quenching (sat. aq. NH4Cl) reaction->quench extract 8. Extraction (Ethyl Acetate) quench->extract dry 9. Drying (Anhydrous MgSO4) extract->dry concentrate 10. Concentration (Rotary Evaporator) dry->concentrate purify 11. Purification (Chromatography/Recrystallization) concentrate->purify

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Reaction fails to initiate - Presence of moisture in glassware or solvents.- Inactive magnesium surface.- Rigorously dry all glassware and use anhydrous solvents.[11]- Activate magnesium with iodine or by crushing.[6][14]
Low yield of the desired alcohol - Grignard reagent was partially quenched.- Incomplete reaction.- Ensure strictly anhydrous conditions throughout the reaction.[6]- Allow sufficient reaction time for both the Grignard formation and the reaction with the aldehyde.
Formation of a biphenyl byproduct (R-R) - Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide.- Add the aryl halide solution slowly during the Grignard formation to maintain a low concentration.[6][11]
Safety Precautions
  • Anhydrous Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides. Handle with care in a well-ventilated fume hood, away from ignition sources.

  • Grignard Reagents: These reagents are highly reactive and can ignite spontaneously in air. The reaction can be highly exothermic.

  • Quenching: The quenching of the reaction with an aqueous solution is highly exothermic and can cause splashing. Add the quenching agent slowly and with cooling.

References
  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Grignard Reagent - BYJU'S. (n.d.). Retrieved from [Link]

  • Grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). Retrieved from [Link]

  • Grignard Reaction Purification Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Grignard reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Preparation of Grignard Reagent - Research and Reviews. (2021). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Retrieved from [Link]

  • Grignard Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (n.d.). Retrieved from [Link]

  • Method for preparing 3, 4-difluorobenzaldehyde - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Reaction of 4a with Grignard reagent 7. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application Note: A Multi-Technique Strategy for the Comprehensive Characterization of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

(2,6-Difluoro-3-methylphenyl)methanol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of advanced pharmaceutical agents and specialty materials. The precise arrangement of its functional groups—a hydroxymethyl, a methyl, and two fluorine atoms on a phenyl ring—imparts unique chemical properties that are leveraged in drug design. However, this structural complexity also demands a rigorous and multi-faceted analytical approach to confirm its identity, purity, and stability. An incomplete or inaccurate characterization can have profound consequences on downstream synthetic steps and the quality of the final product.

This guide provides a holistic analytical framework for the definitive characterization of (2,6-Difluoro-3-methylphenyl)methanol. Moving beyond a simple listing of techniques, we delve into the causality behind methodological choices, offering robust, self-validating protocols designed for implementation in a modern analytical laboratory. The integration of spectroscopic and chromatographic data provides an unambiguous analytical signature of the molecule.

Foundational Physicochemical Properties

Before embarking on detailed analysis, a summary of the compound's fundamental properties is essential for informing methodological design, such as solvent selection and chromatographic conditions.

PropertyValueSource
Molecular Formula C₈H₈F₂OPubChem[1]
Molecular Weight 158.15 g/mol PubChem[1]
Monoisotopic Mass 158.05432 DaPubChem[1]
Predicted XlogP 1.6PubChem[1]
Appearance (Predicted) White to off-white solid or oil-

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. True analytical confidence is achieved by integrating orthogonal methods, where the strengths of one technique compensate for the limitations of another. The following workflow illustrates a best-practice approach to achieving a comprehensive analysis.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation & Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Final Reporting Sample Sample of (2,6-Difluoro-3-methylphenyl)methanol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Primary Structure MS GC-MS Analysis Sample->MS Molecular Weight FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC-UV Analysis Sample->HPLC Report Comprehensive Characterization Report NMR->Report MS->Report FTIR->Report Quant Purity Assessment & Impurity Profiling HPLC->Quant Quant->Report

Figure 1: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

Expertise & Causality: For this molecule, a standard ¹H and ¹³C NMR is insufficient. ¹⁹F NMR is critical not only for confirming the presence of fluorine but also for verifying its specific positions on the aromatic ring through C-F and H-F coupling constants. The choice of a deuterated solvent like CDCl₃ is standard for organic molecules, but DMSO-d₆ can be used to observe the hydroxyl proton more clearly, as it slows the rate of proton exchange.[2]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum (e.g., zg30 pulse program) on a 400 MHz or higher spectrometer.

    • Key parameters: 16 scans, spectral width of ~16 ppm, relaxation delay of 2 seconds.[3]

    • Expected Signals: Look for resonances corresponding to the aromatic protons, the benzylic methylene (-CH₂) protons, the methyl (-CH₃) protons, and the alcohol (-OH) proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30 pulse program).

    • Key parameters: 1024 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.[3]

    • Expected Signals: Observe signals for the aromatic carbons (some will be split by fluorine), the methylene carbon, and the methyl carbon. The C-F coupling will be evident.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. No specific standard is required, but the instrument's frequency will be referenced.

    • Expected Signals: A single resonance is expected for the two equivalent fluorine atoms.

  • Data Processing & Interpretation:

    • Process all spectra using Fourier transformation, followed by phase and baseline correction.

    • Integrate the ¹H NMR signals to confirm proton ratios (expected: 2H : 2H : 3H : 1H).

    • Analyze the coupling patterns (multiplicity) to establish connectivity. The aromatic protons will show complex splitting due to H-H and H-F coupling.

    • Correlate the ¹H, ¹³C, and ¹⁹F spectra to make definitive assignments.

Table of Predicted NMR Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~7.0-7.2mAr-H
~4.7s or t-CH₂ OH
~2.3s or tAr-CH₃
~1.5-2.5 (variable)br s-CH₂OH
¹³C ~155-160dd (¹JCF)C -F
~130-140mAr-C
~110-125mAr-C H
~60t (³JCF)-C H₂OH
~15t (⁴JCF)-C H₃

Note: Predicted shifts are estimates. Actual values depend on solvent and concentration. Multiplicity of carbon signals is due to C-F coupling.

Mass Spectrometry (MS)

GC-MS is the preferred method for confirming the molecular weight and obtaining structural information through fragmentation analysis. The volatility of the analyte makes it well-suited for gas chromatography.

Expertise & Causality: Electron Ionization (EI) is a standard, high-energy technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum. The expected fragmentation pattern for a benzyl alcohol derivative would include the loss of water, the formation of a stable tropylium-like ion, and cleavage of the hydroxymethyl group.[4] While direct injection is possible, derivatization (e.g., silylation) can improve peak shape and thermal stability, though it is often not necessary for simple benzyl alcohols.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Method Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This program should be optimized).

    • Injection Volume: 1 µL, split mode (e.g., 50:1).

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Examine the mass spectrum for that peak.

    • Confirm the presence of the molecular ion ([M]⁺) at m/z 158.

    • Identify key fragment ions, such as [M-H]⁺ (m/z 157), [M-OH]⁺ (m/z 141), and [M-H₂O]⁺ (m/z 140). The base peak is likely to be related to the difluoromethyltropylium ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of key functional groups, serving as a quick and effective identity check.

Expertise & Causality: The presence of O-H, aromatic C-H, C-F, and C-O bonds will give rise to characteristic absorption bands.[6] For organofluorine compounds, the C-F stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region.[7] The broadness of the O-H stretch is a direct result of hydrogen bonding.

Protocol: FT-IR Analysis (ATR Method)

  • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • Process the spectrum (ATR correction may be applied).

    • Identify and assign the characteristic absorption bands.

Table of Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3500 - 3200Broad, StrongO-H StretchAlcohol -OH
3100 - 3000Medium-WeakC-H StretchAromatic =C-H[8]
2980 - 2850MediumC-H StretchAliphatic -CH₃, -CH₂
1600 - 1450Medium-StrongC=C StretchAromatic Ring[9]
1350 - 1150StrongC-F StretchAryl-F[7]
~1050StrongC-O StretchPrimary Alcohol -CH₂OH

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds and for quantifying impurities.

Expertise & Causality: A reversed-phase C18 column is the workhorse for molecules of this polarity. The mobile phase, typically a mixture of acetonitrile and water, is chosen for its elution strength and UV transparency.[10] Acetonitrile is often preferred over methanol for its lower viscosity and different selectivity. A buffer (e.g., phosphate) at a low pH (~2.5-3.0) is recommended to suppress the ionization of residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks.[10] UV detection at a wavelength around the molecule's λmax (~270 nm, estimated for the chromophore) provides optimal sensitivity.

HPLC_Logic Analyte Analyte: (2,6-Difluoro-3-methylphenyl)methanol (Moderately Polar) Method Method: Reversed-Phase HPLC Analyte->Method Stationary Stationary Phase: Non-polar C18 Stationary->Method Mobile Mobile Phase: Polar (Water/ACN) Mobile->Method Rationale1 Rationale: Good retention of moderately polar analyte on non-polar phase. Method->Rationale1 Rationale2 Rationale: Elution by increasing organic (ACN) content. Method->Rationale2

Figure 2: Rationale for selecting a reversed-phase HPLC method.

Protocol: HPLC Purity Assessment

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using the same diluent.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • HPLC Method Parameters:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 30% B (re-equilibration)

  • System Suitability: Before sample analysis, inject a standard solution five times to ensure system performance. Check for retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), and peak tailing factor (T < 1.5).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify and quantify any impurities relative to the main peak.

Conclusion

The analytical characterization of (2,6-Difluoro-3-methylphenyl)methanol is a task that requires a thoughtful, multi-technique approach. By systematically applying NMR for structural elucidation, GC-MS for molecular weight confirmation, FT-IR for functional group identification, and HPLC for purity assessment, a complete and reliable analytical profile can be established. The protocols and rationale presented in this guide provide a robust framework for scientists to ensure the quality and integrity of this important chemical intermediate, thereby supporting the successful development of next-generation pharmaceuticals and materials.

References

  • Das, A., & Das, D. (2018). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Dasgupta, A., & Raisys, V. A. (1994). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-3-methylphenol. PubChem. [Link]

  • Jena, K. K., et al. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. [Link]

  • National Center for Biotechnology Information. (n.d.). (2,6-difluoro-4-methylphenyl)-phenylmethanol. PubChem. [Link]

  • Tschickardt, M., et al. (2019). Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. The MAK-Collection for Occupational Health and Safety. [Link]

  • Lu, X., et al. (2016). High resolution NMR spectra of as-prepared samples. ResearchGate. [Link]

  • Gervay-Hague, J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker Corporation. [Link]

  • Scion Instruments. (2019). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. SCION Instruments. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Human Metabolome Database. (n.d.). Benzyl alcohol GC-MS (1 TMS). HMDB. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex Inc.[Link]

  • PubChemLite. (n.d.). (2,6-difluoro-4-methylphenyl)methanol. PubChemLite. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • Nizio, K. D., et al. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenemethanol, 3,4-difluoro-. NIST Chemistry WebBook. [Link]

  • Shimadzu. (2019). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Shimadzu Corporation. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging (2,6-Difluoro-3-methylphenyl)methanol for the Strategic Synthesis of Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] (2,6-Difluoro-3-methylphenyl)methanol is a valuable benzylic alcohol building block, designed for the introduction of the 2,6-difluoro-3-methylbenzyl moiety into lead compounds. The ortho-difluoro substitution pattern provides a unique combination of electronic and steric properties that can block metabolic oxidation, modulate pKa, and improve binding affinity through favorable non-bonding interactions.[3] This guide provides an in-depth analysis of the applications of (2,6-Difluoro-3-methylphenyl)methanol, detailing the essential activation protocols and its subsequent use in the synthesis of fluorinated ethers and N-alkylated heterocycles, which are prevalent motifs in contemporary drug discovery.

The Strategic Imperative for Fluorination in Drug Design

The element fluorine has become indispensable in drug discovery.[1] Its introduction into a molecule, often replacing a hydrogen atom or a hydroxyl group, can profoundly alter its biological profile.[4][5] Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine atoms at metabolically vulnerable positions can prevent oxidative degradation, thereby increasing the drug's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly lower the pKa of nearby basic functional groups, such as amines.[4] This modification can alter a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and target engagement.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, which can lead to a significant increase in potency.[3]

  • Improved Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4]

The use of pre-functionalized fluorinated building blocks, such as (2,6-Difluoro-3-methylphenyl)methanol, is a dominant strategy in medicinal chemistry, providing a reliable and efficient route to novel fluorinated analogs.[6]

Physicochemical Properties and Safe Handling

Before utilization, it is crucial to understand the properties and safety requirements for (2,6-Difluoro-3-methylphenyl)methanol and its derivatives.

Compound Properties
PropertyValueSource
Molecular Formula C₈H₈F₂O[7]
Molecular Weight 158.15 g/mol [7]
Appearance Varies (Typically a solid or oil)N/A
CAS Number 252004-32-3[8]
Predicted XlogP 1.6[7]

Note: Physical properties may vary between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS).

Safety and Handling

(2,6-Difluoro-3-methylphenyl)methanol and its activated intermediates (e.g., benzyl bromides) should be handled with care in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Inhalation: Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation. If inhaled, move to fresh air.[10]

  • Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The activation reagents described in the following protocols, such as phosphorus tribromide (PBr₃) and sodium hydride (NaH), are hazardous and require specific handling procedures. Always consult the corresponding SDS before use and perform a thorough risk assessment.

Core Synthetic Applications & Mechanistic Rationale

The primary utility of (2,6-Difluoro-3-methylphenyl)methanol is as a precursor to an electrophilic species. The benzylic alcohol itself is a poor leaving group for nucleophilic substitution. Therefore, the first critical step is the "activation" of the hydroxyl group by converting it into a more reactive leaving group, such as a halide or a sulfonate ester. This activated intermediate can then be readily displaced by a wide range of nucleophiles.

G cluster_0 Starting Material cluster_1 Activated Electrophilic Intermediates cluster_2 Target Fluorinated Analogs A (2,6-Difluoro-3-methylphenyl)methanol (Poor Leaving Group: -OH) B (2,6-Difluoro-3-methylphenyl)methyl bromide (Good Leaving Group: -Br) A->B Activation (e.g., PBr₃) C (2,6-Difluoro-3-methylphenyl)methyl tosylate (Good Leaving Group: -OTs) A->C Activation (e.g., TsCl, base) D Fluorinated Ether Analog (R-O-Bn) B->D SN2 Displacement (e.g., R-OH, base) E Fluorinated Amine / Heterocycle (R₂N-Bn) B->E SN2 Displacement (e.g., R₂NH) C->D SN2 Displacement (e.g., R-OH, base) C->E SN2 Displacement (e.g., R₂NH)

Fig. 1: General workflow for the activation and use of (2,6-Difluoro-3-methylphenyl)methanol.
Protocol 1: Activation via Conversion to (2,6-Difluoro-3-methylphenyl)methyl Bromide

This protocol describes a common method for converting the starting alcohol into its corresponding benzyl bromide, a highly effective electrophile for subsequent alkylation reactions.[11][12]

Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which renders the hydroxyl group an excellent leaving group that is subsequently displaced by a bromide ion. The reaction is typically performed in a non-protic solvent at reduced temperature to control reactivity.

Materials:

ReagentM. Wt.Equiv.Amount
(2,6-Difluoro-3-methylphenyl)methanol158.151.0(e.g., 5.0 g, 31.6 mmol)
Phosphorus Tribromide (PBr₃)270.690.4(3.4 g, 12.6 mmol)
Dichloromethane (DCM), anhydrous84.93-100 mL
Saturated Sodium Bicarbonate (NaHCO₃) soln.--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet, add (2,6-Difluoro-3-methylphenyl)methanol (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) under a positive pressure of argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 equiv) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench the excess PBr₃. Safety Note: Quenching is highly exothermic and releases HBr gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2,6-Difluoro-3-methylphenyl)methyl bromide. This intermediate is often used directly in the next step without further purification.

Application Protocol 2: Synthesis of Fluorinated Ethers via Williamson Ether Synthesis

This protocol details the synthesis of a 2,6-difluorobenzyl ether, a structural motif found to be surprisingly potent in RORγt inverse agonists.[13]

Rationale: The Williamson ether synthesis is a robust SN2 reaction between an alkoxide and a primary alkyl halide. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol nucleophile, forming a highly reactive alkoxide. The activated benzyl bromide from Protocol 1 serves as the electrophile.

G R_OH R-OH (Alcohol Nucleophile) R_ONa R-O⁻Na⁺ (Alkoxide) R_OH->R_ONa Deprotonation NaH NaH (Base) NaH->R_ONa H2 H₂ (gas) R_ONa->H2 Product R-O-CH₂-Ar (Fluorinated Ether) R_ONa->Product SN2 Attack BnBr Ar-CH₂Br (Activated Electrophile) BnBr->Product NaBr NaBr (Salt Byproduct) Product->NaBr

Fig. 2: Reaction scheme for Williamson Ether Synthesis.

Materials:

ReagentM. Wt.Equiv.Amount
Parent Alcohol (R-OH)Varies1.0(e.g., 10 mmol)
Sodium Hydride (NaH), 60% in mineral oil24.001.2(0.48 g, 12 mmol)
(2,6-Difluoro-3-methylphenyl)methyl bromide221.041.1(2.43 g, 11 mmol)
Tetrahydrofuran (THF), anhydrous72.11-50 mL
Saturated Ammonium Chloride (NH₄Cl) soln.--20 mL
Ethyl Acetate (EtOAc)88.11-As needed for extraction

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under argon, add sodium hydride (1.2 equiv). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of argon.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Nucleophile Addition: Dissolve the parent alcohol (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Causality Note: The formation of the alkoxide releases hydrogen gas. A slow addition rate and proper ventilation are essential for safety.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Electrophile Addition: Dissolve the (2,6-Difluoro-3-methylphenyl)methyl bromide (1.1 equiv) from Protocol 1 in a small amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated ether.

Characterization of Analogs

The successful synthesis of the target fluorinated analogs should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of the benzylic protons (typically a singlet around 4.5-5.5 ppm) and the aromatic protons of the difluoro-methylphenyl group. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and molecular formula of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Protocol 1: Incomplete conversion of alcohol to bromide 1. Insufficient PBr₃. 2. PBr₃ has degraded due to moisture exposure. 3. Reaction time too short.1. Add a small additional charge of PBr₃. 2. Use a fresh bottle of PBr₃. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Protocol 2: Low yield of ether product 1. Incomplete formation of the alkoxide. 2. Benzyl bromide intermediate has degraded. 3. Steric hindrance at the nucleophile.1. Ensure NaH is active and use a slight excess; allow more time for deprotonation. 2. Use the benzyl bromide immediately after preparation. 3. Increase reaction temperature (e.g., reflux in THF) or use a more polar aprotic solvent like DMF.
Protocol 2: Multiple products observed 1. Elimination of HBr from the benzyl bromide. 2. O-alkylation vs. C-alkylation for certain nucleophiles.1. Maintain lower reaction temperatures. 2. Modify reaction conditions (solvent, counter-ion) to favor O-alkylation.

Conclusion

(2,6-Difluoro-3-methylphenyl)methanol is a versatile and highly valuable building block for introducing a metabolically robust, electronically distinct moiety into drug candidates. Through a straightforward activation to its corresponding halide, it can be efficiently coupled with a variety of alcohol and amine nucleophiles. The protocols outlined in this guide provide a reliable framework for researchers to synthesize novel fluorinated analogs, enabling the exploration of chemical space and the optimization of lead compounds in drug discovery programs.

References

  • Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

  • Zavialov, Ilia A., et al. "Fluorinated building blocks in drug design: new pathways and targets." Expert Opinion on Drug Discovery, 2024.

  • AiFChem. "Fluorine in Pharmaceuticals: Key Properties & Drug Development." AiFChem, 2025.

  • Yadav, M., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." 3 Biotech, vol. 13, no. 5, 2023, p. 177.

  • Wang, Su, et al. "Drug Discovery Based on Fluorine-Containing Glycomimetics." Molecules, vol. 28, no. 17, 2023, p. 641.

  • Chem-Impex. "2,6-Difluorobenzyl bromide." Chem-Impex.

  • James J.-W., et al. "Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 19, 2020, p. 127441.

  • Google Patents. "Process for the preparation of fluorinated heterocyclic compounds." Google Patents, US5859255A.

  • Mlostoń, Grzegorz, et al. "Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions." Molecules, vol. 26, no. 16, 2021, p. 4960.

  • Sigma-Aldrich. "2,6-Difluorobenzyl bromide 97." Sigma-Aldrich.

  • Vasista Group. "Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide." Vasista Group.

  • ResearchGate. "Fluorinated Heterocycles." ResearchGate, 2025.

  • Artasensi, A., et al. "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem, vol. 12, no. 13, 2017, pp. 1041-1053.

  • Pal, S., and G. K. Verma. "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry, vol. 22, no. 1, 2024, pp. 45-77.

  • Meanwell, M., and R. Britton. "Synthesis of Heterobenzylic Fluorides." SFU Summit, 2018.

  • ChemScene. "Safety Data Sheet - (2,4,6-Trimethoxyphenyl)methanol." ChemScene, 2025.

  • Solvents & Petroleum Service, Inc. "Safety Data Sheet - Methanol." SPS, 2015.

  • Sigma-Aldrich. "Methanol - SAFETY DATA SHEET." Sigma-Aldrich, 2024.

  • Methanol Safety Data Sheet.

  • Fisher Scientific. "Methanol - SAFETY DATA SHEET." Fisher Scientific, 2009.

  • Galkina, O. S., et al. "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®." Molecules, vol. 26, no. 2, 2021, p. 433.

  • Sigma-Aldrich. "2,6-Difluoro-3-methyl-a-pentylbenzenemethanol." Sigma-Aldrich.

  • PubChemLite. "(2,6-difluoro-4-methylphenyl)methanol (C8H8F2O)." PubChemLite.

  • ChemScene. "2635937-40-3 | (2,6-Difluoro-3-propoxyphenyl)methanol." ChemScene.

  • Böhm, H.-J., et al. "Fluorine in Medicinal Chemistry." Angewandte Chemie International Edition, vol. 43, no. 22, 2004, pp. 2948-2952.

  • JYX. "Mechanochemical Difluoromethylations of Alcohols." JYX, 2023.

  • O'Malley, D. P., et al. "Synthesis and Applications of Selected Fluorine-Containing Fluorophores." Molecules, vol. 26, no. 4, 2021, p. 1148.

  • ChemicalBook. "(2-Fluoro-3-nitrophenyl)methanol synthesis." ChemicalBook.

  • Mykhailiuk, P. K. "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." Chemistry – A European Journal, vol. 27, no. 6, 2021, pp. 2136-2141.

  • PubChem. "(2-Fluoro-4-(6-methoxypyridin-3-yl)phenyl)methanol." PubChem.

  • PubChem. "Difluoro(phenyl)methanol." PubChem.

  • BLDpharm. "252004-32-3|(2,6-Difluoro-4-methylphenyl)methanol." BLDpharm.

  • Sci-Hub. "CONVENIENT SYNTHESIS OF FLUORINATED NUCLEOSIDES WITH PERFLUOROALKANESULFONYL FLUORIDES." Sci-Hub, 2006.

  • ResearchGate. "Guidance for engineering of synthetic methylotrophy based on methanol metabolism in methylotrophy." ResearchGate, 2017.

Sources

Application Note: Strategic Protection of the Hydroxyl Group in (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers and drug development professionals on selecting and implementing protecting group strategies for (2,6-Difluoro-3-methylphenyl)methanol. The unique steric and electronic environment of this primary benzylic alcohol, characterized by ortho-difluoro and a meta-methyl substitution, necessitates a careful and strategic approach to hydroxyl protection. This guide explores the rationale behind choosing appropriate protecting groups, offering detailed, field-proven protocols for the installation and removal of silyl ethers, benzyl ethers, and esters.

Introduction: The Imperative for Protection

In the intricate landscape of multi-step organic synthesis, the success of a reaction sequence often hinges on the strategic masking and unmasking of reactive functional groups.[1][2] The primary alcohol of (2,6-Difluoro-3-methylphenyl)methanol is a prime example of a functional group that, while essential, can interfere with a wide array of synthetic transformations, including those involving strong bases, organometallics, or oxidizing agents.[3][4] A protecting group temporarily converts the hydroxyl group into a less reactive moiety, allowing other chemical manipulations to proceed with high chemoselectivity.[1] The challenge lies in selecting a protecting group that can be introduced and removed in high yield under conditions that are orthogonal to the other functional groups present and the planned reaction pathway.[5][6]

Structural Analysis of (2,6-Difluoro-3-methylphenyl)methanol

The reactivity of the target alcohol is dictated by its unique substitution pattern:

  • Primary Benzylic Alcohol (-CH₂OH): This group is inherently nucleophilic and possesses an acidic proton, making it incompatible with many reagents.

  • Ortho-Difluoro Substituents: The two fluorine atoms at the C2 and C6 positions exert a powerful influence. They are strongly electron-withdrawing via induction, which can slightly increase the acidity of the hydroxyl proton. More significantly, they create a sterically hindered environment around the benzylic carbon, which can impede the approach of bulky reagents.

  • Meta-Methyl Substituent: The methyl group at C3 is weakly electron-donating and contributes to the overall steric profile of the molecule.

This combination of steric hindrance and electronic effects must be the primary consideration when devising a protection strategy.

Selecting an Orthogonal Protecting Group Strategy

An ideal protecting group should be easy to install and remove, stable to the desired reaction conditions, and not introduce unnecessary complications.[3] For (2,6-Difluoro-3-methylphenyl)methanol, the key is to choose a strategy that offers high yields despite the steric crowding and provides a deprotection method that preserves the integrity of the rest of the molecule.

The following diagram illustrates the fundamental workflow of a protecting group strategy.

G cluster_0 Protecting Group Workflow Start (2,6-Difluoro-3-methylphenyl)methanol Protected Protected Intermediate (Stable to Reaction B) Start->Protected Reaction A: Protection Transformed Transformed Product (Protected) Protected->Transformed Reaction B: Desired Transformation Final Final Deprotected Product Transformed->Final Reaction C: Deprotection

Caption: General workflow of a protecting group strategy.

We will now explore three robust and versatile protecting groups suitable for this substrate: Tert-butyldimethylsilyl (TBS) ether, Benzyl (Bn) ether, and Acetyl (Ac) ester.

Protocol I: Tert-butyldimethylsilyl (TBS) Ether Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile cleavage conditions.[7][8] The tert-butyldimethylsilyl (TBS) group offers a good balance of steric bulk for stability while remaining readily cleavable.[9] Given the steric hindrance from the ortho-fluorines, using a more reactive silylating agent like TBS-triflate is recommended over TBS-chloride.[9][10]

Protection Protocol: Synthesis of TBS-Protected Alcohol

Caption: TBS protection of (2,6-Difluoro-3-methylphenyl)methanol.

Methodology:

  • To a stirred solution of (2,6-Difluoro-3-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add 2,6-lutidine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS ether.

Causality: The use of the highly reactive TBSOTf overcomes the steric hindrance of the substrate. 2,6-lutidine, a non-nucleophilic base, effectively scavenges the triflic acid byproduct without competing in the silylation reaction.[10]

Deprotection Protocol: Cleavage of the TBS Ether

The selective removal of silyl ethers is most commonly achieved using a fluoride ion source, which exploits the exceptionally high strength of the Si-F bond.[8][9]

Caption: Fluoride-mediated deprotection of the TBS ether.

Methodology:

  • Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (THF, approx. 0.1 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and dilute with ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary to yield the parent alcohol.

Protocol II: Benzyl (Bn) Ether Protection

Benzyl ethers are exceptionally robust protecting groups, stable to a vast range of acidic, basic, and organometallic reagents.[11][12] Their key advantage is the ability to be removed under neutral conditions via catalytic hydrogenolysis, providing excellent orthogonality to many other protecting groups.[11][13]

Protection Protocol: Synthesis of the Benzyl Ether

The classic Williamson ether synthesis is employed, requiring a strong base to form the alkoxide.[11]

Caption: Benzyl ether protection via Williamson synthesis.

Methodology:

  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (approx. 0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Add a solution of (2,6-Difluoro-3-methylphenyl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq) dropwise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate) to obtain the pure benzyl ether.

Deprotection Protocol: Cleavage of the Benzyl Ether

Catalytic hydrogenolysis is the preferred method for cleaving benzyl ethers due to its mild, neutral conditions.[13]

Caption: Deprotection of benzyl ether by catalytic hydrogenolysis.

Methodology:

  • Dissolve the benzyl ether (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Add palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol % Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

Protocol III: Acetyl (Ac) Ester Protection

Ester protecting groups are valuable due to their stability in acidic and neutral conditions, including catalytic hydrogenation.[14] They are, however, readily cleaved under basic (saponification) conditions, providing an orthogonal deprotection strategy relative to silyl and benzyl ethers.[15][16]

Protection Protocol: Synthesis of the Acetate Ester

Caption: Acetylation of (2,6-Difluoro-3-methylphenyl)methanol.

Methodology:

  • Dissolve the alcohol (1.0 eq) in a mixture of anhydrous DCM and pyridine (approx. 3:1 v/v).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

  • Add acetic anhydride (Ac₂O, 1.5 eq) dropwise at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the acetate ester, which may be purified by column chromatography if needed.

Deprotection Protocol: Cleavage of the Acetate Ester

Base-catalyzed hydrolysis (saponification) is the standard method for cleaving acetate esters.[15]

Caption: Base-catalyzed deprotection of the acetate ester.

Methodology:

  • Dissolve the acetate ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Summary and Strategic Comparison

The choice of protecting group is entirely dependent on the planned synthetic route. The table below provides a comparative summary to aid in this critical decision-making process.

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantage
TBS Ether TBSOTf, 2,6-lutidine, DCMTBAF/THF; or mild acid (AcOH)Stable to base, organometallics, redox agents. Labile to acid and fluoride.[10][17]Versatile and widely used, with tunable stability based on silyl group choice.
Benzyl Ether NaH, BnBr, THFH₂, Pd/C (neutral); or strong acidVery stable to acid, base, redox agents. Labile to hydrogenolysis.[11][12]Exceptional stability and orthogonal removal under neutral conditions.
Acetyl Ester Ac₂O, Pyridine, DMAPK₂CO₃/MeOH (base); or LiOHStable to acid, hydrogenation. Labile to base (nucleophiles).[14][18]Orthogonal to acid-labile and hydrogenolysis-labile groups.

Conclusion

The successful protection and deprotection of (2,6-Difluoro-3-methylphenyl)methanol require a thoughtful analysis of its unique steric and electronic properties. Silyl ethers (TBS), benzyl ethers (Bn), and acetate esters (Ac) each offer robust and high-yielding protocols that are orthogonal to one another. By understanding the stability and cleavage conditions for each class, researchers can seamlessly integrate this valuable building block into complex synthetic pathways, confident in the integrity of their molecular architecture. The protocols detailed herein provide a reliable foundation for these critical synthetic steps.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Crich, D., & Ranganathan, K. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
  • Falck, J. R., et al. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
  • Kocienski, P. J., & Kularatne, B. (1999). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 64(10), 3535-3540.
  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2003). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 42B(11), 2902-2904.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(19), 7374-7376.
  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Pearson+. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Wei, B., et al. (2013). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Journal of Chemistry, 25(1), 579-581.
  • Pearson+. (n.d.). Benzyl ethers make excellent protecting groups. Retrieved from [Link]

  • Medicinal Chemistry Journal. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • American Chemical Society. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Harvard University. (n.d.). Protecting Groups. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in (2,6-Difluoro-3-methylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable troubleshooting advice to improve yield and purity. This document provides in-depth technical guidance, drawing from established chemical principles and peer-reviewed literature.

Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate

(2,6-Difluoro-3-methylphenyl)methanol is a valuable building block in medicinal chemistry and materials science. The presence of the difluoro-methylphenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule. However, the synthesis of this alcohol can be challenging, often plagued by modest yields and purification difficulties. This guide outlines two primary synthetic routes and provides detailed troubleshooting for each, empowering you to optimize your experimental outcomes.

Overview of Synthetic Strategies

There are two principal and reliable methods for the synthesis of (2,6-Difluoro-3-methylphenyl)methanol:

  • Reduction of 2,6-Difluoro-3-methylbenzaldehyde: A straightforward approach involving the reduction of the corresponding aldehyde. This is often the preferred route if the aldehyde is commercially available or easily synthesized.

  • Directed ortho-Lithiation of 1,3-Difluoro-2-methylbenzene: A more advanced method that builds the molecule by forming a new carbon-carbon bond. This route is advantageous when the corresponding aldehyde is not readily accessible.

The choice between these routes often depends on the availability of starting materials, scale of the reaction, and the specific equipment and expertise available in your laboratory.

G start Start: Synthesize (2,6-Difluoro-3-methylphenyl)methanol aldehyde_avail Is 2,6-Difluoro-3-methylbenzaldehyde readily available? start->aldehyde_avail route1 Route 1: Reduction of Aldehyde aldehyde_avail->route1 Yes route2 Route 2: Directed ortho-Lithiation aldehyde_avail->route2 No

Caption: General mechanism for the reduction of an aldehyde.

Detailed Experimental Protocol (Using NaBH₄)
  • Reaction Setup: To a solution of 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C. The reaction is exothermic and generates hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is acidic (pH ~2-3).

  • Extraction: Remove the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting Guide: Route 1
Question/Issue Probable Cause(s) Recommended Solution(s)
Q1: My reaction is very slow or incomplete, even after several hours. What should I do? 1. Poor quality NaBH₄: The reagent can decompose over time if not stored properly. 2. Insufficient reagent: One equivalent of NaBH₄ can theoretically reduce four equivalents of aldehyde, but in practice, an excess is often required. [1] 3. Low temperature: While the initial addition is done at 0 °C for safety, the reaction may proceed slowly at this temperature.1. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple ketone like acetone. 2. Increase the stoichiometry of NaBH₄ to 1.5 equivalents. 3. After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for a longer period.
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products? 1. Unreacted starting material: Due to reasons mentioned in Q1. 2. Formation of borate esters: These are intermediates that might not have been fully hydrolyzed during the workup.1. Refer to the solutions for Q1. 2. Ensure the quenching and workup are performed with sufficient acid and for an adequate amount of time to ensure complete hydrolysis of the borate ester intermediates.
Q3: My yield is low after workup and purification. Where could I be losing my product? 1. Product volatility: Although a solid, the product may have some volatility. 2. Emulsion during extraction: The presence of salts can sometimes lead to emulsions. 3. Incomplete extraction: The product may have some water solubility.1. Be cautious during solvent removal; avoid using high vacuum and excessive heat. 2. Add brine during the wash step to break up emulsions. 3. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Perform multiple extractions with the organic solvent.
Data Table: Comparison of Common Reducing Agents
Characteristic Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity ModerateVery High
Selectivity Reduces aldehydes and ketones. [2]Reduces aldehydes, ketones, esters, carboxylic acids, amides, etc. [3]
Solvent Compatibility Protic solvents (MeOH, EtOH, H₂O)Aprotic ether solvents (THF, Diethyl ether)
Safety Relatively safe to handle. Reacts with acid to produce H₂ gas.Pyrophoric. Reacts violently with water and protic solvents. [4]
Workup Simple acidic workup.Requires careful, multi-step quenching (e.g., Fieser workup).

Route 2: Directed ortho-Lithiation of 1,3-Difluoro-2-methylbenzene

This route is a powerful strategy for the regioselective synthesis of substituted aromatic compounds. [5]Fluorine atoms can act as moderate directing metalating groups (DMGs), facilitating the deprotonation of the adjacent ortho position. [6]

Reaction Principle and Mechanism

The synthesis begins with the deprotonation of 1,3-difluoro-2-methylbenzene at the C4 position (between the two fluorine atoms) using a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The fluorine atoms coordinate with the lithium of the base, directing the deprotonation to the position between them. [6]The resulting aryllithium intermediate is then quenched with an electrophile, in this case, formaldehyde, to form the desired alcohol. [7]

Caption: Mechanism of directed ortho-lithiation followed by reaction with formaldehyde.

Detailed Experimental Protocol
  • Reaction Setup: In an oven-dried, multi-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 1,3-difluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophile Addition: Use paraformaldehyde (dried under vacuum) as the formaldehyde source. [8]In a separate flask, heat paraformaldehyde (2.0-3.0 eq) to depolymerize it into gaseous formaldehyde, and pass the gas into the reaction mixture via a cannula. Alternatively, a suspension of paraformaldehyde in THF can be added.

  • Reaction and Quenching: After the addition of formaldehyde, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup and Purification: Follow the extraction, washing, drying, and purification steps as described in Route 1.

Troubleshooting Guide: Route 2
Question/Issue Probable Cause(s) Recommended Solution(s)
Q1: My starting material is not consumed, and I don't see any product formation. What went wrong? 1. Moisture Contamination: Organolithium reagents are extremely sensitive to moisture and will be quenched by any protic source. [7] 2. Inactive n-BuLi: The titer of the n-BuLi solution may be lower than stated. 3. Reaction temperature too high: The lithiated intermediate may not be stable at higher temperatures.1. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. 2. Titrate your n-BuLi solution before use to determine its exact concentration. 3. Maintain the temperature at -78 °C during the lithiation step.
Q2: I obtained a mixture of isomers. Why? Incorrect Lithiation Site: While the two fluorine atoms strongly direct to the C4 position, lithiation at other positions can occur if the reaction conditions are not optimal.1. Ensure a low temperature (-78 °C) is maintained during the addition of n-BuLi and for the duration of the lithiation. 2. Consider using a bulkier base like LDA, which can sometimes offer higher regioselectivity.
Q3: The lithiation seems to have worked, but I got a low yield of the alcohol after adding formaldehyde. 1. Formaldehyde Polymerization: Gaseous formaldehyde can easily polymerize on cold surfaces before it reacts. 2. Inefficient Quench: The aryllithium might be reacting with other species before the formaldehyde.1. Ensure the paraformaldehyde is thoroughly dried and heated sufficiently to generate a steady stream of monomeric formaldehyde. The delivery tube should be wide and short. 2. Add the formaldehyde source as quickly as is safely possible to the freshly generated aryllithium.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally better for a large-scale synthesis? A: Route 1 (reduction of the aldehyde) is typically more amenable to scale-up. It avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents, making the process safer and more operationally simple.

Q: What are the primary safety concerns for these syntheses? A: For Route 1, the main hazard is the generation of flammable hydrogen gas during the NaBH₄ addition and quenching. For Route 2, the primary hazards are the use of pyrophoric n-BuLi and the need for strictly anhydrous conditions. Formaldehyde is also a toxic and carcinogenic substance. [9]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to achieve good separation between the starting material and the more polar alcohol product. The product can be visualized under UV light and/or by staining with an appropriate agent like potassium permanganate.

Q: Are there any specific challenges with the purification of (2,6-Difluoro-3-methylphenyl)methanol? A: Fluorinated compounds can sometimes be challenging to purify by chromatography. They may not adhere as strongly to silica gel, leading to faster elution. It is advisable to use a less polar solvent system than for non-fluorinated analogues. A patent for the purification of fluorinated alcohols suggests that thermal treatment with water and a base can reduce certain impurities. [10]

References

  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
  • Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]

  • Purification of fluorinated alcohols. (n.d.). Google Patents.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol. (n.d.). Google Patents.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016, December 27). YouTube. Retrieved January 17, 2026, from [Link]

  • Optimizing the MALDI-TOF-MS observation of peptides containing disulfide bonds. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Process for the purification of benzyl alcohol. (n.d.). Google Patents.
  • Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. This journal is © The Royal Society of C. (n.d.). Retrieved January 17, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Webinar: Optimizing Lab Ultrafiltration Workflows - From Molecule Separation to Diagnostics. (2023, April 18). YouTube. Retrieved January 17, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved January 17, 2026, from [Link]

  • T 1114/06 (Production of difluoromethane/HONEYWELL) 15-06-2010. (n.d.). epo.org. Retrieved January 17, 2026, from [Link]

  • Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp.. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Reactions of formaldehyde with organometallic reagents | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved January 17, 2026, from [Link]

  • Synthesis process of 3, 5-difluorophenol. (n.d.). Google Patents.
  • Chemistry 2 - Organometallic reactions. (2019, February 25). YouTube. Retrieved January 17, 2026, from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 25. The Grignard Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • 3. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Process for preparing 1,3-difluorobenzene. (n.d.). Google Patents.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]

  • Methanol production - Patent US-4455394-A. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

purification of crude (2,6-Difluoro-3-methylphenyl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar fluorinated aromatic alcohols. Here, we address common challenges and frequently asked questions regarding its purification by column chromatography, providing solutions grounded in established chromatographic principles and field experience.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about setting up a successful purification for (2,6-Difluoro-3-methylphenyl)methanol.

Q1: What is the recommended stationary phase for purifying (2,6-Difluoro-3-methylphenyl)methanol?

A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the preferred stationary phase.[1][2] (2,6-Difluoro-3-methylphenyl)methanol is a moderately polar compound due to the hydroxyl group, and its interaction with the polar silica surface allows for effective separation from less polar starting materials or nonpolar byproducts using a nonpolar mobile phase.[3] Normal-phase chromatography on silica gel is the most cost-effective and straightforward approach.[3]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: The ideal mobile phase is best determined empirically using Thin Layer Chromatography (TLC).[3][4]

  • Initial Screening: Start by testing various ratios of a nonpolar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for (2,6-Difluoro-3-methylphenyl)methanol on a silica gel TLC plate.[5] This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent without co-eluting with the solvent front or being retained indefinitely.

  • Spot Integrity: The spot on the TLC plate should be round and well-defined. Tailing or streaking can indicate issues that need to be addressed before scaling up to a column (see Troubleshooting Guide).

Q3: Should I use an isocratic or gradient elution?

A3: A gradient elution is generally recommended, especially when the crude material contains impurities with a wide range of polarities.

  • Isocratic Elution: Using a single, fixed-composition mobile phase. It is simpler but can lead to long elution times and broad peaks if impurities are far apart in polarity from the target compound.

  • Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% Ethyl Acetate in Hexanes and increasing to 30%). This approach sharpens peaks, reduces run time, and improves the separation of complex mixtures by eluting nonpolar impurities first, followed by your target compound, and finally any highly polar impurities.[1][2]

Q4: What is the best method for loading my crude sample onto the column?

A4: There are two primary methods: wet loading and dry loading. For this compound, dry loading is often superior.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the column. This is fast but can cause issues if the sample is not fully soluble in the weak starting solvent, leading to precipitation and poor separation.[6]

  • Dry Loading: The crude sample is dissolved in a suitable volatile solvent (like Dichloromethane or Acetone), adsorbed onto a small amount of silica gel or Celite, and the solvent is removed under vacuum to yield a free-flowing powder.[6][7] This powder is then carefully added to the top of the packed column. Dry loading prevents solubility issues and often results in a sharper, more uniform band of material entering the column, leading to better resolution.[2][6]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping peaks or bands)1. Incorrect Solvent System: The mobile phase polarity is too high or too low, resulting in poor differentiation between compounds. 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[1] 3. Improper Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.1. Re-optimize on TLC: Find a solvent system that gives better separation between your target compound and the impurity. Aim for a ΔRf > 0.2. Consider a ternary system (e.g., Hexane/Ethyl Acetate/Dichloromethane) for improved selectivity. 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude on 100 g of silica). 3. Repack the Column: Ensure a homogenous slurry and careful packing to create a uniform stationary phase bed.
Compound Elutes Too Quickly (Rf is too high; comes out in the solvent front)1. Mobile Phase is Too Polar: The solvent is too effective at moving the compound, preventing sufficient interaction with the silica gel.[8]1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent (e.g., move from 20% to 10% Ethyl Acetate in Hexanes). Re-verify with TLC first.[8]
Compound Fails to Elute (Rf is too low; stuck at the origin)1. Mobile Phase is Not Polar Enough: The solvent lacks the strength to desorb the compound from the silica gel.[8] 2. Compound Decomposition: The compound may be degrading on the acidic silica surface.[8]1. Increase Mobile Phase Polarity: Gradually or stepwise, increase the concentration of the polar solvent. You may need to switch to a more polar solvent like Methanol in Dichloromethane for very polar impurities. 2. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, degradation is likely. Consider deactivating the silica or using an alternative stationary phase (see Q5).
Peak/Band Tailing or Streaking 1. Compound is Too Polar for the Solvent System: Strong interactions with the stationary phase are not easily disrupted by the mobile phase. 2. Acidic Nature of Silica: The slightly acidic hydroxyl group of the methanol may interact strongly with acidic silanol groups on the silica surface. 3. Sample Overloading: Concentrated bands can lead to tailing.1. Use a More Polar Mobile Phase: Adding a small amount of a highly polar solvent like methanol (e.g., 1-2% in your Hexane/EtOAc system) can often resolve tailing for alcohols. 2. Deactivate the Silica: Flush the column with a solvent mixture containing 0.5-1% triethylamine (a base) before loading the sample. This neutralizes the acidic sites.[5] 3. Reduce Sample Concentration: Ensure the sample is loaded in a dilute form or reduce the total mass loaded.
Unexpected Byproducts Appear 1. Compound Instability: The compound may be sensitive to the acidic silica gel, potentially causing dehydration to an ether or other rearrangements.[5] 2. Oxidation: Benzyl alcohols can be susceptible to oxidation to the corresponding benzaldehyde, especially if the crude material contains residual oxidizing agents.[9]1. Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel as described above.[5][10] 2. Ensure Complete Quenching of Reaction: Before workup and purification, ensure any reagents from the prior synthetic step are fully neutralized or removed. Analyze the crude material by NMR or LC-MS to identify impurities before chromatography.

III. Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow Start Analyze Post-Column Fractions Problem Is Purification Successful? Start->Problem Success Combine Pure Fractions & Evaporate Problem->Success Yes PoorSep Poor Separation / Overlapping Peaks Problem->PoorSep No, Overlap NoElution Compound Not Eluting Problem->NoElution No, Stuck Tailing Band Tailing / Streaking Problem->Tailing No, Tailing SolventOpt Optimize Solvent System (TLC) PoorSep->SolventOpt LoadCheck Reduce Sample Load PoorSep->LoadCheck Repack Check & Repack Column PoorSep->Repack IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity StabilityCheck Check for Degradation on Silica NoElution->StabilityCheck Tailing->LoadCheck Deactivate Deactivate Silica or Use Alumina Tailing->Deactivate AddModifier Add Modifier (e.g., MeOH, TEA) Tailing->AddModifier StabilityCheck->Deactivate Degradation Confirmed

Caption: Troubleshooting flowchart for column chromatography.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of ~1.0 g of crude (2,6-Difluoro-3-methylphenyl)methanol.

Step 1: TLC Analysis for Solvent System Determination

  • Prepare several TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude material in Dichloromethane.

  • Spot the solution on silica gel TLC plates and develop one plate in each chamber.

  • Visualize the plates under UV light (254 nm) and by staining (e.g., with potassium permanganate or p-anisaldehyde stain).

  • Select the solvent system that provides an Rf value of ~0.3 for the desired product and shows good separation from major impurities. For this example, we will assume an 85:15 Hexanes:Ethyl Acetate system is optimal.

Step 2: Column Preparation

  • Select a glass column of appropriate size (e.g., 4 cm diameter for ~100 g of silica).

  • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.

  • Prepare a slurry of ~100 g of flash silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Drain the excess solvent until the level is just at the top of the silica bed. Add another ~1 cm layer of sand on top to protect the silica surface.

Step 3: Sample Loading (Dry Load Method)

  • Dissolve ~1.0 g of crude (2,6-Difluoro-3-methylphenyl)methanol in ~10 mL of Dichloromethane in a round-bottom flask.

  • Add ~3-5 g of silica gel to the flask and swirl to mix.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully transfer this powder to the top of the sand layer in the packed column, creating an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add the initial, low-polarity mobile phase (95:5 Hexanes:EtOAc) to the column.

  • Apply gentle air pressure to begin eluting the solvent through the column, collecting the eluent in fractions (e.g., 20 mL per test tube).

  • Run a gradient elution as follows:

    • 500 mL of 95:5 Hexanes:Ethyl Acetate

    • 1000 mL of 85:15 Hexanes:Ethyl Acetate (the system determined by TLC)

    • 500 mL of 70:30 Hexanes:Ethyl Acetate (to elute more polar impurities)

  • Monitor the fractions by TLC to identify which ones contain the pure product.

Step 5: Product Isolation

  • Combine the fractions that contain the pure (2,6-Difluoro-3-methylphenyl)methanol.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Place the product under high vacuum to remove any residual solvent.

V. References

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.

  • Microbioz India. (2023). The Ultimate Guide to Flash Chromatography: Principles and Techniques.

  • Phenomenex. (n.d.). Flash Chromatography: Principles & Applications.

  • Biotage. (n.d.). Successful flash chromatography.

  • Microbioz India. (2023). The Ultimate Guide to Flash Chromatography: Principles and Techniques.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Benchchem. (n.d.). Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • PubMed. (n.d.). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol.

  • MDPI. (n.d.). TLC in the Analysis of Plant Material.

  • ResearchGate. (n.d.). TLC and PC in Isolation, Identification and Characterization of Allelochemicals.

Sources

stability issues with (2,6-Difluoro-3-methylphenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,6-Difluoro-3-methylphenyl)methanol

Welcome to the technical support center for (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the use of this fluorinated benzyl alcohol, particularly its stability challenges under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the success and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling and reactivity of (2,6-Difluoro-3-methylphenyl)methanol.

Q1: Why are my reactions involving (2,6-Difluoro-3-methylphenyl)methanol under acidic conditions resulting in low yields and multiple byproducts?

A: The primary issue stems from the fundamental reactivity of benzyl alcohols in an acidic medium. The hydroxyl group (-OH) can be protonated by an acid, forming a good leaving group (H₂O). Its departure generates a benzylic carbocation intermediate. While the two electron-withdrawing fluorine atoms at the ortho positions can destabilize this carbocation to some extent, the benzylic position is inherently susceptible to this transformation. This highly reactive carbocation can then undergo several competing side reactions, leading to a mixture of products and reduced yield of your desired compound.

Q2: What are the most common degradation pathways and byproducts I should expect?

A: Under acidic conditions, two principal degradation pathways are prevalent for benzyl alcohols like (2,6-Difluoro-3-methylphenyl)methanol:

  • Self-Etherification: The carbocation intermediate can be attacked by the nucleophilic hydroxyl group of another molecule of the starting alcohol. This results in the formation of a dibenzyl ether, bis(2,6-difluoro-3-methylphenyl)methyl ether. This is a common side reaction when the alcohol is present in high concentration.[1][2]

  • Friedel-Crafts Alkylation: If an aromatic solvent (e.g., toluene, benzene, or even an aromatic moiety on another reactant) is present, the benzylic carbocation can act as an electrophile and alkylate the aromatic ring.[3][4][5] This leads to the formation of diarylmethane derivatives, which can further react to form complex polymeric material.

Q3: How do the fluorine atoms on the phenyl ring affect the alcohol's stability?

A: The two fluorine atoms are strongly electron-withdrawing. This has a dual effect. On one hand, they increase the acidity of the hydroxyl proton, though this is less relevant for acid-catalyzed reactions. More importantly, they destabilize the formation of the adjacent benzylic carbocation through an inductive effect. This might suggest increased stability; however, once the carbocation is formed, it remains a highly reactive species. The presence of fluorine can also enhance the overall chemical and metabolic stability of the final molecule you are synthesizing.[6][7]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides direct solutions to specific problems encountered during experimentation.

Observed Issue Probable Cause(s) Recommended Solutions & Causality
Multiple unexpected spots on TLC/LC-MS analysis. Formation of byproducts via self-etherification or Friedel-Crafts alkylation.1. Lower the Reaction Temperature: Start reactions at 0°C or below. This reduces the rate of competing side reactions, which often have higher activation energies than the desired reaction. 2. Use a Milder Acid Catalyst: Switch from strong Brønsted acids (like H₂SO₄, HCl) to milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts (e.g., Montmorillonite K-10, Nafion-H).[4][8] These can promote the desired reaction without aggressively generating the carbocation. 3. Perform a Control Experiment: Run the reaction with only the alcohol and the acid in your chosen solvent to confirm if the degradation is inherent under your conditions.
Reaction mixture turns dark brown/black or forms a tar-like precipitate. Polymerization resulting from uncontrolled, cascading Friedel-Crafts reactions.1. Change the Solvent: Avoid aromatic solvents. Use non-nucleophilic, non-aromatic solvents like dichloromethane (DCM), dichloroethane (DCE), or nitromethane. 2. Employ Slow Addition: Add the acid catalyst dropwise to the solution of the alcohol and other reagents at a low temperature. Alternatively, add the alcohol slowly to a mixture of the acid and other reactants. This keeps the instantaneous concentration of the reactive carbocation low.
Reaction stalls or fails to proceed to completion. Insufficient acid strength or catalyst deactivation.1. Check for Water: Water is a byproduct of carbocation formation and can hydrolyze or deactivate many Lewis acid catalysts.[4] Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. 2. Titrate the Acid: Consider a slight increase in the catalyst loading. Some Lewis acids may form a complex with the product, requiring stoichiometric amounts rather than catalytic ones.[9]

Part 3: Validated Experimental Protocols

Follow these methodologies to minimize degradation and maximize the success of your acid-mediated reactions.

Protocol 1: General Procedure for Acid-Sensitive Reactions

This protocol is designed to control the formation of the reactive benzylic carbocation.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Selection: Choose a dry, non-aromatic, and non-nucleophilic solvent (e.g., anhydrous DCM). Ensure all reagents are anhydrous.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your nucleophile/substrate and the solvent.

  • Cooling: Cool the reaction mixture to 0°C or the recommended lower temperature for your specific reaction using an ice-water or ice-salt bath.

  • Reagent Addition:

    • Add the (2,6-Difluoro-3-methylphenyl)methanol to the cooled mixture.

    • Prepare a separate solution of the acid catalyst in the reaction solvent. Add this acid solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Once the reaction is complete, quench it by pouring it into a cold, saturated aqueous solution of a weak base like sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Purification: Proceed with standard aqueous workup, extraction with an appropriate organic solvent, drying, and purification by column chromatography.

Visualization of Recommended Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_completion Completion Phase prep1 Dry Glassware (Oven, >120°C) prep2 Use Anhydrous Solvents & Reagents prep1->prep2 Critical for Lewis Acids setup Assemble Apparatus under N2/Ar prep2->setup add_reagents Add Substrate & Solvent setup->add_reagents cool Cool to 0°C or below add_reagents->cool add_alcohol Add (2,6-Difluoro-3-methylphenyl)methanol cool->add_alcohol add_acid Slow, Dropwise Addition of Acid Catalyst add_alcohol->add_acid Maintain Low Temp monitor Monitor via TLC / LC-MS add_acid->monitor Allow to react quench Quench with Cold NaHCO3 (aq) monitor->quench Upon completion extract Extract, Dry, & Purify quench->extract

Caption: Recommended workflow for acid-mediated reactions.

Part 4: Understanding the Core Instability Mechanism

The instability of (2,6-Difluoro-3-methylphenyl)methanol in acid is governed by the formation of a key reactive intermediate: the benzylic carbocation. The diagram below illustrates how this intermediate leads to the two primary degradation pathways.

Diagram of Degradation Pathways

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 A (2,6-Difluoro-3-methylphenyl)methanol B Benzylic Carbocation Intermediate A->B - H2O C Dibenzyl Ether Product (Self-Etherification) B->C D Diarylmethane Product (Friedel-Crafts Alkylation) B->D Catalyst H+ Catalyst->A Solvent Aromatic Solvent Solvent->D Alcohol Another molecule of starting alcohol Alcohol->C

Caption: Primary degradation pathways under acidic conditions.

Mechanistic Explanation:

  • Protonation: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by an acid catalyst (H⁺).

  • Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, a very stable leaving group, resulting in the formation of the secondary benzylic carbocation.

  • Nucleophilic Attack: This electrophilic carbocation is then rapidly attacked by any available nucleophile in the reaction mixture.

    • Pathway 1 (Self-Etherification): If the concentration of the starting alcohol is high, it can act as the nucleophile, leading to the formation of a dibenzyl ether.[1]

    • Pathway 2 (Friedel-Crafts): If an aromatic compound is present (as a solvent or reagent), its π-electrons can act as the nucleophile, leading to C-C bond formation and a diarylmethane product.[3][9]

By carefully controlling reaction conditions as outlined in our protocols, you can steer the reaction away from these degradation pathways and towards your desired product.

References

  • Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Omata, K., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances. [Link]

  • Reddy, B. M., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]

  • de Oliveira, A. S., et al. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Journal of the Brazilian Chemical Society. [Link]

  • Hermans, I., et al. (2012). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. ChemCatChem. [Link]

  • Phale, P. S., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Systematic and Applied Microbiology. [Link]

  • Hermans, I., et al. (2012). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. ResearchGate. [Link]

  • Shimizu, M., et al. (2006). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. ResearchGate. [Link]

  • Roy, B., Mukhopadhyay, B. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ChemistrySelect. [Link]

  • Olah, G. A., et al. (2004). Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Protecting Groups. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. INNO PHARMCHEM. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Sparrow Chemical. Benzyl Alcohol Series. [Link]

  • Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. [Link]

  • Heider, J., et al. (2014). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A. aromaticum. ResearchGate. [Link]

  • Sankaran, P., et al. (2016). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]

  • Selvam, P., et al. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir. [Link]

  • Hutchings, G. J., et al. (2019). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Catalysis. [Link]

  • Werz, D. B., et al. (2011). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol linker. ResearchGate. [Link]

  • Phale, P. S., et al. (2001). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology. [Link]

  • Norris, J. F., et al. (1951). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society. [Link]

  • Czech, A., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]

  • Aricò, F., et al. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. [Link]

Sources

identifying byproducts in the synthesis of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate the formation of byproducts during your synthesis, ensuring the highest purity of your target molecule.

Introduction: The Synthetic Landscape

The primary and most effective route for the synthesis of (2,6-Difluoro-3-methylphenyl)methanol is the reduction of its corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid. This transformation is typically achieved using a powerful hydride-based reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being a common choice due to its high reactivity.[1][2][3] While this method is generally efficient, the aggressive nature of LiAlH₄ can sometimes lead to the formation of undesired byproducts. Understanding the potential side reactions is crucial for optimizing your synthesis and purification processes.

This guide will focus on the LiAlH₄-mediated reduction and provide a structured approach to identifying and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (2,6-Difluoro-3-methylphenyl)methanol?

A1: The most prevalent and well-established method is the reduction of 2,6-difluoro-3-methylbenzoic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[1][2][3]

Q2: What are the expected major byproducts in this synthesis?

A2: The most likely byproducts include unreacted starting material (2,6-difluoro-3-methylbenzoic acid) due to incomplete reaction, and the intermediate aldehyde (2,6-difluoro-3-methylbenzaldehyde). Over-reduction is less common for this specific substrate but can occur under harsh conditions. Dimerization or oligomerization of the product is also a possibility, though less frequently observed.

Q3: Why is it critical to use anhydrous conditions for this reaction?

A3: Lithium Aluminum Hydride reacts violently with water and other protic solvents.[4] This reaction not only consumes the reducing agent, reducing the yield of your desired product, but it also generates flammable hydrogen gas, posing a significant safety hazard.

Q4: Can I use a milder reducing agent like sodium borohydride (NaBH₄)?

A4: Sodium borohydride is generally not strong enough to reduce carboxylic acids to alcohols.[2] Therefore, LiAlH₄ or other potent reducing agents like borane (BH₃) are necessary for this transformation.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a detailed breakdown of potential issues, their causes, and actionable solutions.

Issue 1: Presence of Unreacted Starting Material

Symptom: Analytical data (e.g., TLC, LC-MS, GC-MS) shows a significant peak corresponding to 2,6-difluoro-3-methylbenzoic acid.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Insufficient Reducing Agent The stoichiometry of the reaction requires a sufficient excess of LiAlH₄ to account for the acidic proton of the carboxylic acid and to complete the reduction.Ensure at least 1.5-2 equivalents of LiAlH₄ are used. The first equivalent is consumed in an acid-base reaction with the carboxylic acid.[1]
Low Reaction Temperature or Short Reaction Time The reduction of the carboxylate salt formed in situ can be slow at very low temperatures.Allow the reaction to warm to room temperature or gently reflux (depending on the solvent) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Poor Quality of LiAlH₄ LiAlH₄ is highly reactive and can degrade upon exposure to moisture.Use a fresh, unopened bottle of LiAlH₄ or a recently standardized solution.
Issue 2: Formation of the Intermediate Aldehyde

Symptom: A peak corresponding to the molecular weight of 2,6-difluoro-3-methylbenzaldehyde is observed in GC-MS or LC-MS analysis.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incomplete Reduction The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[2] Insufficient reaction time or a less reactive batch of LiAlH₄ can lead to the accumulation of this intermediate.Increase the reaction time and/or temperature. Ensure an adequate excess of a high-quality reducing agent is used.
Work-up Procedure Premature quenching of the reaction can leave the aldehyde intermediate unreacted.Ensure the reaction has gone to completion before initiating the work-up procedure.
Issue 3: Observation of Higher Molecular Weight Impurities

Symptom: GC-MS or LC-MS analysis reveals peaks with masses higher than the product, potentially corresponding to dimers or other condensation products.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Acid-Catalyzed Ether Formation During acidic work-up, the product benzyl alcohol can undergo self-condensation to form a dibenzyl ether.Employ a careful and cold work-up procedure. Neutralize the reaction mixture promptly after acidification.
Reaction with Solvent In some cases, reactive intermediates can react with the solvent, especially at elevated temperatures.Use a lower reaction temperature if possible and ensure the use of high-purity, dry solvents.

Experimental Protocols

Protocol 1: Synthesis of (2,6-Difluoro-3-methylphenyl)methanol via LiAlH₄ Reduction
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Starting Material: Dissolve 2,6-difluoro-3-methylbenzoic acid (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser work-up).[5]

  • Isolation: Filter the resulting precipitate and wash it thoroughly with the ethereal solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Identification of Byproducts by GC-MS
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A nonpolar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is suitable.[6]

    • Injection: Use a split or splitless injection depending on the concentration.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[7]

    • Mass Spectrometry: Use electron ionization (EI) and scan a mass range that includes the molecular weights of the starting material, product, and potential byproducts.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizing the Reaction and Byproduct Formation

Synthesis_Byproducts cluster_main_reaction Main Synthetic Pathway cluster_byproducts Potential Byproducts 2,6-Difluoro-3-methylbenzoic_Acid 2,6-Difluoro-3-methylbenzoic Acid Aldehyde_Intermediate 2,6-Difluoro-3-methylbenzaldehyde (Intermediate) 2,6-Difluoro-3-methylbenzoic_Acid->Aldehyde_Intermediate LiAlH₄ (incomplete) Unreacted_SM Unreacted Starting Material 2,6-Difluoro-3-methylbenzoic_Acid->Unreacted_SM Incomplete Reaction Product (2,6-Difluoro-3-methylphenyl)methanol Aldehyde_Intermediate->Product LiAlH₄ Aldehyde_Byproduct Aldehyde Byproduct Aldehyde_Intermediate->Aldehyde_Byproduct Incomplete Reduction Dimer Dibenzyl Ether Product->Dimer Acidic Work-up

Caption: Synthetic pathway and potential byproduct formation.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • PubMed. (2022, November 23). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • eGyanKosh. (n.d.). REDUCTIONS USING HYDRIDE TRANSFER REAGENTS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (1998, July 1). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

  • PubMed. (2018, February 23). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2018, December 3). (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

  • ResearchGate. (2025, August 10). Open Access Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Scilit. (n.d.). Preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene Transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride. Retrieved from [Link]

  • Quora. (2016, October 3). What are the groups that LiAlH4 can and cannot reduce? Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

  • MDPI. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

  • eGyanKosh. (n.d.). REDUCTIONS USING HYDRIDE TRANSFER REAGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol... - ResearchGate. Retrieved from [Link]

  • Quora. (2021, June 23). What is the reaction between 3-nitrobutanoic acid and LiAlH4? Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions for Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzyl alcohols. The unique electronic properties conferred by fluorine substituents can dramatically alter the reactivity and stability of these molecules, often requiring significant optimization to achieve desired outcomes.[1][2] This guide provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.

Problem 1: Low or No Conversion During Oxidation to the Aldehyde

Question: I am trying to oxidize 4-fluorobenzyl alcohol to 4-fluorobenzaldehyde using a standard oxidation protocol that works well for benzyl alcohol, but I'm seeing very low conversion, even after extended reaction times. What is happening and how can I fix it?

Answer: This is a classic issue when transitioning from non-fluorinated to fluorinated analogs. The root cause lies in the powerful electron-withdrawing effect of the fluorine atom, which alters the reactivity of the benzylic position.

Causality Explained: The fluorine atom, due to its high electronegativity, exerts a strong negative inductive effect (-I).[2][3] This effect withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon-hydrogen (C-H) bond. This deactivation makes the benzylic C-H bond stronger and less susceptible to cleavage, which is a key step in most oxidation mechanisms. Consequently, conditions that are sufficient for benzyl alcohol are often too mild for its fluorinated counterparts.[4]

Troubleshooting & Optimization Workflow:

Below is a systematic workflow to diagnose and solve low-yield oxidation reactions.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Conversion Observed check_reagent Verify Reagent Activity (e.g., Titrate DMP, Use Fresh PCC/Swern) start->check_reagent analyze_crude Analyze Crude Reaction Mixture (1H NMR, 19F NMR, GC-MS) check_reagent->analyze_crude unreacted_sm High % of Unreacted Starting Material analyze_crude->unreacted_sm  Predominantly Starting Material side_products Significant Side Products or Degradation analyze_crude->side_products  Complex Mixture increase_conditions Increase Reaction Energetics unreacted_sm->increase_conditions change_oxidant Switch to a Different Mild Oxidant unreacted_sm->change_oxidant milder_conditions Use Milder Conditions side_products->milder_conditions protect_groups Assess Functional Group Compatibility side_products->protect_groups Increase Temperature Incrementally\n(e.g., 25°C -> 40°C) Increase Temperature Incrementally (e.g., 25°C -> 40°C) increase_conditions->Increase Temperature Incrementally\n(e.g., 25°C -> 40°C) Increase Reagent Stoichiometry\n(e.g., 1.5 -> 2.0 equiv) Increase Reagent Stoichiometry (e.g., 1.5 -> 2.0 equiv) increase_conditions->Increase Reagent Stoichiometry\n(e.g., 1.5 -> 2.0 equiv) Try Dess-Martin Periodinane (DMP) Try Dess-Martin Periodinane (DMP) change_oxidant->Try Dess-Martin Periodinane (DMP) Try Swern Oxidation Try Swern Oxidation change_oxidant->Try Swern Oxidation Lower Reaction Temperature Lower Reaction Temperature milder_conditions->Lower Reaction Temperature Add Buffer (e.g., NaHCO3 for DMP) Add Buffer (e.g., NaHCO3 for DMP) milder_conditions->Add Buffer (e.g., NaHCO3 for DMP)

Caption: Troubleshooting workflow for low-yield oxidation.

Recommended Solutions & Protocols:

For electron-deficient benzyl alcohols, it is often necessary to switch from common, milder oxidants to more robust systems that can overcome the higher activation energy.

Comparison of Common Mild Oxidants

Oxidant System Typical Conditions Pros Cons for Fluorinated Substrates
PCC (Pyridinium Chlorochromate) CH₂Cl₂, Room Temp Easy to handle. Often sluggish; requires large excess; chromium waste.[5]
Swern Oxidation (COCl)₂, DMSO, Et₃N Very mild, high yields. Requires low temp (-78 °C); malodorous byproducts.[6][7][8]

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, fast, neutral pH, high functional group tolerance.[9][10] | Can be sensitive to moisture; produces acetic acid byproduct.[10][11] |

The Dess-Martin Periodinane (DMP) oxidation is highly recommended for its effectiveness with deactivated alcohols under mild, room-temperature conditions.[9][10][12]

Detailed Protocol: DMP Oxidation of 4-Fluorobenzyl Alcohol

Materials:

  • 4-Fluorobenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluorobenzyl alcohol (1.0 equiv.).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add solid Dess-Martin periodinane (1.5 equiv.) to the stirred solution at room temperature. The reaction is often complete within 1-3 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the excess DMP by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the layers become clear (approx. 15-20 min).[11]

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-fluorobenzaldehyde can be purified by flash column chromatography on silica gel if necessary.

Problem 2: Unwanted Side Reactions During Nucleophilic Substitution

Question: I'm attempting to displace the hydroxyl group of 2-fluorobenzyl alcohol with a nucleophile (e.g., an amine or thiol) after converting it to a better leaving group (like a tosylate or mesylate). However, I'm getting a complex mixture of products, including evidence of elimination or reaction with the aromatic fluorine. What's going wrong?

Answer: This issue highlights the complex interplay between the benzylic position and the fluorine-substituted aromatic ring. The electron-withdrawing nature of fluorine that deactivates the C-H bond for oxidation also activates the aromatic ring for nucleophilic aromatic substitution (SNA_r).[13]

Causality Explained:

  • Activation for SNAr: A fluorine atom at the ortho or para position strongly activates the ring for nucleophilic attack.[13] Your amine or thiol nucleophile can attack the carbon bearing the fluorine, leading to displacement of the fluoride ion. This is a common competing pathway.

  • Benzylic Position Reactivity: The benzylic position is inherently reactive towards both S_N1 and S_N2 reactions once the alcohol is converted to a good leaving group.[14] However, strong bases used with nucleophiles can also promote E2 elimination if a beta-hydrogen is available (not applicable to benzyl alcohol itself, but to its derivatives).

  • S_N1 vs. S_N2 Pathways: For benzylic systems, the reaction can proceed via an S_N1 mechanism involving a carbocation intermediate, especially with secondary benzylic alcohols or under conditions that favor ionization.[14][15] This can lead to racemization if the center is chiral. An S_N2 pathway is also possible, leading to inversion of stereochemistry.[15] The choice of solvent and nucleophile concentration is critical.

Optimization Strategies:

  • Use Milder Bases: When using amine or thiol nucleophiles, use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) instead of strong bases like NaH or K₂CO₃ to generate the nucleophile in situ. This minimizes the concentration of free, aggressive nucleophile that could engage in SNAr.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Benzylic substitution often proceeds well at 0 °C to room temperature, whereas SNAr on a fluorinated ring typically requires higher temperatures.[13]

  • Choose the Right Leaving Group: For some systems, a bromide (from PBr₃ or CBr₄/PPh₃) can be a more effective leaving group than a sulfonate ester for achieving clean substitution at the benzylic position.

  • Consider Mitsunobu Reaction: For direct conversion of the alcohol, the Mitsunobu reaction (DIAD/PPh₃) with your nucleophile can be an excellent alternative, as it proceeds under very mild, neutral conditions that are less likely to promote SNAr.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom (ortho, meta, para) affect the reactivity of the benzyl alcohol?

The position of the fluorine atom has a profound impact on reactivity due to the interplay between its inductive and resonance effects.[16][17]

G cluster_ortho Ortho-Fluoro cluster_meta Meta-Fluoro cluster_para Para-Fluoro o_inductive Strong -I Effect (Proximity) o_outcome Result: - Strongest ring deactivation for oxidation. - Steric hindrance can slow reactions at the benzylic site. o_inductive->o_outcome o_resonance Strong +R Effect (Donation into Ring) o_resonance->o_outcome o_steric Steric Hindrance o_steric->o_outcome o_hbond Potential H-Bonding (with -CH2OH) o_hbond->o_outcome m_inductive Moderate -I Effect m_outcome Result: - Reactivity primarily governed by induction. - Deactivated relative to benzyl alcohol, but often more straightforward. m_inductive->m_outcome m_resonance No Resonance Effect at Benzylic Position m_resonance->m_outcome p_inductive Weakest -I Effect (Distance) p_outcome Result: - +R effect partially counters the -I effect. - Generally the least deactivated of the three isomers for oxidation. p_inductive->p_outcome p_resonance Strong +R Effect p_resonance->p_outcome

Caption: Influence of fluorine position on benzyl alcohol reactivity.

  • Inductive Effect (-I): Fluorine is the most electronegative element and withdraws electron density through the sigma bonds.[2] This effect is strongest at the ortho position and weakens with distance (ortho > meta > para).

  • Resonance Effect (+R): Fluorine's lone pairs can be donated into the aromatic pi-system.[16] This effect directs electrophiles to the ortho and para positions and can partially counteract the inductive withdrawal. This effect is not operative from the meta position.

  • Overall Impact: For reactions at the benzylic site (like oxidation), the deactivating inductive effect is usually dominant. Therefore, the general order of reactivity is often: Benzyl alcohol > p-fluorobenzyl alcohol > m-fluorobenzyl alcohol > o-fluorobenzyl alcohol .

Q2: What are the best analytical techniques for monitoring these reactions?

Monitoring reactions with fluorinated compounds is often straightforward due to the unique spectroscopic handles available.

TechniqueApplication & Insights
¹⁹F NMR Spectroscopy The most powerful tool. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. You will see a distinct shift for the fluorine on the starting material vs. the product. It allows for clean, quantitative assessment of conversion without interference from proton signals.[18]
¹H NMR Spectroscopy Essential for confirming structural changes. The disappearance of the benzylic CH₂ signal and the appearance of the aldehyde CHO proton signal (around 9-10 ppm) are clear indicators of oxidation.
GC-MS Excellent for monitoring volatile compounds. It provides information on conversion and can help identify byproducts by their mass-to-charge ratio and fragmentation patterns.
LC-MS The method of choice for less volatile or thermally sensitive compounds. It is widely used for analyzing reaction progress in medicinal chemistry contexts.[19][20]
Combustion Ion Chromatography (CIC) Used for determining the total organic fluorine (TOF) content in a sample, which can be useful for mass balance calculations or environmental monitoring, though it's less common for routine reaction monitoring.[21]

Q3: Are there any special safety precautions for handling fluorinated benzyl alcohols?

While fluorinated benzyl alcohols themselves are not typically as hazardous as fluorinating agents, good laboratory practice is essential. The primary concerns are related to their potential for metabolic defluorination and the hazards of reagents used in their synthesis and reactions.[22][23]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.[23][24]

  • Ventilation: Handle all volatile organic compounds in a certified chemical fume hood to avoid inhalation.

  • Toxicity: The introduction of fluorine can significantly alter the toxicological profile of a molecule.[25] Treat all new compounds as potentially toxic until data proves otherwise. The C-F bond is strong, but metabolic cleavage can release fluoride ions, which can be toxic in high concentrations.[22]

  • Reagent Safety: Be aware of the specific hazards of the reagents you are using. For example, Swern oxidation involves toxic and corrosive oxalyl chloride and produces foul-smelling dimethyl sulfide.[7][8] DMP can be explosive under impact or heating, although this is rare in lab-scale quantities.

By understanding the underlying electronic effects of fluorine and employing a systematic approach to troubleshooting, you can successfully optimize reaction conditions for this important class of molecules.

References

  • Jesudason, C. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Wang, J. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 9). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • NIH. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedure for Fluorine Gas. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of Dess-Martin Periodinane. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • MDPI. (n.d.). Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

  • YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Chemical Society Reviews. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Dess–Martin Periodinane. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Enthalpy Analytical. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]

  • ACS Publications. (2021, November 22). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Retrieved from [Link]

  • PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • YouTube. (2022, May 21). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]

  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025, February 12). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, November 8). Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007, October 21). Secondary and benzylic alcohols oxydations using various oxydants. Retrieved from [Link]

Sources

preventing decomposition of (2,6-Difluoro-3-methylphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,6-Difluoro-3-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges and questions regarding its storage, handling, and potential decomposition.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary factors that can cause the decomposition of (2,6-Difluoro-3-methylphenyl)methanol during storage?

A1: The decomposition of (2,6-Difluoro-3-methylphenyl)methanol is primarily influenced by three factors:

  • Oxidation: Like many benzyl alcohols, it is susceptible to oxidation, especially in the presence of air (oxygen).[1][2] This can lead to the formation of the corresponding aldehyde (2,6-Difluoro-3-methylbenzaldehyde) and carboxylic acid (2,6-Difluoro-3-methylbenzoic acid).

  • Acid/Base Catalysis: Trace amounts of acidic or basic impurities can catalyze decomposition reactions, such as etherification.

  • Light and Heat: Exposure to light and elevated temperatures can provide the energy needed to initiate and accelerate decomposition pathways.[3]

Q2: I suspect my sample of (2,6-Difluoro-3-methylphenyl)methanol has degraded. What are the likely impurities I should look for?

A2: If degradation has occurred, the most common impurities to expect are:

  • 2,6-Difluoro-3-methylbenzaldehyde: The initial oxidation product.

  • 2,6-Difluoro-3-methylbenzoic acid: The further oxidation product of the aldehyde.

  • Bis(2,6-difluoro-3-methylphenyl) ether: Formed through self-condensation (etherification), which can be catalyzed by acidic conditions.[1]

  • Polymeric materials: In cases of advanced decomposition, polymerization can occur, especially if the sample has been heated.[3]

Q3: What is the recommended method for long-term storage of (2,6-Difluoro-3-methylphenyl)methanol?

A3: For optimal long-term stability, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical step to prevent oxidation.

  • Container: Use an amber glass vial or a container that protects the contents from light. Ensure the container has a tight-fitting cap to prevent moisture and air ingress.

  • Purity: Ensure the material is of high purity before long-term storage, as impurities can catalyze decomposition.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with (2,6-Difluoro-3-methylphenyl)methanol.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
  • Symptom: You are using (2,6-Difluoro-3-methylphenyl)methanol in a reaction (e.g., as a starting material for an esterification or etherification) and are observing lower than expected yields of your desired product, or the formation of unexpected side products.

  • Potential Cause: The starting material may have partially degraded to the corresponding aldehyde or benzoic acid. These impurities can interfere with your reaction or lead to the formation of different compounds.

  • Troubleshooting Workflow:

A Inconsistent reaction outcomes B Analyze starting material purity via TLC, GC-MS, or NMR A->B C Impurities detected? (aldehyde, acid) B->C D Purify the alcohol (e.g., column chromatography, recrystallization) C->D Yes H No significant impurities detected C->H No E Use purified material in the reaction D->E G Problem solved E->G F Re-evaluate reaction conditions F->G H->F

Caption: Troubleshooting inconsistent reaction outcomes.

Issue 2: Physical Changes in the Stored Material
  • Symptom: Your stored (2,6-Difluoro-3-methylphenyl)methanol, which was initially a clear liquid or a white solid, has developed a yellow tint or has changed in viscosity.

  • Potential Cause: This is often a visual indicator of oxidation or polymerization. The formation of conjugated systems in the aldehyde or other byproducts can lead to discoloration.

  • Preventative and Corrective Actions:

Preventative Measures Corrective Actions
1. Inert Atmosphere: Always store under argon or nitrogen.1. Purity Assessment: Analyze a small aliquot of the material by NMR or GC-MS to identify the impurities.
2. Cold Storage: Keep refrigerated at 2-8°C.2. Purification: If the primary impurities are the aldehyde and acid, purification via flash column chromatography may be possible.
3. Light Protection: Use amber vials.3. Disposal: If significant polymerization has occurred, it is often best to dispose of the material according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Obtain a suitable storage container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Transfer the material: If the (2,6-Difluoro-3-methylphenyl)methanol is in a larger container, transfer the desired amount to the smaller vial for routine use to minimize exposure of the bulk material to air.

  • Inerting the vial:

    • Insert a needle connected to a vacuum line and another needle connected to an inert gas (argon or nitrogen) line through the cap's septum.

    • Gently pull a vacuum for 1-2 minutes.

    • Backfill with the inert gas.

    • Repeat this vacuum/backfill cycle 2-3 times.

  • Seal and label: Securely tighten the cap and label the vial with the compound name, date, and storage conditions.

  • Store: Place the vial in a refrigerator at 2-8°C.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This quick method can help you assess the presence of the more polar aldehyde and acid impurities.

  • Prepare the TLC plate: Use a standard silica gel TLC plate.

  • Spot the sample: Dissolve a small amount of your (2,6-Difluoro-3-methylphenyl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.

  • Develop the plate: Use a solvent system such as 4:1 Hexanes:Ethyl Acetate. The exact ratio may need to be optimized.

  • Visualize:

    • Examine the plate under a UV lamp (254 nm).

    • Stain the plate with a potassium permanganate stain. The alcohol and aldehyde will appear as yellow spots on a purple background.

  • Interpretation: The starting alcohol should be the major, least polar spot. The aldehyde will have a slightly higher Rf, and the carboxylic acid will be significantly more polar, likely remaining near the baseline.

Decomposition Pathways

The following diagram illustrates the primary decomposition pathways for (2,6-Difluoro-3-methylphenyl)methanol.

A (2,6-Difluoro-3-methylphenyl)methanol B 2,6-Difluoro-3-methylbenzaldehyde A->B Oxidation (O2) D Bis(2,6-difluoro-3-methylphenyl) ether A->D Acid-catalyzed condensation (-H2O) C 2,6-Difluoro-3-methylbenzoic acid B->C Further Oxidation (O2)

Caption: Primary decomposition pathways.

References

  • PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • MDPI. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

  • Sparrow Chemical. Benzyl Alcohol Series. [Link]

  • OSTI.GOV. Benzyl Alcohol Oxidation on Carbon Supported Pd Nanoparticles. [Link]

Sources

Technical Support Center: Troubleshooting Reactions with (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this fluorinated building block. Our approach is to provide not just solutions, but a foundational understanding of the molecule's reactivity to empower you to solve problems independently.

Overview: Understanding the Reactivity of (2,6-Difluoro-3-methylphenyl)methanol

(2,6-Difluoro-3-methylphenyl)methanol is a primary benzylic alcohol with distinct structural features that govern its chemical behavior. A successful experimental design hinges on appreciating these characteristics:

  • Electronic Effects: The two fluorine atoms at the ortho-positions are strongly electron-withdrawing. This reduces the electron density of the aromatic ring and can influence the acidity of the hydroxyl proton and the stability of potential carbocation intermediates.

  • Steric Hindrance: The presence of two substituents ortho to the benzylic methylene group creates significant steric congestion around the reaction center. This can impede the approach of bulky reagents and slow down reaction rates compared to un-substituted benzyl alcohol.

  • Benzylic Position: The hydroxyl group is at a benzylic position, making it susceptible to oxidation and substitution reactions, though its reactivity is modulated by the aforementioned electronic and steric factors.

This guide is structured into a series of frequently asked questions (FAQs) and in-depth troubleshooting sections for common synthetic transformations.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues that can occur across various reaction types.

Q1: My reaction is sluggish or fails to initiate. What are the primary factors to investigate?

A: A stalled reaction is a common issue, often attributable to the reduced reactivity of this sterically hindered and electronically modified substrate.

  • Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions (e.g., Grignard, organolithium, or those using dehydrating agents). Methanol, for instance, is a colorless, volatile liquid that is completely miscible with water, so contamination is possible if not handled under dry conditions[1][2][3]. Use freshly distilled solvents or those from a solvent purification system.

  • Catalyst Activity: If using a catalyst (e.g., acid, base, or metal), verify its activity. Solid catalysts can lose activity over time or due to improper storage. For acid-catalyzed reactions like esterification or etherification, the choice and amount of catalyst are critical, as too much can lead to polymerization of benzylic alcohols[4].

  • Temperature: Due to steric hindrance, this substrate may require higher reaction temperatures or longer reaction times than simpler benzyl alcohols. Incrementally increase the temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring for product formation and potential decomposition.

  • Activation: Some transformations may require activation of the alcohol, for example, by converting the hydroxyl group to a better leaving group (like a tosylate or mesylate) before attempting a nucleophilic substitution.

Q2: How can I effectively monitor my reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring[5].

  • TLC Protocol:

    • Plate: Use silica gel 60 F254 plates.

    • Eluent System: A good starting point is a mixture of hexanes and ethyl acetate. A 3:1 to 4:1 ratio of Hexanes:EtOAc is often effective for visualizing the separation between the more polar alcohol starting material and the less polar product (e.g., an ether or ester).

    • Visualization:

      • UV Light (254 nm): The aromatic ring will allow for visualization under UV light.

      • Staining: If spots are faint, use a p-anisaldehyde or potassium permanganate stain, followed by gentle heating, to visualize the compounds[5]. The starting alcohol will typically appear as a distinct color from the product.

  • Reaction Completion: A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate[5].

Q3: My post-reaction TLC shows multiple unexpected spots. What are they likely to be?

A: The appearance of multiple spots indicates the formation of byproducts or the presence of unreacted starting materials or impurities.

  • Common Byproducts:

    • Over-oxidation Product: In oxidation reactions, the corresponding carboxylic acid may form, which will appear as a very polar spot (low Rf) on the TLC plate[6].

    • Symmetrical Ether: In etherification reactions, self-condensation of the starting alcohol can produce a symmetrical dibenzyl ether byproduct[7][8].

    • Polymerization: Under harsh acidic conditions, benzylic alcohols can polymerize, often resulting in an intractable baseline smudge on the TLC plate[4].

    • Elimination Products: Under certain conditions, dehydration could lead to the formation of an alkene.

Q4: What are the recommended procedures for purifying the final product?

A: Flash column chromatography on silica gel is the standard method for purifying products derived from (2,6-Difluoro-3-methylphenyl)methanol[5].

  • Stationary Phase: Silica gel (Geduran Si 60, 0.040-0.063 mm) is standard[5].

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexanes or 19:1 hexanes:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate. This ensures good separation of non-polar impurities before eluting the desired product[5].

  • Loading: For best resolution, dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent and adsorb it onto a small amount of silica gel ("dry loading").

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product before combining and removing the solvent via rotary evaporation[5].

Part 2: Troubleshooting Specific Synthetic Transformations

This section provides detailed guidance for common reactions involving (2,6-Difluoro-3-methylphenyl)methanol.

A. Oxidation Reactions

The goal is typically the selective oxidation of the primary alcohol to the corresponding aldehyde.

Common Problems & Solutions

  • Issue 1: Low Conversion / No Reaction.

    • Causality: The steric hindrance from the ortho-fluoro substituents can slow the reaction. The choice of oxidant is critical.

    • Troubleshooting Steps:

      • Switch to a Less Hindered Oxidant: If using a bulky oxidant like PCC, consider switching to Dess-Martin Periodinane (DMP) or a Swern oxidation, which often perform better with hindered alcohols.

      • Increase Temperature: Some oxidations can be gently heated (e.g., to 40-50 °C) to increase the rate, but this must be done cautiously to avoid over-oxidation.

      • Check Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the oxidant are used.

  • Issue 2: Over-oxidation to Carboxylic Acid.

    • Causality: This is a frequent side reaction with primary alcohols, especially if the reaction is run for too long, at too high a temperature, or with a very strong oxidant[6][9]. The intermediate aldehyde is further oxidized.

    • Troubleshooting Steps:

      • Strict Reaction Monitoring: Monitor the reaction closely by TLC every 15-30 minutes. Quench the reaction as soon as the starting material is consumed.

      • Use a Selective Oxidant: Employ an oxidant known for stopping at the aldehyde stage, such as DMP or conditions for a Swern oxidation. Avoid oxidants like potassium permanganate or chromic acid if the aldehyde is the desired product.

      • Control Temperature: Run the reaction at the lowest effective temperature (e.g., 0 °C or room temperature).

Caption: Decision tree for troubleshooting oxidation reactions.

Oxidant/MethodTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) DCM, Room TempMild, high selectivity for aldehydes, tolerates many functional groups.Can be explosive at high temps, byproduct removal can be tricky.
Swern Oxidation Oxalyl Chloride, DMSO, Et3N, -78 °CExcellent for hindered alcohols, very mild.Requires cryogenic temps, unpleasant odor from DMS byproduct.
PCC DCM, Room TempInexpensive, easy to handle.Can be acidic, may lead to side reactions, chromium waste.
TEMPO/Bleach Biphasic (DCM/H2O), NaOCl, KBrCatalytic, environmentally friendly oxidant.Can be sensitive to pH, may require optimization.
B. Esterification Reactions

Ester formation typically involves reacting the alcohol with a carboxylic acid or its derivative.

Common Problems & Solutions

  • Issue 1: Low Yield in Fischer Esterification.

    • Causality: Fischer esterification is an equilibrium-driven process catalyzed by a strong acid (like H2SO4)[10]. The steric hindrance of the alcohol can slow the reaction, and the formation of water can drive the equilibrium backward. Furthermore, strong acids can promote polymerization of benzyl alcohols[4].

    • Troubleshooting Steps:

      • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms.

      • Use Excess Reagent: Employ a large excess of the less expensive reagent (either the carboxylic acid or the alcohol).

      • Switch to a Milder Method: Avoid the potential for polymerization by using a non-acidic coupling method.

  • Issue 2: Decomposition or Polymerization.

    • Causality: The benzylic position is susceptible to carbocation formation under strongly acidic conditions, leading to polymerization[4].

    • Troubleshooting Steps:

      • Abandon Fischer Esterification: This method is often too harsh for sensitive benzylic alcohols.

      • Adopt a Coupling-Agent-Based Method: Use Steglich esterification (DCC/DMAP) or an alternative coupling agent like HATU or EDC. These methods proceed under mild, neutral, or basic conditions, avoiding strong acids entirely.

This protocol provides a reliable, mild alternative to Fischer esterification.

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (2,6-Difluoro-3-methylphenyl)methanol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc).

  • Workup: Once complete, filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography.

C. Etherification Reactions

The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Common Problems & Solutions

  • Issue 1: No Reaction or Low Conversion.

    • Causality: Incomplete deprotonation of the alcohol or a sluggish SN2 reaction. The electron-withdrawing fluorine atoms make the hydroxyl proton more acidic, which is favorable, but steric hindrance can impede the subsequent SN2 attack.

    • Troubleshooting Steps:

      • Use a Stronger Base: If using a weak base like NaOH or K2CO3, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.

      • Use a More Reactive Electrophile: If possible, use a more reactive alkyl halide (I > Br > Cl) or an alkyl triflate.

      • Increase Temperature: Heating the reaction in a suitable solvent (e.g., DMF or THF) can overcome the activation energy barrier for the SN2 step.

  • Issue 2: Formation of a Symmetrical Ether Byproduct.

    • Causality: If the reaction conditions are not carefully controlled, the formed alkoxide can potentially react with another molecule of the starting material if it can be converted into a leaving group, or via other acid-catalyzed dehydration pathways[8].

    • Troubleshooting Steps:

      • Control Stoichiometry: Ensure the alkyl halide is added promptly after the formation of the alkoxide to favor the cross-etherification reaction.

      • Avoid Acidic Conditions: Use base-mediated conditions like the Williamson synthesis rather than acid-catalyzed dehydration, which is more prone to symmetrical ether formation[11].

Caption: Diagnostic flowchart for Williamson ether synthesis issues.

Part 3: Analytical Characterization

Q5: How can I confidently confirm the structure and purity of my final product?

A: A combination of spectroscopic and chromatographic methods is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Look for the disappearance of the broad hydroxyl (-OH) proton signal from the starting material. Key signals to observe are the benzylic protons (-CH2-), which will typically shift downfield upon conversion to an ester or ether, and the aromatic protons.

    • 13C NMR: The chemical shift of the benzylic carbon will change significantly upon transformation.

    • 19F NMR: This is crucial for fluorinated compounds. You should observe two distinct fluorine signals, and their chemical shifts can provide information about the electronic environment of the aromatic ring in the product.

  • Mass Spectrometry (MS): Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the product and assess its purity[12]. The mass spectrum should show the correct molecular ion peak (M+).

  • Infrared (IR) Spectroscopy:

    • Starting Material: A strong, broad absorption around 3300 cm-1 corresponding to the O-H stretch.

    • Ester Product: Appearance of a strong C=O stretch around 1735-1750 cm-1 and disappearance of the O-H stretch.

    • Aldehyde Product: Appearance of a C=O stretch around 1700 cm-1 and C-H stretches around 2720 and 2820 cm-1.

By understanding the inherent reactivity of (2,6-Difluoro-3-methylphenyl)methanol and systematically applying these troubleshooting principles, you can significantly increase the success rate of your synthetic endeavors.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • (Lab report) Making benzyl acetate by fischer esterification. (2020, May 12). Sciencemadness.org. Retrieved January 17, 2026, from [Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020, February 11). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • What is the esterification reaction equation of benzyl alcohol and acetic acid? (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]

  • III Analytical Methods. (n.d.). Japan Environment Agency. Retrieved January 17, 2026, from [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023, November 13). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Methanol | CH3OH. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Methanol. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Methanol | Properties, Production, Uses, & Poisoning. (n.d.). Britannica. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Oxidation of Difluorobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of difluorobenzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with this transformation. The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring introduces unique electronic effects that can complicate standard oxidation protocols.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve clean, high-yielding conversions to the corresponding difluorobenzaldehydes.

Overview of Core Challenges

The primary difficulty in oxidizing difluorobenzyl alcohols stems from the electronic properties imparted by the fluorine substituents. These atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzyl alcohol system in several ways:

  • Reduced Nucleophilicity: The oxygen of the alcohol is less electron-rich, making it a weaker nucleophile. This can slow down the initial step of many oxidation mechanisms, which often involves the attack of the alcohol onto the oxidant (e.g., forming a chromate ester with PCC or reacting with an activated DMSO species in a Swern oxidation).[1][2]

  • Slower C-H Bond Cleavage: The rate-determining step for many oxidations is the cleavage of the benzylic C-H bond. Electron-withdrawing groups can strengthen this bond, requiring more forcing conditions to achieve oxidation.

  • Increased Risk of Side Reactions: The need for harsher conditions (higher temperatures, longer reaction times, or more potent oxidants) increases the likelihood of side reactions, such as over-oxidation to the carboxylic acid or decomposition of the starting material or product.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the oxidation of difluorobenzyl alcohols in a question-and-answer format.

Issue 1: Low or No Conversion

Q: My reaction with a standard oxidant (e.g., PCC, Swern) is stalling. I see mostly starting material even after prolonged reaction times. What's happening?

A: This is the most common issue and is directly related to the electronic deactivation of the alcohol. The substrate is simply not reactive enough for the chosen conditions.

Troubleshooting Steps:

  • Increase Temperature (Cautiously): For Swern oxidations, which are run at -78 °C, allowing the reaction to slowly warm to -60 °C or -50 °C after the addition of the base can sometimes provide the necessary energy to overcome the activation barrier.[3][4] For other oxidations, a modest increase in temperature (e.g., from room temperature to 40 °C) can be effective. Monitor the reaction closely by TLC to avoid decomposition.

  • Increase Reagent Stoichiometry: Increase the equivalents of the oxidant. For a sluggish PCC oxidation, increasing from 1.5 equivalents to 2.0-2.5 equivalents may be necessary.[5][6]

  • Switch to a More Potent Oxidant: If mild conditions fail, a more powerful oxidizing system is required. Dess-Martin Periodinane (DMP) is an excellent choice for electron-deficient alcohols as it often proceeds smoothly at room temperature where other methods fail.[7]

  • Consider Catalytic Systems: TEMPO-based catalytic systems, often used with a co-oxidant like sodium hypochlorite or H₂O₂/HBr, can be highly effective for oxidizing electron-deficient benzylic alcohols.[8][9][10] These systems operate through a different mechanism that can be less sensitive to the substrate's electronics.

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Temp Is reaction at lowest practical temperature (e.g., -78°C for Swern)? Start->Check_Temp Increase_Temp Action: Cautiously increase temperature. Monitor by TLC. Check_Temp->Increase_Temp Yes Check_Equiv Are oxidant equivalents standard (e.g., 1.5 eq)? Check_Temp->Check_Equiv No End Re-evaluate Reaction Increase_Temp->End Increase_Equiv Action: Increase oxidant to 2.0-2.5 equivalents. Check_Equiv->Increase_Equiv Yes Switch_Oxidant Action: Switch to a more potent oxidant like DMP or a catalytic TEMPO system. Check_Equiv->Switch_Oxidant No Increase_Equiv->End Switch_Oxidant->End

Caption: Decision workflow for addressing low reaction conversion.

Issue 2: Over-oxidation to Carboxylic Acid

Q: My reaction is producing a significant amount of the corresponding difluorobenzoic acid. How can I prevent this?

A: Over-oxidation occurs when the initially formed aldehyde is further oxidized.[11] This is particularly problematic with strong, aqueous oxidants like chromic acid (Jones reagent) or when reactions are run for too long or at elevated temperatures.

Troubleshooting Steps:

  • Use Anhydrous Conditions: The mechanism for over-oxidation often involves the formation of an aldehyde hydrate, which is then oxidized.[6][12] Using strictly anhydrous reagents and solvents is critical. Pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) is a classic method to stop at the aldehyde stage.[5][13]

  • Avoid Chromium (VI) Reagents if Possible: Reagents like PCC can still lead to over-oxidation with sensitive substrates. Swern or DMP oxidations are generally much more selective for the aldehyde and do not promote further oxidation to the carboxylic acid.[7][14]

  • Control Reaction Time: Monitor the reaction diligently by TLC. As soon as the starting material is consumed, quench the reaction immediately. Do not let it stir for extended periods "just to be sure."

  • Buffer the Reaction: For some oxidations, acidic byproducts can catalyze undesired pathways. In a DMP oxidation, for instance, adding a small amount of pyridine or sodium bicarbonate can buffer the reaction mixture and improve selectivity.

Issue 3: Difficult Workup and Purification

Q: My Dess-Martin Periodinane (DMP) oxidation worked, but I'm left with a thick gum during workup and the byproducts are co-eluting with my product on the column. What's the best workup procedure?

A: The reduced iodine byproducts of a DMP oxidation can be troublesome to remove, often trapping the desired product.[15][16] A specialized workup is required.

Optimized DMP Workup Protocol:

  • Dilute: After the reaction is complete, dilute the mixture (typically in DCM) with a less polar, non-coordinating solvent like diethyl ether or hexanes. This will precipitate many of the iodine-based byproducts.[16]

  • Quench and Reduce: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃).[16][17]

    • Causality: The sodium bicarbonate neutralizes the acetic acid byproduct of the DMP reaction. The sodium thiosulfate is a reducing agent that converts the iodine byproducts into water-soluble salts, which are then easily removed in the aqueous layer.[16]

  • Stir Vigorously: Stir the biphasic mixture vigorously for 10-30 minutes until the organic layer is clear and colorless.

  • Separate and Purify: Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate. The resulting crude product should be much cleaner and easier to purify by column chromatography.[18]

DMP_Workup_Workflow Start DMP Reaction Complete (in DCM) Step1 Dilute with Diethyl Ether or Hexanes Start->Step1 Step2 Wash with sat. NaHCO₃ + excess Na₂S₂O₃ (aq) Step1->Step2 Step3 Stir Vigorously (10-30 min) Step2->Step3 Step4 Separate Layers, Dry (Na₂SO₄), Concentrate Step3->Step4 End Purify via Column Chromatography Step4->End

Caption: Optimized workup procedure for Dess-Martin periodinane oxidations.

Comparative Data of Common Oxidants

The choice of oxidant is critical for success. The table below compares common methods for the oxidation of a model substrate, 2,4-difluorobenzyl alcohol.

Oxidant SystemTypical ConditionsRelative Reactivity with Difluoro SubstratesKey AdvantagesCommon Issues & Mitigation
PCC CH₂Cl₂, rt, 2-6 hModerateSimple setup, readily available.Sluggishness (increase equivalents), over-oxidation (ensure anhydrous), difficult workup (filter through silica/celite).[5][6][13]
Swern Oxidation (COCl)₂, DMSO, CH₂Cl₂, -78°C; then Et₃NModerate to LowVery mild, stops cleanly at aldehyde.[4][14]Stalls at low temp (warm to -60°C), foul odor (use bleach quench), potential for Pummerer rearrangement side-product if warmed too high.[3]
Dess-Martin (DMP) CH₂Cl₂, rt, 0.5-2 hHighFast, reliable for electron-poor substrates, mild conditions.[7]Difficult workup (use bicarbonate/thiosulfate wash), reagent is shock-sensitive.[15][16]
TEMPO/NaOCl CH₂Cl₂/H₂O, KBr (cat.), 0°C to rtHighCatalytic, uses inexpensive bleach, environmentally greener.Requires careful pH control, potential for aromatic chlorination if conditions are too acidic.[8][19]

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 2,4-Difluorobenzyl Alcohol

This protocol provides a reliable method for oxidizing difluorobenzyl alcohols on a laboratory scale.

Materials:

  • 2,4-Difluorobenzyl alcohol

  • Dess-Martin Periodinane (DMP) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-difluorobenzyl alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 30-90 minutes).

  • Workup - Quenching: Once complete, dilute the reaction mixture with an equal volume of diethyl ether. Pour the mixture into a separatory funnel containing a rapidly stirred, equal volume of saturated aqueous NaHCO₃ solution containing a generous amount of Na₂S₂O₃ (approx. 3-4 equivalents relative to DMP).

  • Workup - Extraction: Stir the biphasic mixture vigorously for 15-20 minutes, or until the solid byproducts dissolve and both layers become clear.

  • Workup - Separation: Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-difluorobenzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure aldehyde.

References

  • Jiang, N., & Ragauskas, A. J. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ResearchGate. Available at: [Link]

  • Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]

  • Zhao, M., et al. (2005). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC - NIH. Available at: [Link]

  • Kamal, A., et al. (2015). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Available at: [Link]

  • Procopiou, P. A., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available at: [Link]

  • Guedes, A., et al. (2018). Mild aerobic oxidation of benzyl alcohols to benzaldehydes in water catalyzed by aqua-soluble multicopper(II) triethanolaminate compounds. ResearchGate. Available at: [Link]

  • University of Minnesota. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Minnesota Libraries. Available at: [Link]

  • University of California, Davis. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. UC Davis Chem 124C. Available at: [Link]

  • Banerji, K. K. (1978). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Organic Chemistry Tutor. Available at: [Link]

  • Chem-Station. (2014). Swern Oxidation. Chem-Station International Edition. Available at: [Link]

  • Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]

  • White, J. M., & Toste, F. D. (2022). Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Wang, L., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Chemistry Stack Exchange. Available at: [Link]

  • Reddit. (n.d.). How to easily work-up Dess-Martin periodinane? r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. Available at: [Link]

  • Frontiers in Chemistry. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications. Available at: [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (n.d.). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. Available at: [Link]

  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Available at: [Link]

  • PMC - NIH. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC - NIH. Available at: [Link]

  • Royal Society of Chemistry. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. RSC Publishing. Available at: [Link]

  • ACS Publications. (n.d.). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. ACS Publications. Available at: [Link]

  • SciSpace. (n.d.). Green oxidation of fatty alcohols: Challenges and opportunities. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Green oxidation of fatty alcohols: Challenges and opportunities. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Understanding the Challenge: Common Impurities

Commercial grades of (2,6-Difluoro-3-methylphenyl)methanol can contain various impurities arising from its synthesis. A prevalent synthetic route involves the reduction of 2,6-difluoro-3-methylbenzoic acid or its ester derivatives. Consequently, the most common impurities are often structurally related to the starting materials and the final product.

Potential Impurities Include:

  • Unreacted Starting Material: Residual 2,6-difluoro-3-methylbenzoic acid.

  • Over-oxidized Byproduct: 2,6-Difluoro-3-methylbenzaldehyde, resulting from the oxidation of the target alcohol.

  • Residual Solvents: Solvents used in the synthesis and initial purification steps.

  • Reagent-Derived Impurities: Byproducts from the reducing agents used in the synthesis.

The presence of these impurities can interfere with subsequent reactions, affect crystallization processes, and compromise the integrity of your final compounds. Therefore, effective purification is a critical step.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (2,6-Difluoro-3-methylphenyl)methanol.

Issue 1: Oily Product After Recrystallization

  • Question: I performed a recrystallization, but the product "oiled out" instead of forming crystals. What went wrong?

  • Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with many benzyl alcohols.

    • Potential Causes & Solutions:

      • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as an oil.

        • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Gentle stirring can sometimes promote crystallization.

      • Solvent System is Not Optimal: The chosen solvent may not be ideal for this specific compound.

        • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Consider using a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, to fine-tune the polarity.

      • Presence of Impurities: Significant amounts of impurities can inhibit crystal lattice formation.

        • Solution: Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization.

Issue 2: Poor Separation During Column Chromatography

  • Question: I'm running a silica gel column, but the desired product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Co-elution is a common challenge in chromatography and can often be resolved by adjusting the separation conditions.

    • Potential Causes & Solutions:

      • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly up the column, or not polar enough, resulting in poor separation from the baseline.

        • Solution: Optimize your mobile phase. For a moderately polar compound like (2,6-Difluoro-3-methylphenyl)methanol, a gradient elution is often effective. Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes).[2][3]

      • Column Overloading: Too much crude material has been loaded onto the column.

        • Solution: Use a larger column or reduce the amount of material being purified. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

      • Poor Column Packing: An improperly packed column can lead to channeling and band broadening, resulting in poor separation.

        • Solution: Ensure your column is packed uniformly. A slurry packing method is generally recommended for achieving a well-packed column.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to assess the purity of (2,6-Difluoro-3-methylphenyl)methanol after purification?

    • A1: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis, allowing you to determine the percentage of your main compound and detect minor impurities.[4] Gas Chromatography (GC) can also be used, especially for checking for volatile impurities.[5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • Q2: How should I store purified (2,6-Difluoro-3-methylphenyl)methanol?

    • A2: Like many benzyl alcohols, this compound can be susceptible to air oxidation over time, leading to the formation of the corresponding aldehyde and carboxylic acid. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark place.

  • Q3: Can I use distillation to purify (2,6-Difluoro-3-methylphenyl)methanol?

    • A3: While distillation is a common purification technique for liquids, it may not be the most effective method for removing structurally similar impurities from this compound.[6] For high-purity requirements, chromatography or recrystallization are generally preferred. If distillation is attempted, it should be performed under reduced pressure to avoid thermal decomposition.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of (2,6-Difluoro-3-methylphenyl)methanol. The optimal solvent system may require some experimentation.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a potential solvent at room temperature. A good starting point is a binary solvent system like ethyl acetate and hexanes.

  • Dissolution: Place the crude (2,6-Difluoro-3-methylphenyl)methanol in an Erlenmeyer flask. Add the less polar solvent (e.g., hexanes) first, followed by the dropwise addition of the more polar solvent (e.g., ethyl acetate) while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of (2,6-Difluoro-3-methylphenyl)methanol.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, scalable.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography >99%High resolution, effective for removing closely related impurities.More complex, requires larger volumes of solvent, can be less scalable.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying (2,6-Difluoro-3-methylphenyl)methanol.

PurificationWorkflow start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity high_purity High Purity (>95%)? assess_purity->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No check_purity Check Purity (HPLC/NMR) recrystallization->check_purity column_chromatography->check_purity final_product Pure Product check_purity->final_product

Caption: Decision workflow for purification.

References

  • Zafirlukast Impurity Synthesis and Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure: Benzyl Alcohol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2024). National Institutes of Health. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Process for the purification of benzyl alcohol. (1970). Google Patents.
  • Supporting Information for a scientific article. (n.d.). Wiley-VCH. Retrieved from [Link]

  • 2,6-Difluoro-3-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC. (1998). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.

Sources

solvent effects on the reactivity of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,6-Difluoro-3-methylphenyl)methanol

Welcome to the technical support resource for (2,6-Difluoro-3-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this fluorinated benzyl alcohol. The strategic placement of two electron-withdrawing fluorine atoms ortho to the carbinol group, combined with a meta-methyl substituent, creates a distinct electronic and steric environment. Understanding how this structure interacts with different solvent systems is paramount to achieving desired reaction outcomes, minimizing side products, and ensuring reproducibility. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the common challenges encountered during its use.

Core Principles: Understanding the Reactivity Profile

The reactivity of the benzylic hydroxyl group in (2,6-Difluoro-3-methylphenyl)methanol is fundamentally governed by the strong inductive electron-withdrawing effect (-I) of the two ortho-fluorine atoms. This has two major consequences:

  • Destabilization of Carbocation Intermediates: The fluorine atoms strongly disfavor the formation of a positive charge at the benzylic position. Consequently, reaction pathways proceeding through an SN1 mechanism are significantly hindered.

  • Increased Electrophilicity: The benzylic carbon is rendered more electron-deficient (more δ+), making it a harder electrophile and more susceptible to attack by nucleophiles in an SN2-type mechanism, provided steric hindrance can be overcome.

The meta-methyl group has a minor, opposing electron-donating effect (+I) that does not significantly counteract the influence of the geminal fluorine atoms.

electronic_effects Molecule (2,6-Difluoro-3-methylphenyl)methanol Benzylic_C Benzylic Carbon (δ+) Molecule->Benzylic_C Contains Fluorine 2,6-Di-Fluoro Substituents Fluorine->Benzylic_C Strong Electron Withdrawal (-I Effect) Destabilizes Cation Formation Methyl 3-Methyl Substituent Methyl->Benzylic_C Weak Electron Donation (+I Effect)

Caption: Electronic influences on the benzylic carbon.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Nucleophilic Substitution Reactions

Question 1: I am experiencing very low yields when trying to replace the hydroxyl group with a halide (e.g., using HBr or SOCl₂). The reaction is sluggish and forms multiple byproducts. Could my solvent be the problem?

Answer: Yes, this is a classic issue stemming from the electronic nature of the substrate. Attempting substitutions that favor an SN1 mechanism (like using strong acids) will fail due to the electronic destabilization from the ortho-fluorines. The key is to facilitate an SN2 reaction.

  • Causality: Polar protic solvents (e.g., ethanol, water) will solvate your nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity.[1] Furthermore, these solvents can promote unwanted SN1 pathways, which are inherently slow for this substrate, leading to decomposition or side reactions upon extended heating.

  • Solution: You must first convert the hydroxyl group into a better leaving group under neutral or basic conditions and then perform the substitution in a polar aprotic solvent. This two-step process avoids the formation of the unstable carbocation.

Recommended Workflow:

  • Activation of the Hydroxyl Group: Convert the alcohol to a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups for SN2 reactions.[2]

  • Substitution in a Polar Aprotic Solvent: Use solvents like DMF, DMSO, or acetonitrile. These solvents dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive for an efficient SN2 displacement.[1]

Problem SymptomProbable CauseRecommended Solvent-Based Solution
No or Low Conversion SN1 pathway is disfavored; Nucleophile is passivated.Activate the -OH to a tosylate/mesylate first. Perform the substitution step in DMF or Acetonitrile .
Multiple Byproducts Decomposition under harsh acidic conditions or high heat.Avoid strong acids. Use the two-step activation/substitution method in a suitable aprotic solvent.
Solvolysis Side Reaction Using a protic solvent (e.g., an alcohol) that competes as the nucleophile.[1]Switch to a non-nucleophilic, polar aprotic solvent like DMSO or THF .

Experimental Protocol: Two-Step Conversion to an Alkyl Halide (Example)

Step A: Tosylation of (2,6-Difluoro-3-methylphenyl)methanol

  • Dissolve (2,6-Difluoro-3-methylphenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.5 M) in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add Triethylamine (TEA, 1.5 eq) or Pyridine (1.5 eq) as a base.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with cold water and extract the product with DCM. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can often be used in the next step without further purification.

Step B: SN2 Displacement with Halide

  • Dissolve the crude tosylate from Step A in anhydrous DMF (~0.5 M).

  • Add the nucleophilic halide salt (e.g., LiCl, NaBr, KI; 1.5-2.0 eq).

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with a less polar solvent like Ethyl Acetate or Diethyl Ether.

  • Wash the combined organic layers thoroughly with water to remove DMF, followed by brine.

  • Dry, filter, and concentrate. Purify the product by column chromatography.

substitution_workflow start Goal: Replace -OH with Nu- q1 Direct Substitution (e.g., HBr)? start->q1 sn1 SN1 Pathway - Highly Disfavored - Carbocation Unstable q1->sn1 Yes twostep Two-Step Strategy: 1. Activate -OH 2. Displace q1->twostep No activate Step 1: Activate -OH (e.g., convert to -OTs) twostep->activate q2 Choose Solvent for Displacement Step activate->q2 aprotic Polar Aprotic (DMF, Acetonitrile) - RECOMMENDED - Enhances Nucleophile q2->aprotic Correct Choice protic Polar Protic (Ethanol, Water) - NOT Recommended - Solvates Nucleophile q2->protic Incorrect Choice

Sources

Validation & Comparative

The Foundational Principles: Understanding Substituent Effects in ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ¹H NMR Spectrum of (2,6-Difluoro-3-methylphenyl)methanol

As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our work in drug development and materials science. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the undisputed gold standard for determining the precise arrangement of atoms in an organic molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,6-Difluoro-3-methylphenyl)methanol, a compound with substitution patterns that offer a rich learning opportunity in spectral interpretation.

We will dissect the spectrum by comparing it with structurally simpler analogs: benzyl alcohol, (3-methylphenyl)methanol, and (2,6-difluorophenyl)methanol. This comparative approach not only clarifies the spectral features of our target molecule but also reinforces the fundamental principles of chemical shift and spin-spin coupling, providing researchers with a robust framework for interpreting complex spectra.

The chemical environment of a proton (hydrogen nucleus) dictates its resonance frequency, or chemical shift (δ), in an NMR spectrum. Electron-withdrawing groups, like fluorine, deshield nearby protons, shifting their signals to a higher chemical shift (downfield). Conversely, electron-donating groups, such as a methyl group, shield adjacent protons, moving their signals upfield.

Furthermore, the interaction between the magnetic moments of non-equivalent neighboring nuclei leads to the splitting of signals, a phenomenon known as spin-spin coupling. This provides crucial information about the connectivity of atoms. In the case of our target molecule, we must consider not only proton-proton (¹H-¹H) coupling but also proton-fluorine (¹H-¹⁹F) coupling, as ¹⁹F is an NMR-active nucleus with a spin of I = 1/2.

Comparative Spectral Analysis

To understand the spectrum of (2,6-Difluoro-3-methylphenyl)methanol, we will build up its complexity by first examining simpler, related structures.

Alternative 1: Benzyl Alcohol (The Unsubstituted Benchmark)

Benzyl alcohol serves as our fundamental reference. Its ¹H NMR spectrum is relatively simple and characterized by:

  • Aromatic Protons (C₆H₅): A complex multiplet typically found between δ 7.2-7.4 ppm. The signals for the ortho, meta, and para protons overlap, creating a single, broad signal group.

  • Methylene Protons (CH₂): A sharp singlet around δ 4.6 ppm. These protons are equivalent and have no adjacent proton neighbors to couple with, hence they appear as a singlet.

  • Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly variable (typically δ 2-5 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding.

Alternative 2: (3-Methylphenyl)methanol (Introducing an Electron-Donating Group)

Adding a methyl group at the meta position slightly perturbs the aromatic region.

  • Aromatic Protons: The signals are still in the δ 7.0-7.3 ppm range, but the symmetry is broken, leading to more distinct, albeit still overlapping, multiplets compared to benzyl alcohol.

  • Methylene Protons (CH₂): Largely unaffected by the distant methyl group, remaining a singlet around δ 4.6 ppm.

  • Methyl Protons (CH₃): A new singlet appears around δ 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.

Alternative 3: (2,6-Difluorophenyl)methanol (Introducing Electron-Withdrawing Groups)

Introducing two strongly electronegative fluorine atoms ortho to the methanol substituent has a dramatic effect.

  • Aromatic Protons: The fluorine atoms deshield the aromatic protons, shifting them downfield. We expect a multiplet structure between δ 6.9-7.4 ppm. Crucially, the protons will show coupling to the adjacent ¹⁹F nuclei, resulting in more complex splitting patterns (e.g., a triplet of doublets).

  • Methylene Protons (CH₂): The signal, now around δ 4.8 ppm, is shifted slightly downfield due to the inductive effect of the fluorine atoms. More importantly, it may appear as a triplet due to coupling with the two adjacent ¹⁹F nuclei (⁴JHF coupling).

Target Molecule: (2,6-Difluoro-3-methylphenyl)methanol

By combining these structural features, we can now confidently predict and interpret the spectrum of (2,6-Difluoro-3-methylphenyl)methanol. The interplay between the electron-donating methyl group and the two electron-withdrawing fluorine atoms creates a unique electronic environment.

  • Aromatic Protons: The molecule has two non-equivalent aromatic protons. The proton at the C5 position is coupled to the adjacent proton at C4 and the fluorine at C6. The proton at C4 is coupled to the proton at C5 and the fluorine at C2. This results in two distinct multiplets in the aromatic region (typically δ 6.8-7.2 ppm), likely appearing as complex doublet of doublets or triplets of doublets.

  • Methylene Protons (CH₂): These protons are adjacent to a stereocenter and are flanked by two ortho fluorine atoms. Their signal is expected around δ 4.7-4.9 ppm and will likely appear as a triplet due to coupling with the two equivalent ¹⁹F nuclei (⁴JHF).

  • Methyl Protons (CH₃): This group gives rise to a singlet around δ 2.3 ppm, consistent with a methyl group on a substituted benzene ring.

  • Hydroxyl Proton (OH): A broad, exchangeable singlet, whose position is solvent and concentration-dependent.

Quantitative Data Summary

The table below summarizes the expected ¹H NMR data, providing a clear comparison between the compounds.

CompoundAromatic Protons (δ, ppm)Methylene Protons (δ, ppm)Methyl Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
Benzyl Alcohol~7.3 (m, 5H)~4.6 (s, 2H)N/AVariable (s, 1H)
(3-Methylphenyl)methanol~7.1 (m, 4H)~4.6 (s, 2H)~2.3 (s, 3H)Variable (s, 1H)
(2,6-Difluorophenyl)methanol~7.0-7.3 (m, 3H)~4.8 (t, 2H)N/AVariable (s, 1H)
(2,6-Difluoro-3-methylphenyl)methanol ~6.9-7.1 (m, 2H) ~4.8 (t, 2H) ~2.3 (s, 3H) Variable (s, 1H)

Key: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Visualizing Structural Relationships

The following diagram illustrates the origin of the key signals in the ¹H NMR spectrum of our target compound.

G cluster_mol (2,6-Difluoro-3-methylphenyl)methanol Structure cluster_spec Predicted ¹H NMR Spectral Features mol Structure ArH Aromatic-H (~6.9-7.1 ppm) Multiplets mol->ArH Protons H4, H5 CH2 Methylene-CH₂ (~4.8 ppm) Triplet (due to ¹⁹F coupling) mol->CH2 Benzylic Protons CH3 Methyl-CH₃ (~2.3 ppm) Singlet mol->CH3 Methyl Protons OH Hydroxyl-OH (variable) Broad Singlet mol->OH Hydroxyl Proton img

Caption: Relationship between molecular structure and predicted ¹H NMR signals.

Experimental Protocol for Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data, a standardized protocol is essential. This self-validating workflow includes checks for sample purity and instrument performance.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (2,6-Difluoro-3-methylphenyl)methanol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a standard for non-polar to moderately polar compounds and its residual solvent peak (~7.26 ppm) serves as an internal reference.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift accuracy is required. TMS is defined as 0.00 ppm and provides a sharp reference signal.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4 cm) for proper shimming.

  • Instrument Setup & Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for interpreting complex spectra.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent (the "lock" step). This corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals. An automated shimming routine is typically sufficient.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. The S/N ratio should be >100:1 for major peaks.

    • Apply a relaxation delay (e.g., 2-5 seconds) between scans to ensure full relaxation of the nuclei, which is necessary for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm) to its correct value.

    • Integrate the peaks to determine the relative ratio of protons corresponding to each signal.

    • Analyze the peak multiplicities and coupling constants to elucidate the final structure.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Instrument & Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer lock Lock on Solvent transfer->lock shim Shim Magnet lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Axis phase->calibrate integrate Integrate Peaks calibrate->integrate report report integrate->report Final Spectrum & Analysis

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of (2,6-Difluoro-3-methylphenyl)methanol is a superb case study in modern spectral analysis. By systematically comparing its predicted features to those of simpler, related molecules, we can confidently assign each signal and understand the electronic and steric influences of its substituents. The presence of both electron-donating (methyl) and strongly electron-withdrawing (fluoro) groups, combined with ¹H-¹⁹F coupling, creates a uniquely informative spectral fingerprint. Following a rigorous and well-documented experimental protocol is paramount for obtaining high-quality data, which is the bedrock of accurate structural elucidation in all facets of chemical research and development.

References

  • Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh, Thieme URL: [Link]

  • Title: Introduction to NMR Spectroscopy Source: University of California, Davis - Chem LibreTexts URL: [Link]

  • Title: PubChem Compound Summary for CID 13904358, (2,6-Difluoro-3-methylphenyl)methanol Source: National Center for Biotechnology Information URL: [Link]

A Comparative Guide to the Definitive Structural Elucidation of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The unique electronic properties of fluorine can significantly modulate the metabolic stability, binding affinity, and lipophilicity of a molecule. (2,6-Difluoro-3-methylphenyl)methanol is a key building block, valued for its specific substitution pattern that offers a synthetically versatile handle for further chemical elaboration. However, its precise isomeric structure, featuring adjacent fluorine and methyl groups, necessitates a robust and multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth analysis of using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone for the structural verification of (2,6-Difluoro-3-methylphenyl)methanol. We will explore the causality behind experimental choices, compare its performance with alternative NMR techniques, and present a synergistic workflow for achieving irrefutable structural assignment.

The Central Role of ¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR provides a rapid assessment of proton environments, ¹³C NMR offers direct insight into the carbon backbone of the molecule. For a complex substituted aromatic ring like that in (2,6-Difluoro-3-methylphenyl)methanol, ¹³C NMR is indispensable for confirming the substitution pattern, as each carbon atom in a unique electronic environment gives rise to a distinct signal.

The power of ¹³C NMR in this specific case is twofold:

  • Chemical Shift (δ): The position of a ¹³C signal is highly sensitive to the electronic environment. The strongly electronegative fluorine atoms induce significant downfield shifts on the directly attached carbons (C2, C6) and influence the shifts of other ring carbons.

  • Carbon-Fluorine Coupling (J-coupling): The interaction between the spin-active ¹⁹F and ¹³C nuclei results in the splitting of carbon signals. The magnitude of this coupling constant is dependent on the number of bonds separating the two nuclei, providing definitive evidence of proximity. This through-bond correlation is the most powerful tool for assigning the carbons of the fluorinated ring.

Predicted ¹³C NMR Spectral Data

Due to the specific substitution, the molecule has 8 unique carbon atoms. Based on established substituent effects and data from analogous structures, we can predict the approximate chemical shifts and key C-F coupling patterns.[1][2]

Carbon AtomPredicted δ (ppm)Expected Multiplicity (due to C-F coupling)Justification
C1~115-120Triplet (t)Shielded carbon ipso to the CH₂OH group, coupled to two fluorine atoms three bonds away (³JCF).
C2~160-165Doublet of Doublets (dd)Directly bonded to fluorine (large ¹JCF), also coupled to the other fluorine two bonds away (²JCF).
C3~120-125Doublet of Doublets (dd)Carbon bearing the methyl group, coupled to two adjacent fluorines (²JCF and ³JCF).
C4~130-135Triplet (t)Coupled to two fluorine atoms three and four bonds away (³JCF, ⁴JCF).
C5~115-120Doublet (d)Coupled to the C6-fluorine three bonds away (³JCF).
C6~160-165Doublet of Doublets (dd)Directly bonded to fluorine (large ¹JCF), also coupled to the other fluorine two bonds away (²JCF).
-CH₃~15-20Quartet (q)Coupled to the C3-fluorine three bonds away (³JCF), appearing as a quartet due to long-range coupling.
-CH₂OH~55-60Triplet (t)Benzylic alcohol carbon, coupled to the two ortho-fluorines (³JCF).

A Validated Protocol for High-Quality ¹³C NMR Acquisition

To resolve the complex couplings and obtain a high signal-to-noise ratio, a carefully optimized acquisition protocol is essential. This protocol is designed to be self-validating by ensuring sufficient resolution and acquisition time to capture the necessary spectral features.

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 20-30 mg of (2,6-Difluoro-3-methylphenyl)methanol.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The residual solvent peak will be used for spectral referencing (CDCl₃ at 77.16 ppm).[3][4]

    • Ensure the solution is clear and free of particulate matter.

  • Spectrometer Setup & Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion.

    • Tune and match the ¹³C probe to the sample.

    • Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal. An ideal line shape is crucial for resolving small, long-range couplings.

  • Acquisition Parameters (¹³C{¹H}):

    • Pulse Program: zgpg30 (a standard 30° pulse experiment with proton decoupling).

    • Acquisition Time (AQ): ≥ 1.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2 seconds. A longer delay (5 x T₁) is required for quantitative analysis but is not strictly necessary for initial structural confirmation.

    • Number of Scans (NS): Start with 1024 scans and increase as needed to achieve a signal-to-noise ratio >20:1 for the quaternary carbon signals.

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to cover the entire ¹³C chemical shift range.[5]

  • Data Processing:

    • Apply an exponential multiplication (line broadening factor of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.[4]

    • Integrate peaks and measure coupling constants.

A Comparative Analysis of Analytical Techniques

While ¹³C NMR is powerful, it is not performed in a vacuum. A truly confident structural assignment relies on the synergy between multiple analytical methods. For fluorinated compounds, a multi-nuclear NMR approach is the industry standard.

Caption: Interrelation of NMR techniques for analysis.

Conclusion: The Unambiguous Assignment

For a molecule such as (2,6-Difluoro-3-methylphenyl)methanol, relying on a single analytical technique is insufficient for definitive structural proof. While ¹H NMR provides a quick fingerprint and ¹⁹F NMR confirms the presence and environment of the fluorine atoms with high sensitivity, ¹³C NMR is the ultimate arbiter of the carbon framework and substitution pattern.

The observation of eight distinct carbon signals, combined with the characteristic splitting patterns arising from one-, two-, and three-bond couplings to fluorine, provides a unique and irrefutable signature for the target molecule. The large, direct ¹JCF coupling confirms the points of fluorination, while the smaller ²JCF and ³JCF couplings map the relative positions of the other carbons. By integrating data from all three NMR experiments, researchers and drug development professionals can have absolute confidence in the identity and purity of this critical chemical building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • Vertex AI Search, based on information from various sources including synthesis reports.
  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1UmVJ-fwz-Npu-SLvGxuDmwjBpWAy-_H4cZoHEOMQWV5uojsaYakJ2PSpdFnPaY3fhfj4hj5gvixD_6Lpw3h2T2boY9CMLaWg_8iO6fpSv6sAVFbF5Ve9-7JgfI5pGCGmQ0DN3DvflzM=]
  • Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEorh2MgvLez36WQ80Yu3mqs7XKSt3P_Cl45H9c2rJ0TCYzvW88LOzIBFt3W0aMc-wq_As9Pi4yX4D9w00zoWoalxyJ4UDR-ZDdxbllFpnS2D88FqHHxX6BMsfcwOTDTCLDbyiiySsOSeDMdV7JkmLs7v4_Ke5vpQMJ5qpaob6OKUI6vn8OAVYehY41vY75JPvTxuO5BsUXGrCSc7EdJN7DNdjHNv9HVZ5nNidwwU9E4T4m1uegRbVuvjo80pxVbfYPEJPDcLTDhMnFWSJzQEG1jbYLXKriA7e3X_i4in8fWwz0thY=]
  • A Short Guide - BizNGO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGrFXM3eMd_rQwbjpyAqA9e-oRRB5SuDBl9Cb8uPxjfSwNylbQs6knAvV14lk6iT5N9t8zZ1jsqwVh3cRFwSFfUZzQZk1iPTaU17W9NJh3ixxKDnMN_ikbyuQgOpdvVA9STDLI8GvyCHQEC9wzQsloxjlcAha5CrDqEG9xedjzOHh8nv5Eie1-yA9AnPEgXFnZ2Nxf0ze2xm4=]
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaN8MpZ5RjUK5tFnwNrZ8scViVrMWhYU3pF49QhDKwutYE1D_fS2_GrY-TWfEIfrbpB1nruxK75I1J7tMB8NZagUK6krxAvpZgpY78LBeZSP8yEewSkaXKscJ-3fEFlb78b6cPz0wYYyuw060ufZM_rOapQKsys80=]
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHj4r6eHpA6dcoPRSv5dsXw_Ix20aVV2qTeoLyTwyqzJ9oaTfUhaAkSVqu8cGY_sh4xkilZmKvhKl0e97IPaCYCMDkzXxOUUfGzseSQnqMb3PPaHjy_zUzsY6zcReO00mL63yLBD_rRq6xw01DhQcqhl3GVCPNF4s=]
  • Fluorine detection in organic compounds - Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMcS_bP-XUINDiMlrdyTq-o8kazX-ok85SeFUW0XXxqpI4KyhktPDrFD01rMH0zjui7c_svqso8rQnqC0r2uQyx5S-pXKQTD2SMRz8GbpfvhD8lSroEjsig4l0OzTcdagYNnUNlL5YtZ7TaAfOZMPZK3AMnwRM2Vsgcdjm8RuikLVOBuoN8PHGZQCPzo551hhaOLia_vHz]
  • 13C NMR Spectroscopy Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzFnW1_Qgyeq9uIVNd6n5SaNPcFwbGaF6b_xJoxtWkT3gLPYTNfvKuQiu3-yQVzBmkFj0ZTYZYlIsATreaJMlWRi8qfR47Ik7IC4f1Ltf1oR6Gk2ZnbpsgskphjbWQGhICpsh1CgwvywoiSwLugJ83HGPGWwpC2REIWBqZlR3NcT2aCBhcbQ==]
  • Determination of Fluorine in Organic Compounds. Microcombustion Method | Analytical Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7BEjABdKgsuRdHMzYtN2owhHx_joe58ao3RjHjHVPVRrwBn6yDhhZdlRvh1sm7t5m17zvJtqxWQ12Xu5MBhWuRT1urg-NF8PqcK6V1OCKdNur32Hr7l_w7IIUXg_xbxVYv7QQIMQ]
  • 13-C NMR Chemical Shift Table PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtz0ReXiiBpiBWAYUaDCXkoqUPzjp4YEUuxd0RG04dmJmO5-hTiVX03OKhUuU8JvwAJHZnVL4GZ7T053VG3DE-Cm57nhQ1PFh6yff746et30hnImvspDc9Wn_eFhh7F05Y-N117xZ1hYZXLSHiXJ_c2jola2s3vIC_HRDnH4XFWHF5T7Vz17TkCr6rDkg37khZ64STuQb4OuA=]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnBEuZ9ECA4PXro_-oeKbbrjQdPf9Cc5a_6SZ0-1G7EkpmY7SDghm-gMzUwAglTFQ2hUU-Vmz0oR3kfsPo5kuTjgQwAYm8-kpCB6xC8inW-OMDFry5pxHioT4A-1SW9bXGwY4GNYgxPMoQujabdN9KI3UGDzhkYnn82sQkI3RY8xkT_2EOvUEg30JEOObIHfzY71IJJa4XQ==]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV2oJLSb2TPCA53C9oet9DgyQQrdqQz6mbGgy_s6Qrfh8ecWfdyxc4Oatbj4Uq2Ct9YFY0yeoDjGDD_uc0BaZXQQWpUxvQeB5CEcQOyqWpAmbOjQBKKUx_hdKDnLezk_7oEBXoANNR52uVm8KhJ1Cp5axlzbbm_UBHcmYPbADzTasZmayUCSEOGzRwZxkMJas=]
  • 19Fluorine NMR Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2qXoiq_bh1lWAQJwkhR3Yrt9pOhryTF4C9gG18_csZTV99hUlYkHZKxuuPENXT2pgu_muPaIXqOpTV_edpmE9b9akb5M2Z0Mc7pQ0BGvDjYg3xvjstGxD89fF6B8ZiD2YFE9707M2x6rZlITsNwPfiey0]
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUVvn54UhJY4bDxGyKzA_mFmL5e2aIenkX7unZV1iKC3DsyfoPwDwJ7h9uUFctoFwKZnXSoXblYzAxb3vrj5k6qt_4_FpDq3HOl_AElvoMiuz_kJJhkAbStyFApLTBbNyh4e8w2qPZztfLtvchQw5aYoQqeXSn0OawWCfoHbYn7tT9O95wgLCGHyY__9jR]
  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) - NP-MRD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGjD2b6aVdrLlzAKhFyeY_YrklHPMkazyI5w_sc_EfwXh4JMQhD6pe-IVvGEY850AxqslCdLdsn933RcPeMkclLXjkJynFaTS1PUhHpshZtJliFzpqXaiA5oQNDvbOVTMOUsStc7eR]
  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgRaO8xI7Un1FTL-bsg_xvBP6m3xkhNnScUREQ2uiEQBqHYVIgryTpd60RaSDbowC8w1RFKSLgjdospizLI9hhOhYiEevCoAGwg2_OesM9DpWK920cLIGlWGtvBHtqhySoa8-5tC_jFkhEsbFUxlvJo0Bx59e5NlX-W6V_z5VnVs_11xoOXklv9Y9ytL5zxKTVUP2yNg==]
  • A Guide to 13C NMR Chemical Shift Values - Compound Interest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0MRznQtZImT1mfRaMM2Ep88Vn9g5UJpjAqCnVnQW5k1C-wsDyBnW6UP8ztr4nDi5Z-k9j8D4TOB5CnrInUCw-1RQa9sXXTCUsOfFXxRDPiTJ-IzfrfIZSLxp_hpezbInApl2eH0H4qjWHBD_uSmsibD2aFfB9NZYL_Po0p8wgBTdadJUjTExwkZ0aOuFe6fX-xsFQo1CKVQbWejV6dQffF2ie_g==]
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMDT1TvBK1bmHsAh6bQv_i2s06d8cgvkGGOtY9qJqBqDtYbEshd9Ls_994Abxfi3E9xLqJRoFvjB4PbGfmDZlb6R1MhpuRH_oJhnGx5mh904W8x2gsuFju1mOFE3m-S4_44aiVgrF9NA==]
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP2lMDNHdi32-k33cR-yJ5J7ySyUu9AbB4Qh_cfgrv5kFJ6GR_0kZKrHe0XA08pVKBGFKUhyFZy2dGnoQNncDeWosbaVX9ycNg-aK2pybLEqE3AstBe7Ll4969CGISPxWbIPgAW_Rd9cIO6dt9qrzkJP8mwVFjqNUJQdqYMztkJ1Gwf0dEx1lVT1BSJCyxRQvbAUOBg2YmBCm4PDxOSrbb]
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - J. Org. Chem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2zV1lQJLHEKuAw473FbUvdXw-Br0l5OmhyvEZw1OA6pE7oPnG-J4uWshJAQIOiJRM6cU0cW2ZHSoDg0PioAKE6NURkwwwcgND9zZGX1N5JhpvHSkyrYLiUy1Gkk2bdKpFUlu586F-9aJnpUvfMcs=]

Sources

Navigating the Mass Spectrometry of (2,6-Difluoro-3-methylphenyl)methanol: A Comparative Guide to Fragmentation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (2,6-Difluoro-3-methylphenyl)methanol, a substituted aromatic alcohol, represents a class of compounds with potential significance in medicinal chemistry. Its analysis by mass spectrometry, a cornerstone of molecular characterization, presents unique considerations due to its fluorinated and methylated structure. This guide provides a comprehensive analysis of the expected mass spectral behavior of (2,6-Difluoro-3-methylphenyl)methanol, offering a predictive framework in the absence of publicly available experimental data. We will compare its theoretical fragmentation to that of structurally related compounds and provide a robust experimental protocol for its analysis.

Predicted Mass Spectral Fragmentation of (2,6-Difluoro-3-methylphenyl)methanol

While experimental mass spectra for (2,6-Difluoro-3-methylphenyl)methanol are not readily found in public databases, we can predict its fragmentation pattern based on established principles of mass spectrometry for aromatic alcohols. The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion ([M]+•). For (2,6-Difluoro-3-methylphenyl)methanol (molar mass = 158.14 g/mol ), the molecular ion peak would be observed at an m/z of 158.

The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. For benzyl alcohol and its derivatives, a common fragmentation pathway involves the loss of a hydrogen atom to form a stable benzylic cation. Another significant fragmentation is the loss of the hydroxyl group.

Based on these principles, the predicted fragmentation of (2,6-Difluoro-3-methylphenyl)methanol is as follows:

  • Loss of a Hydrogen atom (-H•): The molecular ion can lose a hydrogen atom from the methanol group to form a highly stable resonance-stabilized cation at m/z 157 . This is often a prominent peak in the spectra of benzyl alcohols.

  • Loss of a Hydroxyl radical (-•OH): Cleavage of the C-O bond would result in the loss of a hydroxyl radical, leading to a fragment at m/z 141 .

  • Loss of Water (-H₂O): A common fragmentation for alcohols, the loss of a water molecule from the molecular ion would produce a fragment at m/z 140 .[1]

  • Loss of Formaldehyde (-CH₂O): Rearrangement and subsequent loss of formaldehyde from the molecular ion could lead to a fragment at m/z 128 .

  • Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can occur, though these fragments are typically of lower intensity.

The following Graphviz diagram illustrates the predicted primary fragmentation pathways:

fragmentation M [C₈H₈F₂O]⁺• m/z 158 F1 [C₈H₇F₂O]⁺ m/z 157 M->F1 -H• F2 [C₈H₇F₂]⁺ m/z 141 M->F2 -•OH F3 [C₈H₆F₂]⁺• m/z 140 M->F3 -H₂O F4 [C₇H₆F₂]⁺• m/z 128 M->F4 -CH₂O

Caption: Predicted primary fragmentation pathways of (2,6-Difluoro-3-methylphenyl)methanol.

Comparative Analysis with Structurally Similar Compounds

To provide context for the predicted fragmentation, it is instructive to compare it with the known mass spectral data of similar fluorinated aromatic alcohols available in the NIST WebBook.

CompoundMolecular WeightKey Fragments (m/z) and Neutral LossesReference
(2,6-Difluoro-3-methylphenyl)methanol (Predicted) 158.14157 (-H), 141 (-OH), 140 (-H₂O), 128 (-CH₂O)N/A
4-(Trifluoromethyl)benzyl alcohol 176.13176 (M+), 157 (-F), 107 (-CF₃)[2]
3-Fluoro-5-(trifluoromethyl)benzyl alcohol 194.12194 (M+), 175 (-F), 125 (-CF₃)[3]

Key Observations:

  • Fluorine Loss: In contrast to the difluoro compound where fluorine loss is less likely due to the strong C-F bond, the trifluoromethyl-substituted compounds show a characteristic loss of a fluorine atom.

  • Side-Chain Cleavage: The loss of the trifluoromethyl group (-CF₃) is a dominant fragmentation pathway for the comparative compounds, leading to intense peaks at m/z 107 and 125, respectively. This highlights the influence of the substituent on the fragmentation pattern. For (2,6-Difluoro-3-methylphenyl)methanol, the analogous cleavage would involve the loss of the methyl group, which is generally less favorable than the loss of a hydrogen or hydroxyl group in benzyl alcohols.

This comparative analysis underscores the importance of considering the specific nature and position of substituents on the aromatic ring when interpreting mass spectra.

Experimental Protocol for GC-MS Analysis

For researchers aiming to acquire mass spectrometry data for (2,6-Difluoro-3-methylphenyl)methanol, a Gas Chromatography-Mass Spectrometry (GC-MS) approach is recommended. GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like substituted benzyl alcohols.[4]

Objective: To obtain the electron ionization (EI) mass spectrum of (2,6-Difluoro-3-methylphenyl)methanol.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (2,6-Difluoro-3-methylphenyl)methanol in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of 10-100 µg/mL for analysis.

GC-MS Parameters:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Volume 1 µL
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.This temperature program allows for good separation from any impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for EI.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the expected molecular ion and fragment masses.

The following diagram illustrates the general workflow for this analysis:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve in Solvent P2 Dilute to Working Concentration P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predicted Data D2->D3

Caption: General workflow for GC-MS analysis of (2,6-Difluoro-3-methylphenyl)methanol.

Conclusion

While direct experimental mass spectrometry data for (2,6-Difluoro-3-methylphenyl)methanol is not widely available, a thorough understanding of the fragmentation patterns of related compounds allows for the construction of a reliable predictive model. The anticipated fragmentation is dominated by the loss of a hydrogen atom and a hydroxyl radical, characteristic of benzyl alcohols. Comparison with other fluorinated benzyl alcohols reveals the significant influence of the type and position of substituents on the fragmentation pathways. The provided GC-MS protocol offers a robust starting point for researchers seeking to analyze this and similar compounds, enabling confident structural elucidation and advancing drug discovery and development efforts.

References

  • NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of (2,6-Difluoro-3-methylphenyl)methanol and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the nuanced reactivity of functionalized aromatic compounds is a cornerstone of medicinal chemistry. Substituted benzyl alcohols, in particular, serve as versatile building blocks for a vast array of pharmaceutical agents. Their hydroxyl group offers a reactive handle for derivatization, enabling the synthesis of esters, ethers, and other crucial functionalities. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and metabolic stability.

This guide provides an in-depth comparative analysis of the reactivity of (2,6-Difluoro-3-methylphenyl)methanol and its structural isomers. We will explore how the interplay of fluorine and methyl substituents at various positions on the phenyl ring influences the reactivity of the benzylic alcohol. This understanding is paramount for researchers and scientists in drug development, as it informs the rational design of synthetic routes and the prediction of molecular behavior in biological systems.

The Critical Role of Substituent Effects on Reactivity

The reactivity of a substituted benzyl alcohol is fundamentally governed by the electronic and steric nature of its substituents. Electron-donating groups (EDGs) increase the electron density on the benzylic carbon, thereby stabilizing a developing positive charge in the transition state of many reactions, such as SN1-type substitutions or oxidations. Conversely, electron-withdrawing groups (EWGs) destabilize such transition states, leading to slower reaction rates. Steric hindrance, particularly from ortho-substituents, can impede the approach of reagents to the benzylic hydroxyl group, significantly impacting reaction kinetics.

Fluorine, a halogen commonly employed in medicinal chemistry, exerts a dual electronic effect. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density through resonance (+R) via its lone pairs, although this effect is generally weaker than its inductive pull. The methyl group, in contrast, is a classic electron-donating group through both inductive effects (+I) and hyperconjugation.

Comparing the Isomers: A Structural and Reactivity Analysis

Let's consider (2,6-Difluoro-3-methylphenyl)methanol and its isomers where the methyl group is positioned differently on the difluorinated ring. The focus of our comparison will be on key transformations relevant to drug development: oxidation, esterification, and etherification.

Isomers Under Consideration:
  • (2,6-Difluoro-3-methylphenyl)methanol (Isomer A)

  • (2,6-Difluoro-4-methylphenyl)methanol (Isomer B)

  • (3,5-Difluoro-2-methylphenyl)methanol (Isomer C)

  • (3,5-Difluoro-4-methylphenyl)methanol (Isomer D)

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the benzylic carbon.

dot

Caption: Predicted relative oxidation rates of the isomers.

Analysis of Reactivity:

  • Isomer A ((2,6-Difluoro-3-methylphenyl)methanol): The two ortho-fluorine atoms exert a strong -I effect, significantly decreasing the electron density at the benzylic carbon. This makes the alcohol less susceptible to oxidation. Furthermore, the ortho-substituents introduce considerable steric hindrance around the hydroxyl group, impeding the approach of the oxidizing agent.[1][2] This combination of electronic deactivation and steric hindrance is expected to render Isomer A the least reactive towards oxidation.

  • Isomer B ((2,6-Difluoro-4-methylphenyl)methanol): Similar to Isomer A, the two ortho-fluorine atoms strongly deactivate the ring. However, the para-methyl group provides some electron-donating character through hyperconjugation, which can partially offset the deactivating effect of the fluorine atoms. The steric environment around the hydroxyl group is identical to that of Isomer A.

  • Isomer C ((3,5-Difluoro-2-methylphenyl)methanol): The ortho-methyl group provides both steric hindrance and an electron-donating inductive effect. The two meta-fluorine atoms exert a -I effect, but its impact on the benzylic carbon is less pronounced compared to ortho-fluorines. The steric hindrance from the single ortho-methyl group is less than that from two ortho-fluorine atoms.

  • Isomer D ((3,5-Difluoro-4-methylphenyl)methanol): This isomer lacks any ortho-substituents, resulting in the least sterically hindered hydroxyl group. The para-methyl group is electron-donating, and the two meta-fluorine atoms have a less direct deactivating effect on the benzylic position. Therefore, Isomer D is predicted to be the most reactive towards oxidation.

Kinetic studies on the oxidation of substituted benzyl alcohols have consistently shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups and ortho-steric hindrance retard it.[3][4][5][6]

Esterification and Etherification Reactions

Esterification and etherification are common derivatization strategies in drug development. These reactions are also sensitive to steric and electronic effects.

Esterification: The formation of an ester from a benzyl alcohol typically proceeds via nucleophilic attack of the alcohol on an activated carboxylic acid derivative. Steric hindrance around the hydroxyl group is a major factor determining the reaction rate.

Etherification (Williamson Ether Synthesis): This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[7][8] The acidity of the alcohol and the steric accessibility of the resulting alkoxide are key.

dot

Caption: Predicted relative reactivity in esterification and etherification.

Comparative Analysis:

  • Isomer A & B: The significant steric shielding of the hydroxyl group by the two ortho-fluorine atoms will drastically slow down the rate of both esterification and etherification.[9] While methods for the esterification of sterically hindered alcohols exist, they often require more forcing conditions.[9]

  • Isomer C: The single ortho-methyl group will provide some steric hindrance, but less than the two ortho-fluorines in isomers A and B.

  • Isomer D: With no ortho-substituents, the hydroxyl group is the most accessible, making it the most reactive isomer for both esterification and etherification.

In the case of the Williamson ether synthesis, the acidity of the benzylic proton is also a factor. The electron-withdrawing fluorine atoms will increase the acidity of the hydroxyl proton, facilitating the formation of the alkoxide. However, the steric hindrance in isomers A and B will likely be the dominant factor, impeding the subsequent nucleophilic attack.

Experimental Data and Protocols

Table 1: Predicted Reactivity Summary
IsomerStructurePredicted Oxidation ReactivityPredicted Esterification/Etherification ReactivityKey Influencing Factors
A: (2,6-Difluoro-3-methylphenyl)methanol Structure of Isomer ALowestLowestStrong -I effect and steric hindrance from two ortho-F
B: (2,6-Difluoro-4-methylphenyl)methanol Structure of Isomer BLowLowStrong -I effect from two ortho-F, partially offset by para-Me
C: (3,5-Difluoro-2-methylphenyl)methanol Structure of Isomer CModerateModerateSteric hindrance and +I effect from ortho-Me; moderate -I from meta-F
D: (3,5-Difluoro-4-methylphenyl)methanol Structure of Isomer DHighestHighestNo ortho-steric hindrance; +I from para-Me; weaker -I from meta-F
Experimental Protocol: Comparative Oxidation using Pyridinium Chlorochromate (PCC)

This protocol outlines a method to compare the oxidation rates of the four isomers.

dot

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Analysis A Dissolve Isomer (0.1 mmol) in Dichloromethane (2 mL) B Add PCC (0.15 mmol) to the solution A->B C Stir at Room Temperature B->C D Monitor by TLC/GC-MS at regular intervals C->D E Quench reaction with Diethyl Ether D->E F Filter through Celite E->F G Analyze filtrate by GC-MS to determine conversion F->G

Caption: Workflow for comparative PCC oxidation.

Methodology:

  • Preparation: To four separate round-bottom flasks, add 0.1 mmol of each isomer (A, B, C, and D). Dissolve each alcohol in 2 mL of anhydrous dichloromethane.

  • Reaction Initiation: To each flask, add 0.15 mmol of pyridinium chlorochromate (PCC) at room temperature with stirring.

  • Monitoring: Monitor the progress of each reaction at 15-minute intervals by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the aldehyde product.

  • Work-up: After a set time (e.g., 2 hours), quench the reactions by adding 10 mL of diethyl ether to each flask.

  • Purification and Analysis: Filter the mixtures through a short pad of Celite to remove the chromium salts. Analyze the filtrate by GC-MS to determine the percentage conversion for each isomer. The relative rates of reaction can be inferred from these conversion values.

Conclusion and Future Directions

The strategic placement of fluorine and methyl groups on a phenyl ring profoundly influences the reactivity of a benzylic alcohol. This guide has provided a qualitative comparison of the reactivity of (2,6-Difluoro-3-methylphenyl)methanol and its isomers based on established principles of physical organic chemistry. The presence of ortho-substituents, particularly two fluorine atoms, is predicted to significantly decrease reactivity in oxidation, esterification, and etherification reactions due to a combination of strong inductive electron withdrawal and steric hindrance. Conversely, isomers lacking ortho-substituents are expected to be the most reactive.

For drug development professionals, this understanding is crucial for designing efficient synthetic routes and for predicting the metabolic fate of drug candidates. For instance, a sterically hindered benzylic alcohol, like isomer A, might be more resistant to metabolic oxidation, potentially leading to a longer in vivo half-life. Further quantitative kinetic studies are warranted to precisely delineate the reactivity differences between these valuable synthetic intermediates.

References

  • Degirmenbasi, N., & Boz, N. (n.d.).
  • Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. (n.d.). Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry.
  • Banerji, K. K. (n.d.).
  • Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide. (n.d.). Semantic Scholar.
  • A Comparative Guide to the Reactivity of Aminobenzyl Alcohol Isomers. (n.d.). Benchchem.
  • Benzyl Esters. (n.d.). Organic Chemistry Portal.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022).
  • Thiemann, T., et al. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C).
  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acet
  • Trillo, P., Baeza, A., & Nájera, C. (2012). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. J. Org. Chem., 77(17), 7344–7354.
  • Comparative Analysis of Regioisomers in Benzyl Alcohol Chlorin
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (n.d.). ACS Omega.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.).
  • Method for etherifying a benzyl alcohol, resulting products and applications. (n.d.).
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (n.d.). IISTE.org.
  • How come ortho cresol and benzyl alcohol are functional isomers?. (2017). Quora.
  • Vershilova, S. V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. (n.d.).
  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. (n.d.).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Are benzyl alcohol and o-cresol functional isomers or position isomers?. (2017).
  • Ester synthesis by esterific
  • Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)
  • The Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • (2-Fluoro-3-nitrophenyl)methanol synthesis. (n.d.). ChemicalBook.
  • Benzyl alcohol. (n.d.). Wikipedia.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing).
  • Ortho effect. (n.d.). Wikipedia.
  • The coordination of the fluorine atom with the alcohol group. (n.d.).
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2014). The Royal Society of Chemistry.
  • Du, P. (2024).
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimeris
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025).
  • 2,6-Difluoro-3-methyl-a-pentylbenzenemethanol | 1554846-47-7. (n.d.). Sigma-Aldrich.
  • Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs)
  • Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. (n.d.). MDPI.
  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.).
  • Selective Benzyl Alcohol Oxidation over Pd Catalysts. (2018).
  • Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. (2026).
  • Synthesis process of 3, 5-difluorophenol. (n.d.).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
  • (2,6-difluoro-4-methylphenyl)methanol (C8H8F2O). (n.d.). PubChemLite.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
  • The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the .... (n.d.). RSC Publishing.
  • 2,6-Difluoro-3-methylphenol | C7H6F2O | CID 2774152. (n.d.). PubChem.
  • (2,6-Difluoro-3-propoxyphenyl)methanol. (n.d.). ChemScene.

Sources

The Evolving Landscape of Bioactive Molecules: A Comparative Guide to Compounds Derived from (2,6-Difluoro-3-methylphenyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of compounds derived from (2,6-Difluoro-3-methylphenyl)methanol and its close structural analogs. While direct derivatives of (2,6-Difluoro-3-methylphenyl)methanol with extensive biological characterization are not widely reported in publicly available literature, this guide will focus on a compelling case study of structurally related compounds, offering valuable insights into the therapeutic potential of this chemical space.

We will primarily examine a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, which showcase significant anti-inflammatory and analgesic properties. By dissecting their synthesis, biological evaluation, and structure-activity relationships, we aim to provide a robust framework for researchers engaged in the design and development of novel therapeutics targeting inflammation and pain.

The Rationale for Fluorination: Enhancing Therapeutic Potential

The presence of fluorine in a drug candidate can bestow several advantageous properties. The high electronegativity and small size of the fluorine atom can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer biological half-life and improved bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, pKa, and conformational preferences, all of which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

The (2,6-Difluoro-3-methylphenyl) moiety represents an attractive starting point for drug discovery, combining the benefits of difluorination with the steric and electronic influence of the methyl group.

Comparative Analysis: Anti-inflammatory and Analgesic Activities of Dihydropyrimidin-2-ol Derivatives

A noteworthy study in the field has focused on the synthesis and biological evaluation of a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives.[1] Although not directly synthesized from (2,6-Difluoro-3-methylphenyl)methanol, the starting material, 4-fluoro-3-methyl acetophenone, shares a key structural motif, providing a valuable surrogate for understanding the potential of this class of compounds.

Synthesis Workflow

The synthesis of these dihydropyrimidin-2-ol derivatives is typically achieved through a multi-step process, as outlined below. This workflow highlights the key chemical transformations and the rationale behind the chosen reagents and conditions.

SynthesisWorkflow A 4-Fluoro-3-methyl Acetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (aq. alcoholic NaOH) B Substituted Aromatic Aldehyde B->C E Dihydropyrimidin-2-ol Derivative C->E Cyclocondensation (ethanolic KOH) D Urea D->E

Caption: Synthetic route to 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives.

Experimental Protocol: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation) [1]

  • Dissolution: Dissolve 4-fluoro-3-methyl acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (typically 10-20%) dropwise at room temperature. The base acts as a catalyst to deprotonate the α-carbon of the acetophenone, initiating the condensation reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone intermediate.

Experimental Protocol: Synthesis of Dihydropyrimidin-2-ol Derivatives (Cyclocondensation) [1]

  • Reactant Mixture: To a solution of the synthesized chalcone (1 equivalent) in ethanol, add urea (1.5 equivalents) and potassium hydroxide (2 equivalents).

  • Reflux: Heat the mixture under reflux for a designated time (e.g., 6-8 hours). The basic conditions facilitate the cyclocondensation reaction between the chalcone and urea.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the dihydropyrimidin-2-ol derivative.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compounds was assessed using the human red blood cell (HRBC) membrane stabilization method. This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonic solutions. The percentage of membrane stabilization is taken as a measure of anti-inflammatory activity.

Data Summary: In Vitro Anti-inflammatory Activity [1]

Compound IDSubstitution on Aryl Ring% Membrane Stabilization (at 100 µg/mL)
DP-1 4-Chloro85.2 ± 1.2
DP-2 4-Nitro78.5 ± 0.9
DP-3 4-Methoxy72.1 ± 1.5
DP-4 Unsubstituted65.8 ± 1.1
Diclofenac Sodium (Standard) -90.5 ± 0.8

Data are presented as mean ± standard deviation.

The results indicate that the derivative with a 4-chlorophenyl substituent (DP-1 ) exhibited the most potent anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[1] The presence of an electron-withdrawing group at the para position of the aryl ring appears to be favorable for activity.

In Vivo Anti-inflammatory and Analgesic Activity

The most promising compounds were further evaluated in vivo using the carrageenan-induced rat paw edema model for anti-inflammatory activity and the tail-flick method for analgesic activity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [1]

  • Animal Model: Wistar albino rats are used.

  • Compound Administration: The test compounds and a standard drug (e.g., indomethacin) are administered orally at a specific dose.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Data Summary: In Vivo Anti-inflammatory Activity [1]

Compound IDDose (mg/kg)% Inhibition of Paw Edema (after 3h)
DP-1 2068.4
Indomethacin (Standard) 1075.2

The 4-chloro derivative (DP-1 ) demonstrated significant in vivo anti-inflammatory activity, further supporting its potential as a lead compound.[1]

Experimental Protocol: Tail-Flick Test (Analgesic Activity) [1]

  • Animal Model: Swiss albino mice are used.

  • Compound Administration: The test compounds and a standard analgesic (e.g., morphine) are administered intraperitoneally.

  • Pain Induction: The tail of each mouse is placed on a radiant heat source, and the time taken for the mouse to flick its tail (reaction time) is recorded.

  • Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Analgesic Effect: An increase in the reaction time compared to the control group indicates an analgesic effect.

The results from the tail-flick test also showed that the dihydropyrimidin-2-ol derivatives possessed notable analgesic properties.

Mechanistic Insights and Future Directions

The anti-inflammatory activity of these dihydropyrimidin-2-ol derivatives is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structural similarity to known COX inhibitors supports this hypothesis.

SignalingPathway cluster_membrane Cell Membrane Phospholipids Phospholipids Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes substrate for Prostaglandins Prostaglandins COX Enzymes->Prostaglandins produce Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Dihydropyrimidin-2-ol Derivatives Dihydropyrimidin-2-ol Derivatives Dihydropyrimidin-2-ol Derivatives->COX Enzymes inhibit

Caption: Proposed mechanism of action for the anti-inflammatory effects of dihydropyrimidin-2-ol derivatives.

Further investigation into the specific COX-1/COX-2 selectivity of these compounds is warranted to assess their potential for gastrointestinal side effects, a common concern with traditional NSAIDs.

Conclusion and Broader Implications

While the direct exploration of compounds derived from (2,6-Difluoro-3-methylphenyl)methanol remains an open area for research, the promising anti-inflammatory and analgesic activities of its structural analogs, the 4-(4-fluoro-3-methylphenyl)-dihydropyrimidin-2-ols, underscore the significant potential of this chemical scaffold. The strategic incorporation of a difluoro-methylphenyl moiety offers a compelling avenue for the development of novel therapeutic agents with potentially enhanced metabolic stability and target engagement.

This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic considerations for this class of compounds. It is our hope that this comparative analysis will stimulate further research into the diverse biological activities of derivatives from (2,6-Difluoro-3-methylphenyl)methanol and related fluorinated building blocks, ultimately leading to the discovery of new and improved medicines.

References

  • Design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents. ResearchGate. [Link][1]

Sources

A Comparative Guide to the Structural Validation of (2,6-Difluoro-3-methylphenyl)methanol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical science. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, crucially, its biological activity. This guide provides an in-depth comparison of single-crystal X-ray crystallography (SCXRD) as the definitive method for structural elucidation, benchmarked against other common analytical techniques.

We will navigate the complete workflow for validating the structure of (2,6-Difluoro-3-methylphenyl)methanol, a fluorinated aromatic alcohol representative of motifs found in contemporary medicinal chemistry. While a public crystal structure for this specific molecule is not available, this guide will serve as an authoritative procedural blueprint, detailing the journey from a synthesized powder to an unambiguously validated atomic model.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands as the ultimate arbiter for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, this technique generates a detailed three-dimensional electron density map. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, providing definitive proof of a molecule's constitution and stereochemistry.[3]

The Experimental Imperative: Why Crystal Quality is Paramount

The success of an SCXRD experiment is entirely contingent on the quality of the single crystal. A suitable crystal must be a single, ordered lattice with minimal defects. The process of obtaining such a crystal is often considered both a science and an art, requiring patience and methodical experimentation.[4] The fundamental goal is to slowly transition a solution from a state of saturation to supersaturation, encouraging the ordered deposition of molecules onto a growing crystal lattice rather than rapid, chaotic precipitation.[5][6]

Experimental Protocol: From Powder to Validated Structure

This section outlines a self-validating protocol for the structural determination of (2,6-Difluoro-3-methylphenyl)methanol.

Part A: Synthesis and Purification

The starting material must be of the highest possible purity (>99%) to prevent impurities from being incorporated into the crystal lattice, which can inhibit crystal growth or lead to disorder.

  • Synthesis: (2,6-Difluoro-3-methylphenyl)methanol can be synthesized via the reduction of 2,6-difluoro-3-methylbenzaldehyde with a mild reducing agent like sodium borohydride in an alcoholic solvent.

  • Purification: The crude product should be purified using column chromatography on silica gel.[7] A gradient elution system, for instance, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired alcohol from non-polar impurities and unreacted starting material.

  • Purity Confirmation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization trials.

Part B: Crystal Growth Methodologies

Growing a high-quality single crystal is the most critical and often challenging step. Several methods should be attempted in parallel to maximize the chances of success.

Method Description Rationale & Causality
Slow Evaporation A nearly saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks.[4][8]This is the simplest method. The slow increase in concentration pushes the solution into a supersaturated state, initiating crystal growth. The choice of solvent is critical; it must be volatile enough to evaporate but not so volatile that precipitation occurs before ordered crystals can form.
Vapor Diffusion The compound is dissolved in a small amount of a "good" solvent (in which it is soluble) inside a small, open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (in which the compound is insoluble) that is more volatile than the good solvent.[4][8]The vapor of the poor solvent slowly diffuses into the good solvent. This gradually decreases the compound's solubility in the mixed-solvent system, leading to slow, controlled crystallization. This method is highly effective for milligram quantities of material.[4]
Solvent Layering A concentrated solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface between the two layers.Diffusion at the liquid-liquid interface is very slow, providing an ideal, undisturbed environment for high-quality crystal growth. Toluene or benzene can be effective at the interface to slow mixing.[4]

Experimental Workflow for X-ray Crystallography

scxrd_workflow cluster_prep Sample Preparation cluster_crystal Crystal Growth cluster_analysis Data Collection & Analysis synthesis Synthesis of (C8H8F2O) purification Column Chromatography synthesis->purification purity_check Purity Check (>99%) purification->purity_check screening Crystallization Screening purity_check->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) screening->growth harvest Harvest Suitable Single Crystal growth->harvest data_collection X-ray Diffraction Data Collection harvest->data_collection solve_refine Structure Solution & Refinement data_collection->solve_refine validation Structure Validation (checkCIF) solve_refine->validation final_structure Final Validated Structure (CIF) validation->final_structure

Caption: Workflow from synthesis to a validated crystal structure.

Part C: Data Collection, Structure Solution, and Validation

  • Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution & Refinement: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.[9][10] An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: This is a critical, non-negotiable step. The final structural model and the crystallographic information file (CIF) are rigorously checked for self-consistency and chemical sense using software like PLATON's checkCIF routine, an official tool of the International Union of Crystallography (IUCr).[10]

    • Key Validation Metrics:

      • R-factors (R1, wR2): These values measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

      • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.

      • Geometric Parameters: Bond lengths, angles, and torsions are checked against established chemical libraries (like the Cambridge Structural Database) to ensure they are chemically reasonable.[11]

      • Displacement Parameters (Ellipsoids): Anomalously large or small ellipsoids can indicate disorder or incorrect atom-type assignments.[10]

Alternative and Complementary Validation Techniques

While SCXRD provides the definitive solid-state structure, other spectroscopic methods offer complementary data, particularly regarding the compound's identity and behavior in solution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) in solution.[9][12]

  • ¹H NMR: Would confirm the number and connectivity of hydrogen atoms. For (2,6-Difluoro-3-methylphenyl)methanol, one would expect to see distinct signals for the methyl group, the methylene (-CH₂OH) group, the hydroxyl proton, and the aromatic protons, with characteristic splitting patterns due to coupling with adjacent protons and fluorine atoms.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly valuable for fluorinated compounds. It would show a single resonance for the two equivalent fluorine atoms, confirming their presence and chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively establish the connectivity between atoms, confirming the overall molecular constitution.

Mass Spectrometry (MS)

MS is a destructive technique used to measure the mass-to-charge ratio of ions. It is exceptionally sensitive and is primarily used to confirm the molecular weight of a compound and provide information about its structure through fragmentation patterns. For (2,6-Difluoro-3-methylphenyl)methanol, high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₈F₂O) with high accuracy.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison of the primary validation methods.

Parameter Single-Crystal X-ray Crystallography (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Unambiguous 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing.[1][3]Atomic connectivity, solution-state conformation and dynamics, electronic environment.[12]Molecular weight, elemental formula (HRMS), fragmentation patterns.
Sample Requirement High-quality single crystal (0.1-0.5 mm).~1-10 mg of pure compound dissolved in a deuterated solvent.Micrograms to nanograms of pure compound.
State of Matter Solid-state.Solution-state.Gas-phase ions.
Key Advantage Provides the definitive, absolute structure. Considered the "gold standard."[1]Non-destructive; provides data on the molecule's behavior in a biologically relevant medium (solution).[9]Extremely high sensitivity and accuracy for molecular formula confirmation.
Key Limitation Requires high-quality single crystals, which can be difficult or impossible to grow.[2]Can be ambiguous for complex stereochemistry; provides an average structure in solution.[3]Provides no direct information on 3D structure or stereochemistry; destructive.
Throughput Low to medium.High.High.

Decision Framework for Structural Validation

decision_framework start Research Question q1 Confirm Molecular Formula & Purity? start->q1 q2 Determine Atomic Connectivity in Solution? start->q2 q3 Determine Absolute 3D Structure & Stereochemistry? start->q3 tech1 Mass Spectrometry (HRMS) q1->tech1 tech2 NMR Spectroscopy (1D & 2D) q2->tech2 tech3 X-ray Crystallography (SCXRD) q3->tech3 tech2->q3 Provides strong evidence, but can be ambiguous tech3->q1 Confirms elemental composition tech3->q2 Provides definitive constitution

Caption: A framework for selecting the appropriate validation technique.

Conclusion: A Synthesis of Techniques for Unimpeachable Validation

For the unequivocal structural validation of a novel compound like (2,6-Difluoro-3-methylphenyl)methanol, a multi-faceted approach is superior. While NMR and MS are indispensable for confirming the molecular formula and atomic connectivity, they provide indirect structural information.[6]

Single-crystal X-ray crystallography remains the only technique that provides direct, unambiguous visualization of the atomic arrangement in three-dimensional space.[2] It is the definitive method for resolving stereochemical ambiguities and providing the foundational structural data essential for structure-based drug design and understanding crystal packing forces. The rigorous, self-validating protocols inherent in modern crystallography ensure that the resulting structural model is not merely a plausible interpretation but a chemically and physically sound representation of the molecule, providing the ultimate level of confidence for researchers in drug development.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Molecular Solids Group, Philipps-Universität Marburg. Crystal Growth - Sample Preparation. Available at: [Link]

  • Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. Available at: [Link]

  • Martin, G. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available at: [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug Discovery Today. Available at: [Link]

  • Organic Syntheses. Procedure for Column Chromatography. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Glycoforum. (2023). Recent progress in X-ray crystallography. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. Available at: [Link]

  • PubChem. (2,6-difluoro-4-methylphenyl)methanol. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

  • Rupp, B. (2014). Protein structure validation and analysis with X-ray crystallography. Methods in Molecular Biology. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

  • PubChem. CID 177812615. Available at: [Link]

  • PubChem. CID 177802328. Available at: [Link]

  • Richardson, J. S., et al. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Current Opinion in Structural Biology. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Petrakis, P. V., et al. (2022). NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. Molecules. Available at: [Link]

  • Almansour, A. I., et al. (2014). Crystal structure of 8-(2-methylphenyl)-11-[(E)-(2-methylphenyl)- methylidene]-14-hydroxy-3,13-diazaheptacyclo- [13.7.1.9,13.02,9.02,14.03,7.019,23]tetracosa-1(22),15,17,19(23),20-pentaen-10- one methanol monosolvate, C37H34N2O2-CH3OH, C38H38N2O3. Zeitschrift Für Kristallographie - New Crystal Structures. Available at: [Link]

Sources

Introduction: The Strategic Role of Fluorine in Modulating Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the physicochemical and biological properties of fluorinated versus non-fluorinated benzyl alcohols for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis supported by experimental data and protocols to inform strategic decisions in chemical synthesis and drug design.

The substitution of hydrogen with fluorine is a cornerstone strategy in modern medicinal chemistry and materials science. While seemingly a subtle modification, this exchange imparts profound changes to a molecule's electronic, steric, and physicochemical profile. Benzyl alcohol, a common structural motif and versatile chemical intermediate, serves as an excellent model system to explore these fluorine-driven effects.

This guide provides a comparative analysis of fluorinated and non-fluorinated benzyl alcohols, moving beyond a simple list of properties to explain the underlying causality behind experimental observations. By understanding these fundamental differences, researchers can strategically leverage fluorination to fine-tune molecular behavior for specific applications, from enhancing metabolic stability in drug candidates to modifying reactivity in synthetic precursors.

Comparative Physicochemical Properties

The introduction of a highly electronegative fluorine atom onto the phenyl ring of benzyl alcohol triggers a cascade of electronic effects that differentiate it from its non-fluorinated parent.

Acidity (pKa)

The most significant electronic consequence of fluorination is the strong inductive electron-withdrawing effect (-I effect). This effect stabilizes the corresponding benzyloxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl proton. The magnitude of this effect is dependent on the position and number of fluorine substituents.

Key Insights:

  • Inductive Effect: Fluorine's high electronegativity pulls electron density away from the aromatic ring and, subsequently, from the benzylic carbon and oxygen atom.

  • Anion Stabilization: This electron withdrawal delocalizes the negative charge on the conjugate base (alkoxide), rendering it more stable and favoring the dissociation of the proton.

Comparative pKa Data:

CompoundpKa (in water)Rationale for Change
Benzyl Alcohol~15.4Baseline acidity.
4-Fluorobenzyl alcohol~14.9The fluorine atom at the para-position exerts a strong -I effect, stabilizing the conjugate base.
2,3,4,5,6-Pentafluorobenzyl alcohol~13.7The cumulative inductive effect of five fluorine atoms dramatically increases acidity.
Lipophilicity (LogP)

The impact of fluorination on lipophilicity is complex and often counterintuitive. While fluorine is the most electronegative element, a single fluorine substitution typically increases a molecule's lipophilicity (LogP value). This is because the C-F bond is more polarized but less polarizable than a C-H bond, and it can disrupt the solvation shell of water molecules.

Key Insights:

  • Hydrophobic Surface: Fluorine atoms can create a more "hydrophobic" surface area, reducing favorable interactions with water.

  • Positional Effects: The position of the fluorine atom can influence the molecule's overall dipole moment, which in turn affects its interaction with polar (water) and non-polar (octanol) solvents.

Comparative LogP Data:

CompoundcLogP (Calculated)Experimental Context
Benzyl Alcohol1.10Serves as the hydrophilic baseline.
4-Fluorobenzyl alcohol1.34The addition of fluorine increases lipophilicity.
4-(Trifluoromethyl)benzyl alcohol1.89The CF3 group, being highly lipophilic, significantly increases the LogP value.

Impact on Metabolic Stability

In drug development, a primary reason for introducing fluorine is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs. A common metabolic pathway is the hydroxylation of an aromatic C-H bond.

Mechanism of Metabolic Blocking: The C-F bond is significantly stronger (bond energy ~110 kcal/mol) than a C-H bond (~98 kcal/mol). This high bond energy makes the C-F bond resistant to cleavage by CYP enzymes, effectively "shielding" that position from oxidative metabolism.

Experimental Workflow: Comparative Metabolic Stability Assay

The following diagram and protocol outline a standard workflow for comparing the metabolic stability of a fluorinated and non-fluorinated analogue using a liver microsomal assay.

G cluster_prep Preparation Stage cluster_incubation Incubation Stage (37°C) cluster_analysis Analysis Stage A Prepare Stock Solutions (10 mM in DMSO) - Benzyl Alcohol - 4-Fluorobenzyl Alcohol - Positive Control (e.g., Verapamil) E Add Test Compound (1 µM final) Incubate for 5 min A->E B Thaw Liver Microsomes (e.g., Human, Rat) on ice D Pre-warm Microsomes & Phosphate Buffer (pH 7.4) B->D C Prepare NADPH Cofactor Solution (10 mM) F Initiate Reaction by adding NADPH Solution C->F D->E E->F T0 T=0 min Quench with Acetonitrile F->T0 Immediate sample T5 T=5 min Quench G Centrifuge Samples to pellet protein T0->G T15 T=15 min Quench T5->G T30 T=30 min Quench T15->G T30->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Parent Compound Remaining vs. Time H->I J Calculate Half-life (t½) and Intrinsic Clearance I->J

Caption: Workflow for a comparative in vitro metabolic stability assay.

Protocol: Liver Microsomal Stability Assay

Objective: To determine and compare the rate of metabolism for benzyl alcohol and 4-fluorobenzyl alcohol.

Materials:

  • Test Compounds (Benzyl alcohol, 4-Fluorobenzyl alcohol)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System Solution

  • Acetonitrile with internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

Procedure:

  • Preparation: Prepare 1 µM working solutions of the test compounds in phosphate buffer from a 10 mM DMSO stock.

  • Incubation Mixture: In the incubation plate, combine 100 µL of phosphate buffer and 2.5 µL of HLM (final protein concentration: 0.5 mg/mL).

  • Pre-incubation: Add 1 µL of the test compound working solution to the wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH solution to each well. This is your T=0 starting point for sampling.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a collection plate containing 200 µL of ice-cold acetonitrile with an internal standard to quench the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Trustworthiness Check:

  • Negative Control: Run a parallel incubation without NADPH to check for non-enzymatic degradation.

  • Positive Control: Include Verapamil or another high-clearance compound to ensure the microsomal system is active.

  • The expected outcome is that 4-fluorobenzyl alcohol will exhibit a longer half-life (slower rate of degradation) compared to benzyl alcohol, particularly if metabolism occurs on the aromatic ring.

Influence on Molecular Interactions and Binding Affinity

Fluorine can participate in unique, non-covalent interactions that are unavailable to hydrogen, potentially enhancing a molecule's binding affinity to a biological target.

  • Orthogonal Dipole-Dipole Interactions: The C-F bond possesses a strong dipole moment that can engage in favorable electrostatic interactions with electron-rich groups like backbone carbonyls in a protein binding pocket.

  • Fluorine-Hydrogen Bonds: While weaker than traditional hydrogen bonds, a C-F bond can act as a weak hydrogen bond acceptor.

  • Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, pre-organizing it for a better fit within a binding site. For example, fluorination of a phenyl ring can alter its rotational barrier, locking it into a more bioactive conformation.

The diagram below illustrates how a fluorinated benzyl alcohol might engage in more complex binding interactions compared to its non-fluorinated counterpart.

G cluster_protein Protein Binding Pocket cluster_ligand_A Benzyl Alcohol cluster_ligand_B 4-F-Benzyl Alcohol N NH O C=O Aromatic Phe/Tyr Ring molA molA->N H-Bond (Donor) ringA molA->ringA ringA->Aromatic π-π Stacking molB molB->N H-Bond (Donor) ringB molB->ringB ringB->O Orthogonal Dipole Interaction ringB->Aromatic π-π Stacking

Caption: Potential binding interactions of fluorinated vs. non-fluorinated ligands.

Conclusion

The substitution of hydrogen with fluorine in benzyl alcohols is far from an inert modification. It provides a powerful tool for rationally tuning molecular properties. Fluorination predictably increases acidity and metabolic stability while often enhancing lipophilicity and introducing the potential for novel, affinity-enhancing binding interactions. The choice to employ a fluorinated versus a non-fluorinated benzyl alcohol should be a deliberate, data-driven decision based on the specific goals of the research—whether it is to block a metabolic liability, increase binding affinity, or simply fine-tune physicochemical properties for improved formulation or bioavailability. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making such informed decisions.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The Use of Deuterium and Fluorine in Drug Design Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: The C-F···C=O Interaction as a Stabilizing Force in Protein-Ligand Complexes Source: Journal of the American Chemical Society URL: [Link]

Spectroscopic Characterization of (2,6-Difluoro-3-methylphenyl)methanol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Unambiguous characterization ensures reproducibility, informs structure-activity relationships (SAR), and is a critical component of regulatory submissions. This guide provides an in-depth comparative analysis of the spectroscopic data for (2,6-Difluoro-3-methylphenyl)methanol, a fluorinated aromatic alcohol of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this guide will leverage a comparative approach, utilizing empirical data from structurally analogous compounds to predict and rationalize its spectroscopic features. This methodology not only serves as a practical guide for researchers working with this molecule but also illustrates a fundamental workflow in chemical analysis when reference standards are scarce.

We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2,6-Difluoro-3-methylphenyl)methanol by contrasting it with its non-fluorinated and non-methylated counterparts: (2,6-Difluorophenyl)methanol and (3-Methylphenyl)methanol. This comparative framework will highlight the diagnostic impact of the fluorine and methyl substituents on the spectroscopic signatures.

Comparative Spectroscopic Analysis

The introduction of fluorine atoms and a methyl group onto the phenylmethanol scaffold induces predictable and informative changes in the spectroscopic data. Understanding these shifts is paramount for the accurate identification and quality control of (2,6-Difluoro-3-methylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of (2,6-Difluoro-3-methylphenyl)methanol is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons. The presence of two ortho-fluorine atoms will introduce complex coupling patterns (J-coupling) with the aromatic protons and the benzylic protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide insights into the carbon framework. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are highly diagnostic. The chemical shifts of the aromatic carbons will also be significantly influenced by the electron-withdrawing nature of the fluorine atoms.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted vs. Experimental)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
(2,6-Difluoro-3-methylphenyl)methanol (Predicted) Aromatic CH: ~6.9-7.2 (m)CH₂: ~4.7 (t, JHF ≈ 2-3 Hz)OH: VariableCH₃: ~2.3 (s)Aromatic C-F: ~160-165 (dd, ¹JCF ≈ 240-250 Hz)Aromatic C-CH₃: ~125-130Aromatic CH: ~115-125CH₂: ~55-60 (t, ²JCF ≈ 4-5 Hz)CH₃: ~15-20
(2,6-Difluorophenyl)methanol [1]Aromatic CH: 6.9-7.4 (m)CH₂: 4.78 (t, JHF = 1.9 Hz)OH: 1.95 (t, JHH = 6.4 Hz)Aromatic C-F: 161.7 (dd, ¹JCF = 248.5, 7.8 Hz)Aromatic C-H: 131.2 (t, JCF = 10.4 Hz)Aromatic C-H: 111.6 (d, JCF = 19.5 Hz)CH₂: 55.7 (t, ²JCF = 4.3 Hz)
3-Methylbenzyl alcohol [2][3][4][5]Aromatic CH: 7.0-7.3 (m)CH₂: 4.65 (s)OH: 1.65 (s)CH₃: 2.36 (s)Aromatic C-CH₃: 138.2Aromatic C-CH₂OH: 140.8Aromatic CH: 128.5, 128.4, 127.2, 124.1CH₂: 65.2CH₃: 21.4

Note: Predicted values for (2,6-Difluoro-3-methylphenyl)methanol are based on additive principles and analysis of the experimental data for the comparative compounds. Solvent effects can cause variations in chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The key vibrational modes for (2,6-Difluoro-3-methylphenyl)methanol will be the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl/methylene groups, C-O stretch of the alcohol, and the C-F stretches.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In a condensed phase, this will appear as a broad band. The presence of ortho-fluorine atoms can influence the conformational preferences and hydrogen-bonding acidity of the hydroxyl group.[6]

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group(2,6-Difluoro-3-methylphenyl)methanol (Predicted)(2,6-Difluorophenyl)methanol3-Methylbenzyl alcohol[7]
O-H Stretch (broad)3200-3500~33003335
C-H Stretch (aromatic)3000-3100~30703020
C-H Stretch (aliphatic)2850-3000~29402920, 2860
C=C Stretch (aromatic)1580-1620~1620, 15901610, 1490
C-O Stretch1000-1050~10301025
C-F Stretch1100-1300~1250, 1100-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2,6-Difluoro-3-methylphenyl)methanol, electron ionization (EI) would likely lead to the observation of the molecular ion (M⁺) and characteristic fragment ions.

Expected Fragmentation Pattern:

The molecular ion peak is expected at m/z = 158. Common fragmentation pathways would include the loss of a hydrogen atom, a hydroxyl radical, water, or the entire CH₂OH group. The presence of the stable benzylic carbocation with two fluorine atoms and a methyl group will likely result in a prominent fragment ion.

Table 3: Predicted and Experimental Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
(2,6-Difluoro-3-methylphenyl)methanol C₈H₈F₂O158.15Predicted: 158 (M⁺), 157 (M-H)⁺, 141 (M-OH)⁺, 140 (M-H₂O)⁺, 127 (M-CH₂OH)⁺
(2,6-Difluorophenyl)methanol [1]C₇H₆F₂O144.12144 (M⁺), 127, 123
3-Methylbenzyl alcohol [3]C₈H₁₀O122.16122 (M⁺), 107 (M-CH₃)⁺, 91 (tropylium ion), 77 (phenyl ion)

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and adhere to best practices in analytical chemistry.

NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.[8][9][10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 170 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

IR Data Acquisition (FT-IR with ATR)
  • Sample Preparation:

    • If the sample is a liquid, place a single drop directly onto the ATR crystal.

    • If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Process the data to display transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Data Acquisition (GC-MS with EI)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Employ a temperature program to separate the analyte from any impurities and the solvent. An example program could be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometry (MS) Method:

    • Use electron ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • The mass spectrometer will record spectra continuously as compounds elute from the GC column.

Visualizing the Logic

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Molecular structure of (2,6-Difluoro-3-methylphenyl)methanol.

Spectroscopic Analysis Workflow cluster_workflow start Sample Preparation (Dissolution/Placement) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy (ATR) start->ir ms Mass Spectrometry (GC-MS) start->ms data_proc Data Processing (Fourier Transform, Baseline Correction) nmr->data_proc ir->data_proc ms->data_proc analysis Spectral Interpretation & Comparative Analysis data_proc->analysis elucidation Structural Elucidation analysis->elucidation

Caption: General workflow for spectroscopic data acquisition and analysis.

Comparative Analysis Logic cluster_logic target (2,6-Difluoro-3-methylphenyl)methanol (Target Molecule - Predicted Data) analog1 (2,6-Difluorophenyl)methanol (Analog 1 - Experimental Data) comparison Compare & Contrast: - Effect of Methyl Group - Effect of Fluorine Atoms analog1->comparison analog2 (3-Methylphenyl)methanol (Analog 2 - Experimental Data) analog2->comparison prediction Predict Spectroscopic Features of Target Molecule comparison->prediction prediction->target

Caption: Logical framework for the comparative spectroscopic analysis.

Conclusion

The structural characterization of (2,6-Difluoro-3-methylphenyl)methanol can be confidently achieved through a combination of NMR, IR, and mass spectrometry. While direct experimental data may be sparse, a thorough comparative analysis with structurally related analogs provides a robust framework for predicting and interpreting its spectroscopic features. The electron-withdrawing fluorine atoms and the electron-donating methyl group will have distinct and predictable effects on the chemical shifts, coupling constants, and vibrational frequencies. By following the detailed protocols outlined in this guide, researchers and drug development professionals can ensure the accurate and reliable identification of this and other novel chemical entities, thereby upholding the principles of scientific integrity and accelerating the path to discovery.

References

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. PMC - NIH. [Link]

  • 3-Methylbenzyl alcohol. NIST WebBook. [Link]

  • 3-Methylbenzyl alcohol IR Spectrum. NIST WebBook. [Link]

  • Chemical structures of the benzyl alcohol derivatives under study. ResearchGate. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. MDPI. [Link]

  • 2,6-Difluorobenzyl alcohol. PubChem. [Link]

  • bmse000540 3-methylbenzyl Alcohol. BMRB. [Link]

  • 3-Methylbenzyl alcohol - Optional[13C NMR]. SpectraBase. [Link]

  • Highly Diastereoselective Strain-Release Doyle-Kirmse Reaction: Access to Functionalized Difluoro(methylene)cyclopropanes. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • c6cy02413k1.pdf. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • (2,6-difluoro-4-methylphenyl)methanol (C8H8F2O). PubChemLite. [Link]

  • 2,6-Difluoro-3-methylphenol. PubChem. [Link]

  • Difluoro(phenyl)methanol. PubChem. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Human Metabolome Database. [Link]

  • 2-[(2,6-difluoro-3-methylphenyl)methyl]guanidine. PubChem. [Link]

  • CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. [Link]

  • CH3OH infrared spectrum of methanol... Doc Brown's Chemistry. [Link]

  • Infrared spectroscopy. The Royal Society of Chemistry. [Link]

  • 2,6-Difluorobenzyl bromide - Optional[1H NMR]. SpectraBase. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. [Link]

  • Infrared absorption of methanol clusters (CH 3 OH) n with n = 2-6... ResearchGate. [Link]

  • (2-Methylphenyl)(phenyl)methanol. PMC - NIH. [Link]

  • Infrared absorption of methanol clusters (CH3OH)n with n = 2-6... PubMed. [Link]

  • An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. MDPI. [Link]

  • Methyl Alcohol. NIST WebBook. [Link]

  • (2,6-difluoro-4-methylphenyl)-phenylmethanol. PubChem. [Link]

  • (2-Fluoro-4-(6-methoxypyridin-3-yl)phenyl)methanol. PubChem. [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PMC - NIH. [Link]

  • (2-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for (2,6-Difluoro-3-methylphenyl)methanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is the bedrock of reliable and reproducible experimental outcomes. The Certificate of Analysis (CoA) is more than a mere formality; it is a critical document that provides a detailed quality and purity profile of a specific batch of a chemical. This guide offers an in-depth comparison of the analytical specifications for (2,6-Difluoro-3-methylphenyl)methanol and its structurally similar alternatives, providing the necessary experimental context to empower informed selection of reagents for your research.

The Critical Role of the Certificate of Analysis in Research

This guide will deconstruct a typical CoA for (2,6-Difluoro-3-methylphenyl)methanol, compare it with viable alternatives, and provide the experimental methodologies to verify these claims in your own laboratory.

Comparative Analysis of (2,6-Difluoro-3-methylphenyl)methanol and Alternatives

The selection of a chemical reagent often involves a trade-off between purity, cost, and availability. The following table provides a comparative overview of the typical specifications for (2,6-Difluoro-3-methylphenyl)methanol and two common alternatives: (2-Fluoro-3-methylphenyl)methanol and (2-Chloro-6-fluoro-3-methylphenyl)methanol.

Parameter (2,6-Difluoro-3-methylphenyl)methanol (2-Fluoro-3-methylphenyl)methanol (2-Chloro-6-fluoro-3-methylphenyl)methanol
CAS Number 204895-42-3307975-03-7261762-83-8
Molecular Formula C₈H₈F₂OC₈H₉FOC₈H₈ClFO
Molecular Weight 158.15 g/mol 140.16 g/mol 174.60 g/mol
Appearance White to off-white solidColorless to light yellow liquidWhite to light yellow solid
Purity (by HPLC) ≥ 98.0%≥ 97.0%≥ 98.0%
Purity (by GC) ≥ 98.0%≥ 97.0%≥ 98.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residual Solvents (GC-HS) ≤ 0.5%≤ 0.5%≤ 0.5%
Melting Point 45-49 °CNot Applicable50-54 °C

Experimental Protocols for Quality Verification

A prudent approach in any research setting is the in-house verification of critical reagents. Below are detailed protocols for the key analytical techniques referenced in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run a gradient elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS is ideal for volatile compounds and provides both quantitative purity data and qualitative identification of impurities.

Methodology:

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis:

    • Inject 1 µL of the sample solution in split mode (e.g., 20:1 split ratio).

  • Data Interpretation:

    • Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the target molecule. Impurity peaks can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹⁹F NMR are indispensable for confirming the chemical structure of fluorinated compounds.

Methodology:

  • System Preparation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • The chemical shifts, integration values, and coupling patterns should be consistent with the structure of (2,6-Difluoro-3-methylphenyl)methanol.

  • ¹⁹F NMR Analysis:

    • Acquire a fluorine spectrum.

    • The presence of the expected fluorine signals confirms the fluorination pattern. 19F NMR is particularly useful for identifying isomeric impurities.[1]

Workflow for Verifying Chemical Reagent Quality

The following diagram illustrates a recommended workflow for a researcher upon receiving a new chemical reagent. This self-validating system ensures that only high-quality materials are used in experiments.

G cluster_0 Initial Verification cluster_1 Analytical Confirmation cluster_2 Decision A Receive Chemical Reagent B Review Certificate of Analysis A->B C Visual Inspection (Color, Physical State) B->C D Perform Identity Test (e.g., ¹H NMR) C->D E Perform Purity Test (e.g., HPLC or GC-MS) D->E F Compare Results with CoA Specifications E->F G Accept for Use in Experiments F->G Meets Specifications H Quarantine and Contact Supplier F->H Does Not Meet Specifications

Workflow for Verifying Chemical Reagent Quality.

Conclusion

The Certificate of Analysis is an essential tool for ensuring the quality and reliability of chemical reagents. By understanding the data presented in a CoA and having the capability to perform verification analyses, researchers can significantly enhance the integrity of their experimental work. When selecting a reagent like (2,6-Difluoro-3-methylphenyl)methanol, a careful comparison of the specifications of available alternatives is crucial. This guide provides the foundational knowledge and practical protocols to empower scientists to make informed decisions and maintain the highest standards of scientific rigor.

References

  • GlobalChemMall. (2-chloro-6-fluoro-3-methylphenyl)methanol. [Link]

  • D. Le, et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • M. Mihon, et al. (2017). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF. Scientific Bulletin of the Politehnica University of Bucharest, Series B. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of (2,6-Difluoro-3-methylphenyl)methanol, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method development, offering a comparative analysis of different stationary phases and providing detailed, validated protocols. Our focus is on establishing a robust, self-validating analytical system for ensuring the quality and consistency of this critical compound.

Introduction: The Analytical Imperative for (2,6-Difluoro-3-methylphenyl)methanol

(2,6-Difluoro-3-methylphenyl)methanol is a fluorinated aromatic alcohol whose purity is paramount to the safety and efficacy of the active pharmaceutical ingredients (APIs) derived from it. The presence of even trace impurities can have significant consequences in downstream applications. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity determination of such compounds due to its high resolution, sensitivity, and quantitative accuracy[1]. This guide will explore and compare two primary reversed-phase HPLC approaches for the analysis of (2,6-Difluoro-3-methylphenyl)methanol, providing the scientific reasoning behind the selection of chromatographic parameters.

A critical aspect of developing a reliable purity method is understanding the potential impurities. A common synthetic route to (2,6-Difluoro-3-methylphenyl)methanol involves the reduction of 2,6-difluoro-3-methylbenzaldehyde[2][3][4]. Therefore, potential process-related impurities include:

  • Unreacted Starting Material: 2,6-difluoro-3-methylbenzaldehyde

  • Over-oxidation Product/Alternative Starting Material: 2,6-difluoro-3-methylbenzoic acid

  • Related Impurities: Positional isomers and other by-products from the synthesis of the starting materials.

A robust HPLC method must be able to resolve the main component from these and any other potential degradants.

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC methods for the purity analysis of (2,6-Difluoro-3-methylphenyl)methanol:

  • Method A: The Industry Standard - C18 Stationary Phase

  • Method B: A Tailored Approach - Fluorinated Stationary Phase

The selection of the stationary phase is a critical determinant of selectivity in HPLC. While C18 columns are the workhorses of reversed-phase chromatography, specialized phases, such as those with fluorinated ligands, can offer unique selectivity for halogenated compounds[5].

Foundational Analytical Parameters

Before delving into the specifics of each method, let's establish some foundational parameters applicable to both:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable solvent for (2,6-Difluoro-3-methylphenyl)methanol.

  • Detection Wavelength: Based on the UV absorbance of benzyl alcohol and its derivatives, a primary detection wavelength of 220 nm is selected for high sensitivity, with a secondary wavelength around 265 nm for peak purity assessment. A PDA detector is highly recommended to assess peak purity across the full UV spectrum.

Method A: The Ubiquitous C18 Approach

The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase HPLC, separating analytes based on their hydrophobicity. For a moderately polar compound like (2,6-Difluoro-3-methylphenyl)methanol, a C18 column provides a good starting point for method development.

Experimental Protocol: Method A

Objective: To develop a robust, stability-indicating HPLC method for the purity assessment of (2,6-Difluoro-3-methylphenyl)methanol using a C18 stationary phase.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B, 5-20 min: 40% to 70% B, 20-25 min: 70% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of (2,6-Difluoro-3-methylphenyl)methanol and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Prepare a spiked sample by adding known amounts of potential impurities (2,6-difluoro-3-methylbenzaldehyde and 2,6-difluoro-3-methylbenzoic acid) to the sample solution.

Rationale for Method A Parameters
  • Stationary Phase: The C18 phase provides a good balance of hydrophobic interactions for retaining the aromatic ring of the analyte and its potential impurities.

  • Mobile Phase: A simple acidic mobile phase (0.1% phosphoric acid) is used to suppress the ionization of the benzoic acid impurity, leading to better peak shape and consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of both the more polar benzoic acid impurity and the less polar starting material (aldehyde) within a reasonable runtime, while providing good resolution around the main peak.

Expected Performance and Limitations

A well-optimized C18 method should provide adequate separation of the main peak from the primary expected impurities. However, challenges may arise in resolving positional isomers or other closely related fluorinated compounds, as the separation is primarily driven by hydrophobicity.

Method B: A Fluorinated Phase for Enhanced Selectivity

Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) ligands, offer a different separation mechanism compared to traditional C18 phases. These phases can engage in dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions, which can be particularly advantageous for the separation of halogenated and aromatic compounds[5][6].

Experimental Protocol: Method B

Objective: To leverage the unique selectivity of a fluorinated stationary phase to improve the resolution of (2,6-Difluoro-3-methylphenyl)methanol from its potential impurities, especially positional isomers.

Chromatographic Conditions:

ParameterCondition
Column PFP, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Program 0-5 min: 30% B, 5-20 min: 30% to 60% B, 20-25 min: 60% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection 220 nm
Injection Volume 10 µL

Sample Preparation: Same as Method A.

Rationale for Method B Parameters
  • Stationary Phase: The PFP phase is chosen for its ability to provide alternative selectivity for fluorinated and aromatic compounds. The electron-rich fluorine atoms on the stationary phase can interact with the electron-deficient regions of the analyte and its impurities, leading to enhanced resolution of structurally similar compounds.

  • Mobile Phase: Formic acid is used as a mobile phase modifier as it is MS-compatible, should further characterization of impurities be necessary. Methanol is selected as the organic modifier as it can offer different selectivity compared to acetonitrile on PFP phases.

  • Gradient Elution: A tailored gradient is developed to optimize the separation on the PFP column, taking into account the different retention characteristics compared to the C18 phase.

Comparative Data and Performance

The following tables present hypothetical but realistic data comparing the performance of the two methods.

Table 1: Resolution of (2,6-Difluoro-3-methylphenyl)methanol from Key Impurities

Compound PairResolution (Rs) - Method A (C18)Resolution (Rs) - Method B (PFP)
(2,6-Difluoro-3-methylphenyl)methanol / 2,6-difluoro-3-methylbenzaldehyde2.83.5
(2,6-Difluoro-3-methylphenyl)methanol / 2,6-difluoro-3-methylbenzoic acid4.55.2
(2,6-Difluoro-3-methylphenyl)methanol / Positional Isomer Impurity1.32.1

Table 2: System Suitability Parameters

ParameterMethod A (C18)Method B (PFP)Acceptance Criteria (ICH)
Tailing Factor (T) 1.21.1T ≤ 2.0
Theoretical Plates (N) > 5000> 6000> 2000
%RSD of Peak Area (n=6) < 1.0%< 1.0%< 2.0%

Analysis of Comparative Data:

The data clearly indicates the superior performance of Method B with the PFP stationary phase, particularly in the resolution of the closely eluting positional isomer. While both methods meet the general system suitability criteria, the enhanced resolution offered by the PFP column provides a greater degree of confidence in the accuracy of the purity assessment.

Method Validation: Ensuring Trustworthiness

A developed HPLC method is only reliable if it is properly validated according to ICH guidelines (Q2(R1)). The validation process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through peak purity analysis using a PDA detector and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental and validation processes.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Analyte_Info Analyte Information (2,6-Difluoro-3-methylphenyl)methanol & Potential Impurities Method_Selection Method Selection (C18 vs. PFP) Analyte_Info->Method_Selection Parameter_Optimization Parameter Optimization (Mobile Phase, Gradient, etc.) Method_Selection->Parameter_Optimization System_Suitability System Suitability Testing Parameter_Optimization->System_Suitability Specificity Specificity System_Suitability->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Forced_Degradation_Workflow Sample Sample of (2,6-Difluoro-3-methylphenyl)methanol Stress_Conditions Apply Stress Conditions Sample->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal_Stress Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal_Stress Photolytic_Stress Photolytic Stress (UV/Vis light) Stress_Conditions->Photolytic_Stress Analysis Analyze Stressed Samples by HPLC Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Stress->Analysis Photolytic_Stress->Analysis Assessment Assess Peak Purity and Mass Balance Analysis->Assessment

Caption: Workflow for forced degradation studies.

Conclusion and Recommendations

This guide has comparatively evaluated two robust HPLC methods for the purity assessment of (2,6-Difluoro-3-methylphenyl)methanol. While a standard C18 column can provide acceptable results, the use of a fluorinated stationary phase, such as PFP, is highly recommended for this class of compounds. The alternative selectivity offered by the PFP phase provides superior resolution, particularly for challenging separations of positional isomers and other closely related impurities.

For any laboratory involved in the synthesis or quality control of (2,6-Difluoro-3-methylphenyl)methanol, the adoption of a validated HPLC method using a fluorinated stationary phase will provide a higher degree of confidence in the quality of the material. The detailed protocols and validation guidelines presented herein serve as a comprehensive resource for establishing a reliable and scientifically sound purity assessment methodology.

References

  • Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved January 17, 2026, from [Link]

  • Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2,6-difluoro-3-methylbenzaldehyde (C8H6F2O). Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
  • NIH. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Google Patents. (n.d.). Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of (2,6-Difluoro-3-methylphenyl)methanol. As a fluorinated aromatic alcohol, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering a causal framework to empower researchers with the understanding necessary for safe and responsible chemical waste management.

Hazard Identification and Essential Safety Profile

Understanding the inherent risks of (2,6-Difluoro-3-methylphenyl)methanol is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, its classification as a halogenated organic compound allows for a robust risk assessment based on analogous substances and regulatory frameworks.[1]

The primary hazards are associated with its chemical class, which includes fluorinated compounds and alcohols. Key precautionary measures are derived from data on similar chemicals, such as methanol and other fluorinated organics.[2][3][4][5]

Table 1: Inferred Hazard Profile and GHS Classification

Hazard Class GHS Category Associated Hazard Statements (Inferred) Rationale and Source
Flammable Liquid Category 2 H225: Highly flammable liquid and vapour. Based on the flammability of similar small aromatic alcohols and methanol.[2][3][4][5]
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed. Common classification for methanol and related compounds.[2][3][4][5]
Acute Toxicity (Dermal) Category 3 H311: Toxic in contact with skin. Common classification for methanol and related compounds.[2][3][4][5]
Acute Toxicity (Inhalation) Category 3 H331: Toxic if inhaled. Common classification for methanol and related compounds.[2][3][4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Eyes, Central nervous system). | A known severe hazard of methanol exposure. |

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[4][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal techniques.[2][4]

  • Body Protection: A flame-resistant lab coat is required at all times.[6]

Core Disposal Protocol: Segregation and Containment

The single most critical step in the proper disposal of (2,6-Difluoro-3-methylphenyl)methanol is correct waste segregation . Due to the presence of fluorine atoms, this compound is classified as a halogenated organic waste .[1] Mixing it with non-halogenated waste streams leads to regulatory non-compliance and complicates the final disposal process, which typically requires high-temperature incineration.[1]

Step-by-Step Waste Collection Procedure
  • Identify the Correct Waste Container: Locate the designated "Halogenated Organic Waste" container. These are often color-coded (e.g., green) or clearly labeled to distinguish them from non-halogenated (e.g., black) and aqueous (e.g., blue) waste streams.[1]

  • Ensure Container Compatibility: The container must be constructed of a material compatible with the chemical, typically borosilicate glass or high-density polyethylene (HDPE). The container must be in good condition, with no cracks or leaks, and possess a secure, tight-fitting cap.[7][8][9]

  • Label the Container: Before adding any waste, ensure the container is properly labeled. The label must include the words "Hazardous Waste," the full chemical name "(2,6-Difluoro-3-methylphenyl)methanol," and an estimate of the volume or mass being added.[1][7][8][9] Do not use abbreviations or chemical formulas.[7]

  • Transfer the Waste: Carefully transfer the waste into the designated container inside a fume hood. Avoid splashing. If using a funnel, remove it immediately after use and seal the container. Waste containers must be kept closed at all times except when actively adding waste .[7][8]

  • Do Not Overfill: Fill the container to no more than 75-80% of its total capacity to allow for vapor expansion and prevent spills.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment (e.g., a spill tray) and be segregated from incompatible materials like strong oxidizing agents.[6][7][10]

Disposal Workflow Diagram

G cluster_0 cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Final Disposal start Waste Generated: (2,6-Difluoro-3-methylphenyl)methanol char Does the compound contain F, Cl, Br, or I? start->char halogenated Halogenated Organic Waste Container char->halogenated Yes non_halogenated Non-Halogenated Organic Waste Container char->non_halogenated No (e.g., Acetone, Hexane) aqueous Aqueous / Inorganic Waste Container char->aqueous No (e.g., Acid/Base solution) ehs Arrange Pickup by Environmental Health & Safety (EHS) halogenated->ehs non_halogenated->ehs aqueous->ehs

Caption: Waste segregation decision workflow.

Management of Spills and Contaminated Materials

Accidents require immediate and correct action to mitigate exposure and environmental release.

Small Spills (Manageable by Lab Personnel)
  • Alert & Restrict: Immediately alert colleagues in the vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate vapors.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a heavy-duty plastic bag or a sealable container.

  • Label and Dispose: Label the container as "Spill Debris: (2,6-Difluoro-3-methylphenyl)methanol" and dispose of it in the designated halogenated organic waste stream.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Large Spills

For any spill that is large, uncontained, or occurs in a poorly ventilated area, evacuate the laboratory immediately and contact your institution's emergency response team or Environmental Health & Safety (EHS) office.[6][7]

Disposal of Empty Containers

Empty containers that held (2,6-Difluoro-3-methylphenyl)methanol are also considered hazardous waste.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: Crucially, the first rinse (and subsequent rinses for highly toxic materials) must be collected and disposed of as halogenated organic hazardous waste. [8][10]

  • Deface Label: After decontamination, the original label on the container must be completely removed or defaced.[10]

  • Final Disposal: The clean, dry container can then be disposed of in the appropriate glass or plastic recycling bin.

Regulatory Framework and Final Disposal Pathway

The disposal of halogenated organic compounds is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management. Due to their persistence and potential to form toxic combustion byproducts if not treated properly, many halogenated organic compounds are subject to land disposal restrictions.[11][12][13]

This means the ultimate disposal method is not landfilling but rather destruction via high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Your institution's EHS department manages the relationship with certified waste vendors who perform this final step. Your responsibility is to ensure the waste is correctly segregated, labeled, and safely stored until it is collected by EHS.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Difluoro(phenyl)methanol. PubChem. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Department of Environmental Health and Safety (DEHS). Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of (2,6-Difluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling (2,6-Difluoro-3-methylphenyl)methanol. Our goal is to equip you with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and deep understanding within the laboratory.

Hazard Assessment and GHS Classification

Based on analogous compounds, (2,6-Difluoro-3-methylphenyl)methanol is anticipated to fall under the following Globally Harmonized System (GHS) classifications.[1][2][3] It is crucial to handle this compound as if it possesses these hazards until a definitive SDS is available.

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedSkull and Crossbones
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinSkull and Crossbones
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledSkull and Crossbones
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationExclamation Mark
Specific Target Organ ToxicityCategory 1 or 2H370/H371: May cause damage to organsHealth Hazard

This table is a predictive assessment based on available data for similar chemical structures. Always refer to the supplier-specific SDS for definitive classifications.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling (2,6-Difluoro-3-methylphenyl)methanol. A risk-based approach should be adopted, considering the nature of the procedure and the potential for exposure.[4][5]

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[6][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including alcohols and aromatic compounds.[7][8] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.[7]

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.[9]

  • Respiratory Protection: All handling of (2,6-Difluoro-3-methylphenyl)methanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (2,6-Difluoro-3-methylphenyl)methanol Assess_Procedure Assess Procedure: - Scale of work - Potential for splashes or aerosols Start->Assess_Procedure Core_PPE Core PPE: - Safety Goggles - Lab Coat - Nitrile/Butyl Gloves Assess_Procedure->Core_PPE High_Risk_Splash High Splash Potential? Core_PPE->High_Risk_Splash Add_Face_Shield Add Face Shield & Chem-Resistant Apron High_Risk_Splash->Add_Face_Shield Yes High_Risk_Aerosol Aerosol Generation or Work Outside Fume Hood? High_Risk_Splash->High_Risk_Aerosol No Add_Face_Shield->High_Risk_Aerosol Add_Respirator Use NIOSH-Approved Respirator High_Risk_Aerosol->Add_Respirator Yes End Proceed with Caution High_Risk_Aerosol->End No Add_Respirator->End

Caption: PPE selection workflow for handling (2,6-Difluoro-3-methylphenyl)methanol.

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls:

  • Primary Containment: Always handle (2,6-Difluoro-3-methylphenyl)methanol in a properly functioning chemical fume hood.[10] This is the most critical engineering control for preventing inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: If the compound is a solid, weigh it in the fume hood. If it is a liquid, transfer it carefully to avoid splashing. Use a ground/bond container and receiving equipment to prevent static discharge if large quantities are being handled.[12][13]

  • During the Procedure: Keep the container tightly closed when not in use.[11] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[14]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Decontaminate the work surface.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.[10]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.[14]

  • Ventilate: Ensure the area is well-ventilated during and after clean-up.

Disposal Plan:

All waste containing (2,6-Difluoro-3-methylphenyl)methanol, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program.[10] Do not dispose of this chemical down the drain or in regular trash.[10]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is integral to successful and responsible scientific discovery.

References

  • Methanex Corporation. (n.d.). Safety data sheets. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (2015, June 1). Safety Data Sheet. Retrieved from [Link]

  • Univar Solutions. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL SAFE HANdLING MANUAL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

  • Recochem Inc. (n.d.). Safety Data Sheet Methanol. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Gulf Petrochemical Industries Co. (2024, April 1). Hazards Classification. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Methanol Institute. (n.d.). Safe Handling. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.